2,3,5-Triiodobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-triiodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJLASMOZHOOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical and physical properties of 2,3,5-Triiodobenzaldehyde
An In-depth Technical Guide to 2,3,5-Triiodobenzaldehyde
Authored by: A Senior Application Scientist
Introduction
In the landscape of synthetic organic chemistry and materials science, halogenated aromatic aldehydes serve as pivotal building blocks. Their unique electronic properties and reactivity profiles make them indispensable precursors for a wide array of complex molecules. Among these, this compound (C₇H₃I₃O) stands out due to its heavily substituted aromatic core. The presence of three bulky, electron-withdrawing iodine atoms profoundly influences the molecule's steric and electronic characteristics, offering a unique platform for synthetic transformations. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, spectroscopic signature, synthetic utility, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Core Molecular Identity and Structure
This compound is a halogenated aromatic aldehyde where a benzene ring is substituted with an aldehyde group (-CHO) and three iodine atoms at the 2, 3, and 5 positions.[1][2] This substitution pattern creates a sterically hindered and electron-deficient aromatic system.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Define nodes for the benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];
// Define nodes for substituents CHO_C [label="C", pos="2.6,1.5!"]; CHO_H [label="H", pos="3.4,0.75!"]; CHO_O [label="O", pos="3.4,2.25!"]; I2 [label="I", pos="-2.6,1.5!"]; I3 [label="I", pos="-2.6,-1.5!"]; I5 [label="I", pos="2.6,-1.5!"]; H4 [label="H", pos="0,-2.5!"]; H6 [label="H", pos="2.3,0!"];
// Draw bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Double bonds edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6;
// Substituent bonds edge [style=solid]; C1 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O [style=bold]; C2 -- I2; C3 -- I3; C5 -- I5; C4 -- H4; C6 -- H6;
} Caption: Chemical structure of this compound.
Physicochemical Properties
The physical characteristics of this compound are dictated by its high molecular weight and the presence of polarizable iodine atoms. These properties are critical for selecting appropriate solvents, reaction conditions, and purification techniques.
| Property | Value | Source(s) |
| CAS Number | 477534-99-9 | [3] |
| Molecular Formula | C₇H₃I₃O | [3] |
| Molecular Weight | 483.81 g/mol | [1][3] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 134-138 °C | [1] |
| Boiling Point | 413.1 ± 45.0 °C (Predicted) | [1] |
| Density | 2.891 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Information not widely available for the aldehyde, but related compounds like 2,3,5-triiodobenzoic acid are insoluble in water and soluble in polar organic solvents like ethanol and DMSO.[4][5][6][7] Similar solubility is expected. | N/A |
Synthesis and Chemical Reactivity
As a halogenated benzaldehyde, this compound is a valuable intermediate in organic synthesis.[1][2] Its primary utility lies in its ability to be transformed into other functional groups or to serve as a scaffold for building more complex molecules.
The aldehyde functional group is susceptible to a variety of transformations:
-
Oxidation: Can be readily oxidized to the corresponding 2,3,5-triiodobenzoic acid, a compound with known applications as a plant growth regulator and a precursor in medicinal chemistry.[4][6]
-
Reduction: Can be reduced to form 2,3,5-triiodobenzyl alcohol.
-
Nucleophilic Addition: The aldehyde carbonyl is electrophilic and can react with various nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.
-
Condensation Reactions: Can participate in reactions like the Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.
The iodine substituents are relatively stable but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of C-C bonds at specific positions on the aromatic ring. This makes the molecule a versatile precursor for creating diverse 1,3,5-trisubstituted benzene derivatives.[8]
dot graph TD { A[this compound] -->|Oxidation| B(2,3,5-Triiodobenzoic Acid); A -->|Reduction| C(2,3,5-Triiodobenzyl Alcohol); A -->|Nucleophilic Addition(e.g., R-MgBr)| D(Substituted Secondary Alcohol); A -->|Cross-Coupling(e.g., Suzuki)| E(Aryl-Substituted Derivatives); B --> F{Applications inAgrochemicals &Medicinal Chemistry}; D --> G{Complex Molecule Synthesis}; E --> H{Materials Science &Drug Discovery};
} Caption: Synthetic utility of this compound.
Spectroscopic Characterization Workflow
Elucidating the structure and confirming the purity of this compound relies on a combination of standard spectroscopic techniques. The causality behind using multiple methods is to obtain orthogonal data points, each providing unique information about the molecule's structure, which together create a comprehensive and validated chemical identity.
dot graph TD { subgraph "Sample Preparation" A(Dissolve in appropriate deuterated solvent, e.g., DMSO-d6 or CDCl3) end
} Caption: Workflow for spectroscopic validation.
Expected Spectroscopic Data:
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1685-1715 cm⁻¹ , characteristic of the C=O stretching vibration of an aromatic aldehyde.[9] Additional peaks corresponding to the aldehyde C-H stretch would appear around 2720 cm⁻¹ and 2820 cm⁻¹ . Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
-
¹H NMR Spectroscopy:
-
Aldehyde Proton (-CHO): A highly deshielded singlet is expected between δ 9.5-10.5 ppm . Its integration would correspond to one proton.
-
Aromatic Protons: Two protons are present on the aromatic ring (at C4 and C6). Due to the unsymmetrical substitution, they would appear as distinct signals, likely doublets, in the aromatic region (δ 7.0-8.5 ppm ). The exact chemical shifts are influenced by the strong electron-withdrawing and anisotropic effects of the iodine atoms.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-CHO): A signal in the highly downfield region of δ 185-195 ppm .
-
Aromatic Carbons: Six distinct signals are expected. The carbons bonded to iodine (C2, C3, C5) would appear at unusually high field for aromatic carbons (typically δ 90-110 ppm ) due to the "heavy atom effect." The remaining carbons (C1, C4, C6) would resonate in the more typical aromatic region of δ 120-150 ppm .
-
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z ≈ 484 . Key fragmentation patterns would include the loss of a hydrogen atom (M-1) and the loss of the aldehyde group (M-29), as well as characteristic isotopic patterns due to the presence of iodine.
Applications in Drug Development and Research
While direct applications of this compound are not as widely documented as its corresponding carboxylic acid, its role as a synthetic intermediate is critical. Halogenated, and particularly iodinated, organic molecules are of significant interest in medicinal chemistry and drug development for several reasons:
-
Metabolic Stability: The introduction of heavy halogens like iodine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Binding Affinity: The large, polarizable nature of iodine can lead to favorable halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.
-
Radiolabeling and Imaging: Iodine's isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are used in medical imaging (SPECT, PET) and radiotherapy. This compound can serve as a precursor for synthesizing radiolabeled compounds for diagnostic and therapeutic applications.[10][11] The stable iodine atoms can be exchanged for radioactive isotopes in the final steps of a synthesis.[12]
-
Precursor for Bioactive Molecules: It is a key starting material for producing compounds like 2,3,5-Triiodobenzoic Acid (TIBA), which is known to be an inhibitor of polar auxin transport in plants and has been used to study hormone signaling pathways.[4][6] Such inhibitors can serve as tool compounds to probe biological systems.
Safety, Handling, and Storage
As with any highly functionalized chemical, proper handling of this compound is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for the aldehyde is not as common as for the related acid, the hazards can be inferred from its structure and data for similar compounds.
| Safety Aspect | Recommendation | Rationale & Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. | To prevent skin and eye contact. Standard practice for handling solid organic chemicals.[13][14] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Minimize dust generation. Avoid inhalation, ingestion, and contact with skin and eyes. | Inferred from the hazards of related tri-iodinated compounds which can cause skin, eye, and respiratory irritation.[13][14][15] |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C. | To prevent degradation from moisture, light, or air. Aldehydes can be susceptible to oxidation.[1] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with soap and water. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Inhalation: Move to fresh air. | Standard first aid procedures for chemical exposure.[13][14] |
| Stability & Incompatibility | Stable under recommended storage conditions. Avoid strong oxidizing agents, strong bases, and direct sunlight. | Aldehydes can be oxidized, and the aromatic ring can react under harsh conditions.[13][16] |
Conclusion
This compound is more than a simple aromatic aldehyde; it is a specialized chemical tool. Its densely functionalized core, characterized by three iodine atoms, provides a unique combination of steric hindrance and electronic properties that chemists and drug discovery professionals can exploit. From its role as a precursor for metabolically stable drug candidates to its potential in the synthesis of imaging agents, this compound represents a versatile platform for innovation. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.
References
- 1. This compound CAS#: 477534-99-9 [m.chemicalbook.com]
- 2. This compound | 477534-99-9 [chemicalbook.com]
- 3. This compound | 477534-99-9 [sigmaaldrich.com]
- 4. toku-e.com [toku-e.com]
- 5. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. lobachemie.com [lobachemie.com]
2,3,5-Triiodobenzaldehyde: A Strategic Building Block for Advanced Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5-Triiodobenzaldehyde is a halogenated aromatic aldehyde poised to be a highly versatile, albeit underutilized, building block in modern organic synthesis.[1][2] Its unique trifunctional molecular architecture—an electrophilic aldehyde group for classical carbonyl chemistry and three strategically positioned, reactive iodine atoms—opens a vast landscape for constructing complex molecular architectures. The carbon-iodine bonds are particularly amenable to a host of metal-catalyzed cross-coupling reactions, providing orthogonal reactivity to the aldehyde. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering field-proven insights and representative protocols to empower researchers in materials science, drug discovery, and polymer chemistry.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 477534-99-9 | [3][4] |
| Molecular Formula | C₇H₃I₃O | [3] |
| Molecular Weight | 483.81 g/mol | [3] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 134-138 °C | [1] |
| Boiling Point | 413.1 ± 45.0 °C (Predicted) | [1] |
| Density | 2.891 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |
Spectroscopic Signature (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde Proton: A singlet (s) is expected around δ 9.9-10.1 ppm . This downfield shift is characteristic of aldehyde protons.
-
Aromatic Protons: Two doublets (d) are expected in the aromatic region (δ 7.5-8.5 ppm). Due to the heavy iodine substitution, these protons will likely appear further downfield. The proton at C6 (between two iodine atoms) would likely be a doublet coupled to the C4 proton, and the C4 proton would appear as a doublet coupled to the C6 proton.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Carbonyl Carbon: The aldehyde carbon should appear significantly downfield, predicted in the range of δ 190-193 ppm .
-
Aromatic Carbons: Six distinct signals are expected. The carbons bearing iodine atoms (C2, C3, C5) will appear at very high field (low ppm values, potentially δ 90-110 ppm) due to the heavy atom effect. The remaining carbons (C1, C4, C6) will appear in the typical aromatic region (δ 130-150 ppm).
-
-
Infrared (IR) Spectroscopy (ATR):
-
C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group is expected around 1690-1710 cm⁻¹ .
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .
-
Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1550-1600 cm⁻¹ region.
-
C-I Stretch: Absorptions in the far IR region, typically below 600 cm⁻¹ .
-
Proposed Synthesis of this compound
While this compound is commercially available from specialized suppliers, an in-lab synthesis may be required.[3] A robust and logical approach involves the mild oxidation of the corresponding benzyl alcohol, (2,3,5-triiodophenyl)methanol, which is also commercially available.[5] This avoids harsh conditions that could affect the sensitive C-I bonds.
Workflow for Proposed Synthesis
Caption: Proposed workflow for synthesizing this compound.
Representative Protocol: Oxidation of (2,3,5-Triiodophenyl)methanol
This protocol is based on standard procedures for the oxidation of benzyl alcohols to benzaldehydes using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), a mild oxidant that is highly effective for benzylic alcohols.[6]
Materials:
-
(2,3,5-Triiodophenyl)methanol (1.0 eq)[5]
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (2,3,5-triiodophenyl)methanol in anhydrous DCM (approx. 0.1 M concentration).
-
Add DDQ in one portion to the stirred solution at room temperature. The reaction mixture will typically turn dark.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated hydroquinone byproduct. Wash the pad with additional DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to afford this compound as an off-white solid.
-
Verify the product's identity and purity using NMR and IR spectroscopy, comparing the results to the predicted signatures.
Core Applications in Organic Synthesis
The true synthetic power of this compound lies in its dual reactivity. The aldehyde function serves as a handle for condensation and olefination reactions, while the three C-I bonds are prime sites for metal-catalyzed cross-coupling, allowing for the sequential and regioselective construction of highly functionalized aromatic systems.
Carbonyl Chemistry: Building α,β-Unsaturated Systems
The aldehyde group is a classic electrophile for forming new carbon-carbon bonds.
This reaction is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound (e.g., malononitrile) to create an electron-deficient alkene, a valuable Michael acceptor. A green, catalyst-free protocol in a water:glycerol medium is presented here.[7]
Representative Protocol: Synthesis of 2-((2,3,5-Triiodophenyl)methylene)malononitrile
-
Combine this compound (1.0 eq, e.g., 484 mg, 1.0 mmol) and malononitrile (1.1 eq, e.g., 73 mg, 1.1 mmol) in a 25 mL round-bottom flask.
-
Add a 1:1 mixture of water and glycerol (e.g., 10 mL) to the flask.
-
Stir the suspension vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC (7:3 Hexanes:Ethyl Acetate). A new, lower Rf spot corresponding to the product should appear as the starting aldehyde spot diminishes.
-
Upon completion, collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water (2 x 25 mL) and a small amount of cold ethanol to remove residual starting materials.
-
Dry the product under vacuum to yield the benzylidenemalononitrile derivative. The product is often pure enough for subsequent steps without further purification.
The Wittig reaction provides a reliable method for converting aldehydes into alkenes with high control over the double bond position. Using methyltriphenylphosphonium bromide allows for the installation of a terminal vinyl group.
Representative Protocol: Synthesis of 1,2,4-Triiodo-5-vinylbenzene This protocol is adapted from standard procedures for in-situ ylide formation.[8]
-
In a flame-dried, two-neck round-bottom flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (t-BuOK) (1.2 eq, 1.0 M in THF) dropwise. The formation of the ylide is indicated by the appearance of a characteristic deep orange or yellow color.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Stir the reaction at room temperature overnight. Monitor by TLC for the consumption of the aldehyde.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or MTBE (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography (typically with hexanes) to isolate the vinylated product. Triphenylphosphine oxide will be a major byproduct.
Metal-Catalyzed Cross-Coupling: Building Complex Aryl Scaffolds
The three C-I bonds are excellent handles for palladium-catalyzed reactions like the Sonogashira and Suzuki couplings. The C-I bond at the 2-position is the most sterically hindered, suggesting that regioselective couplings at the less hindered 5- and 3-positions may be possible with careful control of conditions.
This reaction couples aryl halides with terminal alkynes, creating conjugated arylethyne systems that are foundational to materials science and medicinal chemistry.[9]
Representative Protocol: Synthesis of 2,3,5-Triiodo-1-(phenylethynyl)benzene This protocol outlines a regioselective mono-coupling, anticipated to occur at the least hindered C5-I bond.
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous, degassed THF and triethylamine (Et₃N) (3.0 eq) via syringe.
-
Add phenylacetylene (1.1 eq) dropwise while stirring.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 2-6 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate and purify by flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the mono-alkynylated product. Further reaction could install additional alkyne moieties at the other C-I positions.
Caption: Synthetic transformations accessible from this compound.
Advanced Applications: Porous Organic Polymers (POPs)
The combination of an aldehyde group and multiple reactive C-I bonds makes this compound an exceptional candidate for the synthesis of functional Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs).[10] The aldehyde can participate in polycondensation reactions (e.g., with polyamines to form imine-linked frameworks), while the iodine atoms remain as heavy, polarizable sites within the pores. These iodine sites can enhance gas sorption selectivity (e.g., for CO₂) or act as catalytic centers. Furthermore, the C-I bonds can be used for post-synthetic modification of the polymer framework via cross-coupling reactions.
Proposed Synthesis of an Imine-Linked POP
This protocol is based on established methods for synthesizing POPs from aldehyde and amine monomers.
Materials:
-
This compound (1.0 eq)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.66 eq)
-
Solvent mixture: mesitylene and 1,4-dioxane (1:1 v/v)
-
Aqueous acetic acid (6 M)
Procedure:
-
In a Pyrex tube, combine this compound and TAPB.
-
Add the mesitylene/dioxane solvent mixture followed by the aqueous acetic acid solution (which acts as a catalyst for imine formation).
-
Flash-freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, open the tube and collect the solid polymer by filtration.
-
Wash the polymer extensively with anhydrous acetone and THF to remove any unreacted monomers and oligomers.
-
Activate the polymer by heating under high vacuum at 100 °C for 12 hours.
-
The resulting porous polymer can be characterized by FT-IR, solid-state NMR, powder X-ray diffraction (PXRD), and gas sorption analysis (BET).
Conclusion and Future Outlook
This compound presents a compelling case as a multifunctional building block for synthetic chemists. Its true potential is realized by leveraging the orthogonal reactivity of its aldehyde and iodo-substituents. While its application in the literature remains nascent, the foundational chemical principles and representative protocols outlined in this guide demonstrate its vast potential. Future research will likely focus on exploiting its unique substitution pattern for the regioselective synthesis of complex pharmaceuticals, the development of novel conjugated materials for optoelectronics, and the creation of highly functional porous polymers for catalysis and capture applications. As synthetic methodologies advance, this versatile molecule is well-positioned to become a staple in the toolbox of researchers pushing the boundaries of molecular design.
References
- 1. This compound CAS#: 477534-99-9 [m.chemicalbook.com]
- 2. Moxin Chemicals- Enterprise Information-chemicalbook [chemicalbook.com]
- 3. 477534-99-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. scribd.com [scribd.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. toku-e.com [toku-e.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. taylorfrancis.com [taylorfrancis.com]
An In-Depth Technical Guide to 2,3,5-Triiodobenzaldehyde (CAS Number: 477534-99-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, safety data, and potential applications of 2,3,5-Triiodobenzaldehyde. Designed for the discerning researcher, this document moves beyond a simple data sheet to offer insights into its utility as a chemical intermediate and its relationship to biologically active analogs.
Core Chemical Identity and Physicochemical Properties
This compound is a heavily halogenated aromatic aldehyde. The presence of three iodine atoms on the benzene ring significantly influences its molecular weight, reactivity, and potential for use in synthetic chemistry, particularly in reactions where iodine can act as a leaving group or participate in cross-coupling reactions.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 477534-99-9 | [1][2] |
| Molecular Formula | C₇H₃I₃O | [2] |
| Molecular Weight | 483.81 g/mol | [2] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 134-138 °C | [2] |
| Boiling Point (Predicted) | 413.1 ± 45.0 °C | [2] |
| Density (Predicted) | 2.891 ± 0.06 g/cm³ | [2] |
| InChI Key | ROJLASMOZHOOOX-UHFFFAOYSA-N | [1][2] |
| SMILES | O=CC1=CC(I)=C(I)C(I)=C1 | [2] |
Synthesis and Chemical Reactivity
As a substituted benzaldehyde, this compound serves as a versatile building block in organic synthesis. Its aldehyde functionality allows for a wide range of classical transformations, while the iodine substituents open avenues for more complex molecular architectures.
Representative Synthetic Pathway
Caption: Plausible synthetic route to this compound.
Note on Reactivity: The aldehyde group can undergo nucleophilic addition, condensation reactions (e.g., Wittig, aldol), and oxidation to the corresponding carboxylic acid. The carbon-iodine bonds are susceptible to cleavage and can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a potentially valuable precursor for the synthesis of complex, polysubstituted aromatic compounds.
Biological Activity and Potential Applications in Drug Discovery
Direct studies on the biological activity of this compound are limited. However, significant research has been conducted on its corresponding carboxylic acid, 2,3,5-triiodobenzoic acid (TIBA), which provides valuable insights into the potential bioactivity of this class of compounds.
Insights from 2,3,5-Triiodobenzoic Acid (TIBA)
-
Antitumor Activity: TIBA has been shown to induce cell death in non-small cell lung cancer and chronic myeloid leukemia cell lines.[4] This cytotoxic effect is linked to the generation of reactive oxygen species (ROS).[4]
-
Radiopaque Contrast Agent Core: Triiodobenzoic acid is the foundational structure for many X-ray contrast agents used in medical imaging.[5][6]
-
Auxin Transport Inhibition: In plant biology, TIBA is known as an inhibitor of polar auxin transport.[7]
Given these findings, this compound could be a key intermediate for the synthesis of novel therapeutic agents. For instance, it could be used to create analogs of TIBA with modified pharmacokinetic properties or to develop new classes of compounds that leverage the reactivity of the aldehyde group for covalent modification of biological targets.
Potential Research Directions
-
Synthesis of Novel Anticancer Agents: The aldehyde can be derivatized to produce imines, hydrazones, or other functional groups, leading to the creation of libraries of compounds for screening against various cancer cell lines.
-
Development of Probes for Mechanistic Studies: The reactivity of the aldehyde could be exploited to design chemical probes to identify the cellular targets of triiodinated benzoic acid derivatives.
-
Intermediate for Radiopharmaceutical Synthesis: The iodine atoms could potentially be replaced with radioisotopes for applications in nuclear medicine, although this would require specialized synthetic routes.
Safety, Handling, and Disposal
Due to its chemical nature as a corrosive, halogenated aldehyde, this compound requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified as a corrosive substance.
-
GHS Pictogram:
-
Corrosion
-
-
Signal Word: Danger
-
Hazard Statement:
-
H314: Causes severe skin burns and eye damage.
-
Recommended Handling and Personal Protective Equipment (PPE)
A rigorous approach to safety is paramount when working with this compound.
Caption: Essential safety controls for handling this compound.
Step-by-Step Handling Protocol:
-
Consult the SDS: Always review the most current Safety Data Sheet (SDS) from the supplier before use.
-
Work in a Ventilated Area: All manipulations of the solid compound or its solutions must be performed in a properly functioning chemical fume hood.[8]
-
Wear Appropriate PPE: This includes, at a minimum, chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for procedures with a high risk of splashing.[9]
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[8]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[8] Have an appropriate spill kit available.
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Recommended storage is under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.[2]
Disposal
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[9][10]
-
Containerize Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[11]
-
Avoid Mixing: Do not mix with incompatible waste streams.[11]
-
Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal company. Do not pour down the drain.[9]
Toxicological Profile
Detailed toxicological studies specifically on this compound are not widely published. Therefore, a toxicological assessment must be inferred from data on related compounds, such as benzaldehyde and inorganic iodine.
-
Corrosivity: The primary hazard is its corrosive nature, causing severe damage to tissues upon contact.[8]
-
General Aldehyde Toxicity: Benzaldehyde, the parent compound, has low acute toxicity but can cause irritation to the skin, eyes, and respiratory tract.[12][13]
-
Iodine-Related Effects: While the iodine in this compound is covalently bound, its metabolism could potentially release iodide. Excessive iodide intake can affect thyroid function.[7] Toxicological profiles for iodine indicate that while it is an essential nutrient, high levels of exposure can have adverse health effects.[14][15]
It is crucial to assume that this compound is a highly hazardous substance and to handle it with the utmost care until more specific toxicological data becomes available.
Conclusion
This compound is a valuable, albeit hazardous, chemical intermediate with significant potential in synthetic chemistry and drug discovery. Its utility is underscored by the known biological activities of its carboxylic acid analog, 2,3,5-triiodobenzoic acid. Researchers working with this compound must adhere to strict safety protocols due to its corrosive nature. Future research into the synthesis of novel derivatives and the elucidation of their biological activities could open new avenues for the development of therapeutics and research tools.
References
- 1. This compound | 477534-99-9 [sigmaaldrich.com]
- 2. This compound CAS#: 477534-99-9 [m.chemicalbook.com]
- 3. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]
- 4. The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell nucleus directed 2,3,5-triiodobenzoic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eng.uwo.ca [eng.uwo.ca]
- 9. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. actenviro.com [actenviro.com]
- 12. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Challenges of a Heavily Substituted Intermediate: A Technical Guide to the Solubility and Stability of 2,3,5-Triiodobenzaldehyde
Foreword
In the landscape of pharmaceutical synthesis and materials science, halogenated aromatic aldehydes serve as critical building blocks. Among these, 2,3,5-Triiodobenzaldehyde (TIBA) presents a unique profile due to its dense substitution and the reactive nature of the aldehyde functional group. Its significant molecular weight and the presence of three iodine atoms profoundly influence its physicochemical properties, posing distinct challenges in handling, formulation, and reaction optimization. This guide provides an in-depth exploration of the solubility and stability of TIBA, offering a framework for researchers and drug development professionals to navigate these complexities. By integrating established methodologies with practical insights, we aim to equip scientists with the knowledge to unlock the full potential of this versatile intermediate.
Physicochemical Properties: The Foundation of Behavior
Understanding the fundamental properties of this compound is paramount before embarking on any experimental study. Its structure, dominated by a benzene ring with three large, electron-withdrawing iodine atoms and an aldehyde group, dictates its behavior in solution and under stress.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance |
| Molecular Formula | C₇H₃I₃O | Indicates a high molecular weight relative to the number of carbons. |
| Molecular Weight | 471.81 g/mol | High molecular weight contributes to low aqueous solubility (LogP). |
| Appearance | Off-white to yellow crystalline powder | Physical state influences dissolution kinetics. |
| Melting Point | 185-189 °C | A high melting point suggests strong crystal lattice energy, further hindering solubility. |
| Calculated LogP | ~4.5 | The high octanol-water partition coefficient predicts very poor aqueous solubility and high lipid solubility. |
The high LogP value is a direct consequence of the three iodine atoms, which significantly increase the molecule's lipophilicity. This characteristic is a primary hurdle in aqueous-based reactions and formulations, necessitating the use of organic co-solvents or specialized solubilization techniques.
Solubility Profiling: A Systematic Approach
A comprehensive understanding of TIBA's solubility across a range of solvent systems is crucial for its application in synthesis, purification, and formulation. Given its lipophilic nature, a multi-tiered approach is required.
Experimental Workflow for Solubility Determination
The following workflow outlines a robust method for determining the equilibrium solubility of TIBA, a technique compliant with principles outlined in international pharmacopeias for poorly soluble compounds.
subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="1. Prepare Solvent Systems\n(e.g., Water, Buffers pH 1.2-7.5, Organic Solvents)"]; api [label="2. Weigh Excess TIBA\n(Ensure solid phase remains at equilibrium)"]; }
subgraph "cluster_equilibration" { label="Equilibration"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; slurry [label="3. Create Slurry\n(Add excess TIBA to solvent in sealed vials)"]; agitate [label="4. Agitate at Controlled Temperature\n(e.g., 25°C or 37°C for 24-72h using shake-flask method)"]; check [label="5. Verify Equilibrium\n(Sample at multiple time points, e.g., 24, 48, 72h)"]; }
subgraph "cluster_analysis" { label="Analysis"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="6. Separate Solid & Liquid Phases\n(Centrifugation or Filtration with 0.45µm filter)"]; quantify [label="7. Quantify Concentration\n(Using a validated HPLC-UV method)"]; result [label="8. Report Solubility\n(e.g., in mg/mL or µg/mL)"]; }
prep -> slurry [lhead=cluster_equilibration]; slurry -> agitate; agitate -> check; check -> separate [lhead=cluster_analysis]; separate -> quantify; quantify -> result; }
Diagram 1: Equilibrium Solubility Determination Workflow
Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]
-
Preparation of Media: Prepare a series of aqueous buffers (pH 1.2, 4.5, 6.8, 7.5) to mimic physiological conditions, alongside relevant organic solvents such as methanol, acetonitrile, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).
-
Sample Preparation: Add an excess amount of TIBA to a known volume (e.g., 5 mL) of each solvent in screw-capped glass vials. The excess is critical to ensure that a solid phase remains in equilibrium with the saturated solution.[1]
-
Equilibration: Place the vials in an orbital shaker or tumbling apparatus maintained at a constant temperature (e.g., 25 °C ± 0.5 °C or 37 °C ± 0.5 °C). Agitate the samples for a sufficient duration, typically 48 to 72 hours, to ensure equilibrium is reached.[1][2] To confirm equilibrium, aliquots can be taken at various time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration.[3]
-
Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of undissolved solid. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove all solid particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of dissolved TIBA using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL).
Expected Solubility Profile of TIBA
Based on its high lipophilicity, the expected solubility of TIBA in various solvents is summarized below. It is important to note that while TIBA itself is an aldehyde, the closely related 2,3,5-Triiodobenzoic acid provides a useful surrogate for predicting solubility behavior, exhibiting poor water solubility but good solubility in polar organic solvents.[4][5]
Table 2: Predicted and Literature-Based Solubility of this compound and Analogs
| Solvent System | Predicted Solubility | Rationale / Reference |
| Water / Aqueous Buffers (pH 1.2-7.5) | Very Low (< 0.1 mg/mL) | High LogP; Large, non-polar iodine atoms dominate the structure.[5] |
| Methanol | Soluble | The polarity of methanol can interact with the aldehyde group. |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many organic compounds.[4] |
| Acetonitrile | Moderately Soluble | A common solvent in reversed-phase HPLC, capable of dissolving a range of polarities. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful, polar aprotic solvent capable of dissolving most organic compounds. |
| Tetrahydrofuran (THF) | Soluble | A less polar ether-based solvent, effective for many aromatic compounds. |
Stability Assessment: Ensuring Integrity
The chemical stability of TIBA is a critical quality attribute. Its structure contains two potential liabilities: the aldehyde group, which is susceptible to oxidation, and the carbon-iodine bonds, which can be labile under certain conditions, particularly photolysis. A stability-indicating analytical method is therefore essential to separate the intact molecule from any potential degradants.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active substance in the presence of its degradation products.[6][7][8] Reversed-phase HPLC with UV detection is the technique of choice.
Protocol: HPLC Method Development
-
Column Selection: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point due to its versatility in separating compounds of moderate polarity.
-
Mobile Phase Selection: A gradient elution is typically required to separate the lipophilic parent compound from potentially more polar degradants. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol.
-
Detection Wavelength: Determine the UV absorbance maximum (λmax) of TIBA in the mobile phase. This wavelength will provide the highest sensitivity for the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity and to help identify degradants that may have different UV spectra.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products and pathways, which helps in developing and validating the stability-indicating method.[6]
subgraph "cluster_stress" { label="Stress Conditions"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; start [label="TIBA Solution/Solid"]; acid [label="Acid Hydrolysis\n(e.g., 0.1 M HCl, 60°C)"]; base [label="Base Hydrolysis\n(e.g., 0.1 M NaOH, RT)"]; oxidation [label="Oxidation\n(e.g., 3% H₂O₂, RT)"]; thermal [label="Thermal\n(e.g., 80°C, Solid & Solution)"]; photo [label="Photolytic\n(ICH Q1B Light Exposure)"]; }
subgraph "cluster_analysis_fd" { label="Analysis & Evaluation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze by Stability-Indicating HPLC"]; evaluate [label="Evaluate Peak Purity & Mass Balance"]; identify [label="Identify Degradants (LC-MS)"]; }
start -> {acid, base, oxidation, thermal, photo} [style=solid]; {acid, base, oxidation, thermal, photo} -> analyze [lhead=cluster_analysis_fd]; analyze -> evaluate; evaluate -> identify; }
Diagram 2: Forced Degradation Study Workflow
Protocol: Forced Degradation Studies
For each condition, a solution of TIBA (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is prepared and subjected to the stress. A control sample is stored under normal conditions.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature. Aldehydes can be sensitive to base, so degradation may be rapid.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Expose both solid TIBA and a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
After exposure, samples are neutralized (if necessary), diluted, and analyzed by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary, more complex reactions dominating.
Potential Degradation Pathways
The primary degradation pathways for TIBA are anticipated to be oxidation of the aldehyde and deiodination.
-
Oxidation: The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH), which would form 2,3,5-Triiodobenzoic acid . This is a very common degradation pathway for benzaldehydes.
-
Deiodination: The carbon-iodine bond can be cleaved, especially under photolytic or reductive conditions. This could lead to a mixture of di- and mono-iodinated benzaldehydes or benzoic acids. Microbial degradation of iodinated aromatic compounds often proceeds via dehalogenation.[9]
-
Other Reactions: Under harsh conditions, polymerization or condensation reactions involving the aldehyde group are possible.
TIBA [label="this compound", fillcolor="#FBBC05"]; TIBA_Acid [label="2,3,5-Triiodobenzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deiodinated [label="Di-iodinated Species\n(Various Isomers)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TIBA -> TIBA_Acid [label=" Oxidation (e.g., H₂O₂) "]; TIBA -> Deiodinated [label=" Photolysis / Reduction "]; }
Diagram 3: Potential Degradation Pathways of TIBA
Table 3: Summary of Forced Degradation and Likely Products
| Stress Condition | Expected Degradation | Major Degradation Product(s) |
| Acid Hydrolysis | Low to Moderate | Minimal degradation expected unless very harsh conditions are used. |
| Base Hydrolysis | Moderate to High | Potential for Cannizzaro reaction or other condensations. |
| Oxidation (H₂O₂) | High | 2,3,5-Triiodobenzoic Acid |
| Photolysis | Moderate | Di- and Mono-iodinated benzaldehydes |
| Thermal | Low to Moderate | Dependent on temperature; may show slow oxidation or deiodination. |
Conclusion and Recommendations
This compound is a molecule defined by its poor aqueous solubility and the reactivity of its aldehyde group. A thorough understanding and systematic profiling of these characteristics are not merely academic exercises; they are prerequisites for successful process development, formulation, and regulatory acceptance.
Key Recommendations for Researchers:
-
Solvent Strategy: For reactions or formulations, prioritize the use of polar aprotic solvents like DMSO or THF. For purification, anti-solvent crystallization using a water/methanol or water/ethanol system may be effective.
-
Analytical Rigor: Employ a validated, gradient, reversed-phase stability-indicating HPLC method as the primary tool for all quantitative analysis. Peak purity analysis using a PDA detector is essential.
-
Handling and Storage: Protect TIBA from light and strong oxidizing agents. Storage in an inert atmosphere (e.g., nitrogen or argon) at controlled room temperature is advisable for long-term stability.
By applying the principles and protocols outlined in this guide, researchers can confidently characterize the solubility and stability of this compound, mitigating risks and accelerating the development of robust and reliable applications for this valuable chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scielo.br [scielo.br]
- 7. ajpaonline.com [ajpaonline.com]
- 8. oaji.net [oaji.net]
- 9. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2,3,5-Triiodobenzaldehyde: A Core Intermediate for Advanced Fine Chemical Synthesis
In the landscape of synthetic organic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of building blocks available to the modern chemist, poly-functionalized aromatic compounds hold a position of particular importance. This guide delves into the synthesis, properties, and versatile applications of 2,3,5-Triiodobenzaldehyde, a key intermediate whose unique substitution pattern offers a powerful platform for the synthesis of a diverse array of fine chemicals, pharmaceutical precursors, and advanced materials.
Physicochemical Properties and Structural Attributes
This compound is a halogenated aromatic aldehyde characterized by the presence of three iodine atoms and a formyl group on a benzene ring. This specific arrangement of substituents imparts a unique set of physical and chemical properties that are central to its utility as a synthetic intermediate.
| Property | Value | Reference |
| CAS Number | 477534-99-9 | |
| Molecular Formula | C₇H₃I₃O | |
| Molecular Weight | 483.81 g/mol | |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 134-138 °C | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |
The presence of three heavy iodine atoms significantly increases the molecule's molecular weight and contributes to its solid-state nature at room temperature. The electron-withdrawing nature of the iodine atoms and the aldehyde group influences the reactivity of the aromatic ring, making it susceptible to certain types of transformations.
Synthesis of this compound: A Strategic Approach
A robust and reproducible synthetic route is the cornerstone of an intermediate's practical utility. While multiple strategies can be envisioned for the preparation of this compound, a common and logical pathway proceeds from the more readily available 2,3,5-Triiodobenzoic acid. This multi-step synthesis involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by a selective oxidation to the desired aldehyde.
References
An In-depth Technical Guide to the Molecular Structure and Nomenclature of C7H3I3O Isomers
Abstract: The molecular formula C7H3I3O represents a class of heavily substituted aromatic compounds. With a degree of unsaturation of five, the core structure is overwhelmingly likely to be a substituted benzene ring featuring a carbonyl group. This guide provides a comprehensive technical analysis of the constitutional isomers corresponding to this formula, identifying them as triiodobenzaldehydes. We will delve into the systematic IUPAC nomenclature for these isomers, with a focused exploration of the synthesis, structural properties, and spectroscopic characterization of a key, representative isomer: 2,3,5-triiodobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of halogenated aromatic aldehydes as versatile chemical intermediates.
Part 1: Structural Isomerism and IUPAC Nomenclature of C7H3I3O
Elucidation of the Core Scaffold from Molecular Formula
The first step in characterizing an unknown compound is a thorough analysis of its molecular formula, C7H3I3O. By calculating the Degree of Unsaturation (DoU), we can gain critical insights into the potential presence of rings or multiple bonds.
The formula for DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C is the number of carbons, H is the number of hydrogens, X is the number of halogens, and N is the number of nitrogens.
For C7H3I3O: DoU = 7 + 1 - (3/2) - (3/2) = 8 - 3 = 5
Foundational IUPAC Naming Conventions
According to the International Union of Pure and Applied Chemistry (IUPAC), the nomenclature of substituted aromatic compounds follows a clear set of priority rules.[1][2] For the isomers of C7H3I3O, the aldehyde group (-CHO) is the principal functional group and dictates the parent name, "benzaldehyde".[3]
Key naming rules are as follows:
-
The carbon atom of the aldehyde group is designated as position 1 (C1) of the benzene ring.[3][4]
-
The remaining carbons of the ring are numbered from 2 to 6 to give the substituents (the three iodine atoms) the lowest possible set of locants.[5]
-
The substituent names are placed in alphabetical order as prefixes to the parent name. Since all three substituents are iodine, the prefix "triiodo-" is used.[1]
Caption: IUPAC numbering for the benzaldehyde parent structure.
Positional Isomers of Triiodobenzaldehyde
Based on the C1 position of the aldehyde group, there are six possible constitutional isomers for triiodobenzaldehyde (C7H3I3O).[6][7] Each isomer is distinguished by the positions of the three iodine atoms on the benzene ring.
| IUPAC Name | Iodine Positions |
| 2,3,4-Triiodobenzaldehyde | 2, 3, 4 |
| This compound | 2, 3, 5 |
| 2,3,6-Triiodobenzaldehyde | 2, 3, 6 |
| 2,4,5-Triiodobenzaldehyde | 2, 4, 5 |
| 2,4,6-Triiodobenzaldehyde | 2, 4, 6 |
| 3,4,5-Triiodobenzaldehyde | 3, 4, 5 |
Among these possibilities, this compound and 2,4,6-triiodobenzaldehyde are documented and have reported chemical data.[8][9][10] For the purpose of this guide, we will focus on This compound as a representative and well-characterized example.
Part 2: In-Depth Analysis of this compound
Introduction and Significance
This compound is a halogenated aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[9] Its significance is amplified by its structural relationship to 2,3,5-triiodobenzoic acid (TIBA), a well-established polar auxin transport inhibitor used extensively in plant biology research.[11] The aldehyde can serve as a direct precursor to TIBA via oxidation or be used to synthesize other complex molecules, including radiopaque polymers and other specialty chemicals.
Molecular Structure and Properties
The molecular structure consists of a benzaldehyde core with iodine atoms substituted at the ortho (C2), meta (C3), and meta (C5) positions relative to the aldehyde group.
Caption: Molecular structure of this compound.
Physicochemical Properties Summary
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [8] |
| CAS Number | 477534-99-9 | [8][9] |
| Molecular Formula | C7H3I3O | [8][9] |
| Molecular Weight | 483.81 g/mol | [9] |
| Appearance | Off-white to light brown solid | [9] |
| Melting Point | 134-138 °C | [9] |
| Boiling Point | 413.1 ± 45.0 °C (Predicted) | [9] |
| Density | 2.891 ± 0.06 g/cm³ (Predicted) | [9] |
| InChI Key | ROJLASMOZHOOOX-UHFFFAOYSA-N | [8][9] |
Synthesis Methodologies
The synthesis of polysubstituted benzaldehydes can be challenging. Direct electrophilic iodination of benzaldehyde is often complicated by the aldehyde group's sensitivity to oxidation and its deactivating, meta-directing nature. A more controlled and viable approach involves the lithiation of a protected trihalobenzene followed by formylation.
A plausible, high-yield laboratory protocol can be adapted from methods for preparing similar compounds.[12] The process described for 2,3,5-trihalobenzaldehydes involves low-temperature lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Protocol: Synthesis via Lithiation-Formylation
-
Starting Material: Begin with 1,2,4-triiodobenzene.
-
Dissolution: Dissolve 1,2,4-triiodobenzene in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the reaction vessel to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the highly exothermic lithiation reaction and prevent unwanted side reactions.
-
Lithiation: Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The lithium will selectively exchange with the most acidic proton or, in this case, the most reactive iodine (position 1), generating a lithiated intermediate.
-
Formylation: After a brief stirring period at low temperature, add anhydrous N,N-dimethylformamide (DMF) dropwise. The organolithium intermediate will act as a nucleophile, attacking the carbonyl carbon of DMF.
-
Quenching: Allow the reaction to slowly warm to room temperature, then quench by carefully adding an aqueous solution of a mild acid (e.g., saturated ammonium chloride).
-
Extraction & Purification: Perform a standard aqueous workup, extracting the organic product into a solvent like diethyl ether or ethyl acetate. The combined organic layers are then dried, filtered, and concentrated. The final product, this compound, is purified via column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound.
Part 3: Spectroscopic Characterization and Validation
Structural elucidation of the synthesized product is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system of proof.[13]
Expected Spectroscopic Signatures
The predicted data below serves as a benchmark for validating the molecular structure of this compound.[14][15]
| Technique | Expected Features and Rationale |
| ¹H NMR | Aldehyde Proton (1H): A sharp singlet at ~9.8-10.1 ppm, deshielded by the carbonyl group. Aromatic Protons (2H): Two distinct signals in the aromatic region (7.5-8.5 ppm). H-6 will likely be a doublet coupled to H-4 (small meta coupling), and H-4 will be a doublet coupled to H-6. Their chemical shifts are influenced by the adjacent iodine and aldehyde groups. |
| ¹³C NMR | Carbonyl Carbon: A signal around 190-195 ppm, characteristic of an aldehyde. Aromatic Carbons: Six distinct signals. The three carbons bonded to iodine (C2, C3, C5) will appear at very low field strength (high ppm values) due to the heavy atom effect of iodine. The remaining carbons (C1, C4, C6) will appear at typical aromatic chemical shifts. |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1700-1715 cm⁻¹, characteristic of an aromatic aldehyde. Aldehyde C-H Stretch: Two weak but distinct bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region. C-I Stretch: Strong absorptions in the far-infrared region, typically below 600 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z 484 (for the ¹²⁷I isotope), corresponding to the exact mass of C7H3I3O. Fragmentation: Expect characteristic fragmentation patterns, including the loss of the aldehyde group (-CHO, M-29) and successive losses of iodine atoms. The isotopic pattern will be simple as iodine has only one stable isotope. |
Part 4: Applications and Future Directions
The utility of this compound primarily lies in its role as a synthetic precursor. Its three iodine atoms and reactive aldehyde group provide multiple handles for further chemical modification.
-
Precursor to Agrochemicals: As previously noted, it is a direct precursor to 2,3,5-triiodobenzoic acid (TIBA), a compound of significant interest in agricultural science for its ability to modify plant growth by inhibiting auxin transport.[11][16][17]
-
Radiopaque Materials: The high mass and electron density of iodine make this molecule and its derivatives inherently radiopaque. It has been used in the synthesis of radiopaque polymers for potential applications in medical imaging and devices.[18]
-
Advanced Organic Synthesis: It can serve as a starting material for creating diverse 1,3,5-trisubstituted benzene compounds through aryne-generation chemistry, providing a toolbox for constructing complex molecular architectures.[19]
Future research may focus on leveraging this molecule as a scaffold for developing novel pharmaceuticals, where the heavy iodine atoms can enhance binding affinity or modify metabolic stability. Its use in materials science, particularly for creating high-density polymers or components for X-ray-based technologies, remains a promising avenue for exploration.
Conclusion
The molecular formula C7H3I3O corresponds to a family of six constitutional isomers of triiodobenzaldehyde. By applying systematic IUPAC nomenclature, each isomer can be unambiguously named. A detailed examination of This compound showcases a versatile and synthetically valuable compound. Its preparation, while requiring careful control of reaction conditions, is achievable through established organometallic methodologies. The structural verification relies on a powerful combination of NMR, IR, and mass spectrometry. As a precursor for agrochemicals, radiopaque materials, and complex organic frameworks, this compound stands as a significant building block for professionals in chemical synthesis and drug development.
References
- 1. cuyamaca.edu [cuyamaca.edu]
- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5 constitutional isomers of molecular formula C3H3Cl C3H3Br C3H3I C3H3F structural formula skeletal formula positional functional group isomerism uses properties applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | 477534-99-9 [sigmaaldrich.com]
- 9. This compound CAS#: 477534-99-9 [m.chemicalbook.com]
- 10. 2,4,6-Triiodobenzaldehyde | C7H3I3O | CID 10238935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. toku-e.com [toku-e.com]
- 12. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. 2,3,5 Triiodobenzoic Acid Manufacturers in Russia– Cefa [cefapharma.com]
- 17. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Strategic Utility of 2,3,5-Triiodobenzaldehyde in the Synthesis of Complex Halogenated Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Polyhalogenated Building Block
In the landscape of organic synthesis and medicinal chemistry, the strategic incorporation of halogen atoms, particularly iodine, into molecular frameworks offers a powerful tool for modulating pharmacological properties and provides versatile handles for further chemical transformations.[1] 2,3,5-Triiodobenzaldehyde, a seemingly simple aromatic aldehyde, emerges as a highly valuable and versatile building block for the construction of complex, polyhalogenated organic compounds. Its unique substitution pattern, featuring three iodine atoms with distinct electronic and steric environments, coupled with a reactive aldehyde functionality, allows for a diverse range of chemical manipulations.
This guide provides an in-depth exploration of the applications of this compound in the preparation of halogenated compounds. We will delve into the causality behind experimental choices, offering field-proven insights into key synthetic transformations including palladium-catalyzed cross-coupling reactions and olefination strategies. The protocols detailed herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic endeavors.
Core Properties and Safety Considerations
Before embarking on synthetic manipulations, a thorough understanding of the physicochemical properties and safety protocols for this compound is paramount.
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 477534-99-9 | |
| Molecular Formula | C₇H₃I₃O | |
| Molecular Weight | 483.81 g/mol | |
| Appearance | Off-white to yellow solid | - |
| Purity | Typically ≥95% |
Safety and Handling:
-
Hazards: Harmful if swallowed.[4] May cause skin and eye irritation.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[2] In case of dust formation, use a dust mask or work in a well-ventilated fume hood.[2][4]
-
Handling: Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[2] Handle in accordance with good industrial hygiene and safety practices.[2] Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[5] Keep container tightly closed.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
Synthetic Applications: A Gateway to Halogenated Scaffolds
The synthetic utility of this compound lies in its dual reactivity: the aldehyde group serves as a point for carbon-carbon bond formation and functional group interconversion, while the three iodine atoms act as versatile handles for cross-coupling reactions. The electronic and steric differences between the iodine atoms at the 2, 3, and 5 positions can be exploited for regioselective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Alkynyl Frameworks
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[7] this compound is an excellent substrate for these transformations, with the carbon-iodine bonds serving as reactive sites.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for constructing biaryl structures.[7] The iodine atoms of this compound can be selectively coupled with various arylboronic acids.
Causality in Protocol Design: The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. Palladium catalysts with bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.[8] A mixed solvent system, often including water, can aid in dissolving the base and boronic acid.[7]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.[8]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[1][9] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in organic synthesis and building blocks for functional materials.
Causality in Protocol Design: The Sonogashira coupling typically employs a palladium catalyst in conjunction with a copper(I) salt (e.g., CuI) as a co-catalyst. The copper acetylide, formed in situ, is the key nucleophilic species in the catalytic cycle.[10] An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and also serves as a solvent.[1] Anhydrous and anaerobic conditions are generally preferred to prevent side reactions.[1]
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The regioselectivity of the reaction will depend on the reaction conditions and the steric and electronic properties of the iodine substituents.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Wittig Reaction: Olefination to Form Halogenated Stilbenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[11][12] This reaction is particularly useful for creating a carbon-carbon double bond with control over its location. Reacting this compound with a suitable Wittig reagent provides access to a variety of triiodinated stilbene derivatives.[13][14]
Causality in Protocol Design: The Wittig reaction proceeds through the formation of a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[11] The stereochemical outcome (E/Z selectivity) of the reaction is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to yield the Z-alkene.[12] The choice of base for generating the ylide from the corresponding phosphonium salt is also crucial.[15]
Protocol 3: General Procedure for the Wittig Reaction of this compound
This protocol provides a general method for the Wittig olefination of this compound.
Materials:
-
This compound
-
Benzyltriphenylphosphonium halide (or other suitable phosphonium salt, 1.1 - 1.2 equivalents)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add the strong base to generate the ylide (a color change is often observed).
-
Stir the ylide solution for 30-60 minutes at the same temperature.
-
Add a solution of this compound in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the addition of water or saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Visualization of the Wittig Reaction Pathway:
Caption: Key stages of the Wittig Reaction.
Conclusion: A Versatile Scaffold for Innovation
This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its unique combination of a reactive aldehyde and multiple iodine atoms opens a vast landscape of synthetic possibilities, enabling the construction of complex halogenated molecules with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile reagent, paving the way for the discovery and development of novel chemical entities.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. store.sangon.com [store.sangon.com]
- 5. lobachemie.com [lobachemie.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
The Alchemist's Canvas: A Guide to Synthesizing Novel Derivatives from 2,3,5-Triiodobenzaldehyde
Introduction: The Untapped Potential of a Polyhalogenated Scaffold
In the landscape of medicinal chemistry and materials science, the search for novel molecular architectures with unique properties is a perpetual endeavor. 2,3,5-Triiodobenzaldehyde emerges as a particularly compelling, yet underutilized, starting material. Its trifunctional nature—a reactive aldehyde and three iodine atoms at distinct positions on the aromatic ring—presents a rich canvas for synthetic chemists. The aldehyde group serves as a gateway for a multitude of classical organic transformations, while the iodine atoms, with their differential reactivity, are prime handles for modern cross-coupling methodologies. This guide provides detailed protocols and the underlying scientific rationale for the synthesis of a diverse array of derivatives from this versatile scaffold, empowering researchers to unlock its full potential in drug discovery and materials development.
The strategic placement of the three iodine atoms is not merely a matter of molecular weight. The electronic and steric environment of each C-I bond is unique, offering the potential for site-selective functionalization. This allows for the controlled, stepwise introduction of different substituents, leading to the generation of complex, three-dimensional structures from a relatively simple starting material. This document will explore the two primary avenues of derivatization: transformations of the aldehyde functionality and functionalization of the aryl iodide bonds.
Part 1: Derivatization of the Aldehyde Functional Group
The aldehyde group is a cornerstone of organic synthesis, amenable to a wide range of transformations that allow for chain extension, the introduction of new functional groups, and the construction of heterocyclic systems. Here, we detail key protocols for the derivatization of this compound at its formyl moiety.
Olefination Reactions: Building Stilbenes and Conjugated Systems
The conversion of the aldehyde to an alkene is a fundamental strategy for creating extended conjugated systems, which are of significant interest in materials science (e.g., for their optical properties) and medicinal chemistry (e.g., stilbene-based therapeutics).
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides.[1][2] For the synthesis of stilbene derivatives from this compound, a benzyltriphenylphosphonium salt is deprotonated to form the ylide, which then reacts with the aldehyde.[3][4]
Causality of Experimental Choices: The choice of a strong, non-nucleophilic base is critical to efficiently generate the ylide without competing reactions. Sodium hydride or potassium tert-butoxide are commonly employed. The solvent, typically an anhydrous aprotic solvent like THF or DMF, is chosen to ensure the solubility of the reagents and to prevent quenching of the highly reactive ylide.
Experimental Protocol: Synthesis of (E)-1-(2,3,5-triiodostyryl)benzene
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise over 10 minutes. The formation of a deep orange or red color indicates ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot indicates reaction completion.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired stilbene derivative.
A powerful alternative to the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate carbanion to react with an aldehyde, typically yielding the (E)-alkene with high stereoselectivity.[5][6] A key advantage of the HWE reaction is that the water-soluble phosphate byproduct is easily removed during aqueous work-up, simplifying purification.
Diagram of the HWE Reaction Workflow:
Caption: Horner-Wadsworth-Emmons reaction workflow.
Experimental Protocol: (E)-Stilbene Synthesis via HWE Reaction
-
Carbanion Generation: In a flame-dried flask under inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.
-
Add a solution of diethyl benzylphosphonate (1.1 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[7] This reaction is particularly useful for synthesizing derivatives with electron-withdrawing groups conjugated to the newly formed double bond.
Causality of Experimental Choices: A weak base, such as piperidine or an ammonium salt, is typically used as a catalyst.[8] This is to avoid self-condensation of the aldehyde. The reaction is often carried out in a protic solvent like ethanol or can be performed under solvent-free conditions.[8]
Experimental Protocol: Synthesis of 2-(2,3,5-triiodobenzylidene)malononitrile
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 2-(2,3,5-triiodobenzylidene)malononitrile.
Reductive Amination: A Gateway to Amine Derivatives
Reductive amination is a robust method for the synthesis of primary, secondary, and tertiary amines from aldehydes.[9][10] The reaction proceeds via the in situ formation of an imine or enamine, which is then reduced by a suitable reducing agent.
Causality of Experimental Choices: The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the protonated imine intermediate in the presence of the starting aldehyde.[11]
Diagram of Reductive Amination Logic:
Caption: Logical flow of the reductive amination process.
Experimental Protocol: Synthesis of N-benzyl-1-(2,3,5-triiodophenyl)methanamine
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 2: Site-Selective Functionalization of Aryl Iodides
The three iodine atoms on the benzaldehyde ring offer a remarkable opportunity for sequential, site-selective derivatization using palladium-catalyzed cross-coupling reactions. The reactivity of the C-I bonds is influenced by both steric and electronic factors. Generally, the less sterically hindered positions are more reactive. For this compound, the iodine at the 5-position is the most sterically accessible, followed by the 3-position, and finally the highly hindered 2-position, ortho to the aldehyde. This differential reactivity can be exploited to achieve selective mono-, di-, and tri-functionalization.[12][13]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[14][15] Studies on similar 1,2,3-triiodoarenes have demonstrated that Sonogashira coupling occurs with high regioselectivity at the terminal, less sterically hindered C-I bonds.[16][17]
Causality of Experimental Choices: The use of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in combination with a copper(I) salt (e.g., CuI) is standard for the Sonogashira reaction. An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: Regioselective Mono-alkynylation at the 5-position
-
To a solution of this compound (1.0 eq) in a mixture of THF and triethylamine (2:1), add the terminal alkyne (e.g., phenylacetylene, 1.1 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 2,3-diiodo-5-(phenylethynyl)benzaldehyde.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is one of the most versatile C-C bond-forming reactions, coupling an aryl halide with an organoboron reagent.[18][19] The site-selectivity is generally governed by the ease of oxidative addition of the palladium catalyst to the C-I bond, which is favored at the most electrophilic and least sterically hindered position.
Diagram of Suzuki-Miyaura Catalytic Cycle:
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juliethahn.com [juliethahn.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pure.tue.nl [pure.tue.nl]
- 9. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 2,3,5-Triiodobenzaldehyde in Advanced Materials Science: A Guide for Researchers
Introduction: Unlocking New Frontiers with a Tri-Iodinated Building Block
In the dynamic landscape of materials science, the pursuit of novel functionalities is intrinsically linked to the rational design of molecular precursors. 2,3,5-Triiodobenzaldehyde emerges as a compelling building block, distinguished by its unique trifecta of reactive sites: a versatile aldehyde group and three strategically positioned iodine atoms on a robust benzene core. This combination offers a direct route to materials with a high concentration of heavy elements and provides latent reactive handles for intricate post-synthetic modifications.
This technical guide moves beyond a mere recitation of facts to provide a deeper understanding of why and how this compound can be leveraged to create next-generation materials. We will explore its application in the burgeoning fields of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), with a focus on harnessing its unique properties for applications ranging from catalysis to biomedical technologies.
Core Principles: The Advantages of a Tri-Iodinated Architecture
The incorporation of this compound into polymeric and framework materials is underpinned by several key principles:
-
High-Z Element Integration: The presence of three iodine atoms (Z=53) imparts a high atomic number density to the resulting material. This is a critical feature for applications involving X-ray absorption and scattering, such as radiotherapy enhancement and radiopaque materials for medical imaging.
-
Tunable Porosity and Functionality: The aldehyde group serves as a versatile anchor for the construction of porous crystalline materials like COFs and MOFs through the formation of robust imine or other covalent linkages. The resulting frameworks can be designed with specific pore sizes and topologies.
-
Post-Synthetic Modification Hub: The carbon-iodine bonds are amenable to a variety of cross-coupling reactions, most notably the Sonogashira and Suzuki reactions. This allows for the precise, post-synthetic installation of a wide array of functional groups, enabling the fine-tuning of the material's properties for specific applications.
-
Enhanced Intermolecular Interactions: The polarizable nature of the iodine atoms can lead to unique intermolecular interactions within the material, potentially influencing properties such as gas sorption and catalytic activity.
Application I: Synthesis of High-Density, Functional Covalent Organic Frameworks (COFs)
The aldehyde functionality of this compound makes it an ideal monomer for the synthesis of imine-linked COFs. These materials are renowned for their high crystallinity, permanent porosity, and exceptional stability. The incorporation of iodine atoms into the COF backbone opens up new avenues for their application.
Scientific Rationale
The synthesis of COFs from this compound and a complementary amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) proceeds via a Schiff base condensation reaction. The reversibility of imine bond formation under acidic conditions allows for "error-checking" during the synthesis, leading to a highly ordered, crystalline framework. The resulting "TI-COF" (Tri-Iodo COF) would possess a periodic array of iodine atoms within its porous structure.
Experimental Workflow: Synthesis of a Tri-Iodinated COF (TI-COF)
Caption: Workflow for the synthesis of a Tri-Iodinated Covalent Organic Framework (TI-COF).
Detailed Protocol: Synthesis of TI-COF
-
Reactant Preparation: In a Pyrex tube, combine this compound (1.5 mmol) and 1,3,5-tris(4-aminophenyl)benzene (1.0 mmol).
-
Solvent and Catalyst Addition: Add a mixture of mesitylene (5 mL) and 1,4-dioxane (5 mL). To this suspension, add 6 M aqueous acetic acid (0.5 mL) to catalyze the imine formation.
-
Degassing and Sealing: Sonicate the mixture for 15 minutes to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, and then seal the tube under vacuum.
-
Causality: The removal of oxygen is crucial to prevent side reactions that could impede the formation of a crystalline framework.
-
-
Solvothermal Reaction: Heat the sealed tube in an oven at 120 °C for 3 days. A colored precipitate should form.
-
Causality: The elevated temperature provides the necessary energy for the reversible imine condensation, allowing the system to reach a thermodynamically stable, crystalline state.
-
-
Purification: After cooling to room temperature, collect the solid product by filtration. Wash the solid extensively with anhydrous acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.
-
Activation: Dry the purified solid under vacuum at 150 °C for 12 hours to remove residual solvent from the pores. The resulting activated TI-COF is ready for characterization and application.
Characterization of TI-COF
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and determine the pore structure. | Sharp diffraction peaks indicating a long-range ordered structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of imine bonds. | Appearance of a C=N stretching band (approx. 1620 cm⁻¹) and disappearance of N-H and C=O stretching bands. |
| Gas Sorption Analysis (N₂ at 77 K) | To determine the surface area and pore size distribution. | A Type I or Type IV isotherm, with a high surface area (e.g., >1000 m²/g). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework. | High thermal stability, with decomposition temperature typically above 400 °C. |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence and chemical state of iodine. | Presence of I 3d peaks. |
Application II: Post-Synthetic Modification of TI-COF via Sonogashira Coupling
The iodine atoms in the TI-COF are not merely passive components; they are reactive handles for further functionalization. The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, catalyzed by palladium and copper.
Scientific Rationale
By subjecting the TI-COF to Sonogashira coupling conditions with a functionalized alkyne, the properties of the COF can be precisely tailored. For example, introducing hydrophilic groups can enhance its dispersibility in aqueous media, while grafting catalytic moieties can impart new reactive capabilities.
Experimental Workflow: Post-Synthetic Modification of TI-COF
Caption: Workflow for the post-synthetic modification of TI-COF via Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling on TI-COF
-
Reaction Setup: In a Schlenk flask, suspend the activated TI-COF (100 mg) in a mixture of anhydrous THF (10 mL) and triethylamine (5 mL).
-
Reagent Addition: Add the functionalized terminal alkyne (e.g., phenylacetylene, 3 equivalents per iodine atom), tetrakis(triphenylphosphine)palladium(0) (5 mol% per iodine atom), and copper(I) iodide (10 mol% per iodine atom).
-
Inert Atmosphere: Degas the mixture by bubbling with argon for 20 minutes.
-
Causality: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is essential for catalytic activity.
-
-
Reaction: Heat the mixture at 80 °C under an argon atmosphere for 24 hours.
-
Purification: After cooling, filter the solid and wash it sequentially with THF, water, and acetone to remove the catalyst and unreacted reagents.
-
Drying: Dry the functionalized COF under vacuum at 100 °C for 12 hours.
Evidence of Successful Post-Synthetic Modification
| Technique | Observation |
| FTIR Spectroscopy | Appearance of new peaks corresponding to the functional groups of the alkyne. |
| Solid-State NMR Spectroscopy | Appearance of new resonances corresponding to the grafted functional groups. |
| XPS | A decrease in the I 3d signal intensity and the appearance of signals from new elements in the functional group. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental mapping confirming the uniform distribution of the new elements throughout the COF particles. |
Potential Applications of this compound-Derived Materials
The unique properties of materials derived from this compound make them promising candidates for a range of advanced applications.
| Application Area | Material | Rationale | Potential Impact |
| Heterogeneous Catalysis | TI-COF or functionalized TI-COF | The ordered pores can provide size-selective catalysis, and the iodine atoms or grafted functional groups can act as catalytic sites. | Development of highly active and recyclable catalysts for organic transformations. |
| Radiotherapy | TI-COF nanoparticles | The high iodine content can enhance the local dose of X-ray radiation, leading to more effective tumor cell killing with reduced side effects. | More effective and safer cancer treatments. |
| Iodine Capture | TI-COF | The porous structure and potential for charge-transfer interactions with iodine make it a candidate for capturing radioactive iodine from nuclear waste.[1][2] | Safer management of nuclear waste. |
| Antibacterial Materials | Iodine-loaded TI-MOF | MOFs can be used as carriers for the controlled release of iodine, a known antimicrobial agent. | Development of advanced antibacterial coatings and materials. |
Conclusion and Future Outlook
This compound is more than just another aromatic aldehyde; it is a strategically designed precursor for the next generation of functional materials. Its ability to form robust, porous frameworks and the latent reactivity of its iodine atoms provide a powerful platform for the creation of materials with precisely tailored properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the vast potential of this unique building block. As our ability to control the structure and function of materials at the molecular level continues to advance, the importance of thoughtfully designed precursors like this compound will only continue to grow.
References
The Synthesis of Non-Ionic Radiopaque Contrast Agents: A Detailed Guide Featuring 2,3,5-Triiodobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of non-ionic, iodinated radiopaque contrast agents, essential tools in modern medical imaging. While various tri-iodinated benzene derivatives serve as the core scaffold for these agents, this document will focus on the synthetic pathways leading to commercially significant compounds like Iohexol. We will begin by introducing the fundamental role of tri-iodinated benzene structures, typified by molecules such as 2,3,5-triiodobenzaldehyde, and then delve into the detailed, multi-step synthesis of a key intermediate, 5-amino-2,4,6-triiodoisophthalic acid, and its subsequent conversion to the final contrast agent.
The narrative is structured to provide not just a series of steps, but a deeper understanding of the chemical principles and experimental considerations that underpin the synthesis of these vital diagnostic drugs.
The Tri-iodinated Benzene Core: The Foundation of Radiopacity
The efficacy of iodinated contrast agents hinges on the high atomic number of iodine (Z=53), which enables significant attenuation of X-rays.[1][2] All modern iodinated contrast media are derivatives of a tri-iodinated benzoic acid ring.[3][4] The covalent bonding of three iodine atoms to a stable benzene ring provides a high concentration of iodine per molecule, leading to excellent radiodensity, while minimizing the risk of releasing toxic free iodide into the body.[5]
Molecules like this compound and its corresponding carboxylic acid, 2,3,5-triiodobenzoic acid, exemplify this fundamental tri-iodinated aromatic core.[6][7] While not always the direct starting materials in large-scale industrial synthesis, their structure is representative of the essential pharmacophore responsible for X-ray attenuation. The primary focus of synthetic efforts is to modify this core with various side chains that enhance water solubility and reduce toxicity, leading to the development of safer and more effective contrast media.[3][5]
Strategic Synthesis of a Key Intermediate: 5-Amino-2,4,6-triiodoisophthalic Acid
The industrial synthesis of many non-ionic contrast agents, such as Iohexol and Iopamidol, typically begins with a more readily available starting material, isophthalic acid, which is then systematically modified. A pivotal intermediate in these synthetic routes is 5-amino-2,4,6-triiodoisophthalic acid. The following sections detail a well-established, multi-step synthesis for this crucial compound.
Synthesis Pathway Overview
The synthesis of 5-amino-2,4,6-triiodoisophthalic acid from isophthalic acid is a three-step process involving nitration, reduction, and finally, iodination.
Caption: Overall synthetic route from isophthalic acid.
Detailed Experimental Protocols
Principle: This step introduces a nitro group at the 5-position of the isophthalic acid ring through electrophilic aromatic substitution. The reaction is typically carried out using a mixture of sulfuric acid and a nitrate salt.
Protocol:
-
In a suitable reaction vessel, carefully prepare a nitrating mixture. A common ratio is approximately 7.9 equivalents of sulfuric acid to 2.2 equivalents of sodium nitrate, relative to 1.0 equivalent of isophthalic acid.[2]
-
Maintain the temperature of the mixture and add the isophthalic acid portion-wise, ensuring the temperature does not exceed a controlled limit (e.g., 60°C).[2]
-
After the addition is complete, continue stirring at the reaction temperature for approximately 3 hours to ensure the reaction goes to completion.[2]
-
Upon completion, the reaction mixture is carefully quenched by pouring it over ice.
-
The precipitated 5-nitroisophthalic acid is collected by filtration, washed with cold water to remove residual acid, and dried.
Expected Yield: ~86.7%[2]
Principle: The nitro group is reduced to an amino group. A common and effective method for this transformation on a large scale is the use of iron powder in an acidic medium.
Protocol:
-
Suspend the 5-nitroisophthalic acid in water or a suitable solvent.
-
Add iron powder to the suspension. A typical molar ratio is approximately 3.0 equivalents of iron to 1.0 equivalent of the nitro compound.[2]
-
Heat the mixture to reflux and maintain reflux for about 3 hours.[2]
-
After the reaction is complete, the hot solution is filtered to remove the iron and iron oxides.
-
The filtrate is then cooled, and the pH is adjusted to precipitate the 5-aminoisophthalic acid.
-
The product is collected by filtration, washed with water, and dried.
Expected Yield: ~78.1%[2]
Principle: This is a crucial step where three iodine atoms are introduced onto the benzene ring at the 2, 4, and 6 positions through an electrophilic iodination reaction. This reaction takes advantage of the activating effect of the amino and carboxylic acid groups. Various iodinating agents can be used.
Protocol using Iodine Monochloride (ICl):
-
Dissolve 5-aminoisophthalic acid in a suitable solvent.
-
Add a solution of iodine monochloride (ICl). A common molar ratio is approximately 3.3 equivalents of ICl to 1.0 equivalent of the amino compound.[2]
-
Heat the reaction mixture to around 90°C for approximately 3 hours.[2]
-
After cooling, the precipitated product, 5-amino-2,4,6-triiodoisophthalic acid, is collected by filtration.
-
The crude product is washed with a dilute sodium bisulfite solution to remove any unreacted iodine, followed by washing with water.
-
The final product is then dried.
Expected Yield: ~76.2%[2]
Alternative Protocol using Iodide Salts and an Oxidizing Agent:
-
Dissolve 5-aminoisophthalic acid in water and adjust the pH to be acidic (e.g., pH 1) with sulfuric acid.[8]
-
Add solid iodine and heat the mixture (e.g., to 72°C).[8]
-
Slowly add an aqueous solution of an oxidizing agent, such as iodic acid, over several hours.[8]
-
After the addition is complete, continue the reaction for an additional hour.[8]
-
Cool the reaction mixture to room temperature and filter the solid product.
-
Wash the product with water and dry to obtain 5-amino-2,4,6-triiodoisophthalic acid.
Expected Yield: ~82.6%[8]
Synthesis of a Non-Ionic Contrast Agent: The Case of Iohexol
With the key intermediate, 5-amino-2,4,6-triiodoisophthalic acid, in hand, the next stages of the synthesis involve converting the carboxylic acid groups to amides and modifying the amino group to introduce hydrophilic side chains. This ultimately leads to the formation of a non-ionic, water-soluble contrast agent like Iohexol.
General Synthetic Strategy for Iohexol
The synthesis of Iohexol from 5-amino-2,4,6-triiodoisophthalic acid involves several key transformations:
-
Acylation of the amino group.
-
Activation of the carboxylic acid groups (e.g., conversion to acid chlorides).
-
Amidation with a hydrophilic side chain precursor.
-
N-alkylation to introduce another hydrophilic group.
-
Purification of the final product.
Caption: Key steps in the synthesis of Iohexol.
Illustrative Protocols for Iohexol Synthesis
Protocol:
-
The 5-amino-2,4,6-triiodoisophthalic acid is first acylated at the amino group, typically using acetic anhydride, to form 5-acetamido-2,4,6-triiodoisophthalic acid.
-
This intermediate is then converted to the corresponding acid dichloride, 5-acetamido-2,4,6-triiodoisophthaloyl dichloride, by reacting with a chlorinating agent such as thionyl chloride or solid phosgene.[1][6]
Protocol:
-
The 5-acetamido-2,4,6-triiodoisophthaloyl dichloride is reacted with a hydrophilic amine, such as 1-amino-2,3-propanediol, to form the diamide. This reaction introduces two dihydroxypropyl side chains, which significantly increase the water solubility of the molecule.
Principle: The final step in the synthesis of Iohexol is the N-alkylation of the acetamido group to introduce another 2,3-dihydroxypropyl group.
Protocol:
-
The diamide intermediate, 5-(acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is dissolved in a suitable solvent such as 2-(2-methoxyethoxy)ethanol or propylene glycol.[9]
-
A base, like sodium methoxide or sodium hydroxide, is added.
-
The alkylating agent, 3-chloro-1,2-propanediol, is then added, and the reaction is stirred at a controlled temperature (e.g., ambient temperature) for an extended period (e.g., 24 hours).[8][9]
-
Upon completion, the reaction is worked up to isolate the crude Iohexol.
Purification: A Critical Step for Pharmaceutical-Grade Contrast Media
The purification of non-ionic contrast agents is a challenging yet critical aspect of their manufacturing process. Due to their high water solubility, simple precipitation methods are often ineffective.[10] The final product must be of extremely high purity to be safe for intravenous administration.
Purification Techniques
A multi-step purification process is typically employed, which may include:
-
Crystallization/Recrystallization: This is a fundamental technique for purifying solid organic compounds.[11][12] The crude product is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.[11] The choice of solvent is critical for effective purification.[13][14][15]
-
Ion-Exchange Chromatography: This technique is essential for removing ionic impurities from the non-ionic product.[10][16][17][18] The crude Iohexol solution is passed through a series of columns containing cation and anion exchange resins.[10][19] These resins selectively bind charged impurities, allowing the neutral Iohexol molecule to pass through.[16][17][18] This is a highly effective method for desalination and removing other ionic byproducts.[19]
-
Treatment with Activated Carbon: Activated carbon can be used to remove colored impurities and other organic byproducts.
Rationale for Purification Choices
The choice of a multi-modal purification strategy is dictated by the need to remove a variety of potential impurities, including:
-
Inorganic salts from the reaction workup.
-
Unreacted starting materials and intermediates.
-
Byproducts from side reactions.
Ion-exchange chromatography is particularly well-suited for removing salts from a highly water-soluble, non-ionic product. Crystallization is then used to achieve the final high purity required for a pharmaceutical-grade substance. The combination of these techniques ensures that the final contrast agent is safe and effective for clinical use.
Data Summary
The following table summarizes the key intermediates and their expected yields in the synthesis of 5-amino-2,4,6-triiodoisophthalic acid.
| Step | Starting Material | Product | Reagents | Typical Yield | Reference |
| 1 | Isophthalic Acid | 5-Nitroisophthalic Acid | H₂SO₄, NaNO₃ | ~86.7% | [2] |
| 2 | 5-Nitroisophthalic Acid | 5-Aminoisophthalic Acid | Fe, acid | ~78.1% | [2] |
| 3 | 5-Aminoisophthalic Acid | 5-Amino-2,4,6-triiodoisophthalic Acid | ICl | ~76.2% | [2] |
| 3 (Alt.) | 5-Aminoisophthalic Acid | 5-Amino-2,4,6-triiodoisophthalic Acid | I₂, HIO₃ | ~82.6% | [8] |
Conclusion
The synthesis of non-ionic radiopaque contrast agents is a complex, multi-step process that requires careful control over reaction conditions and rigorous purification of the final product. While the core of these agents is a tri-iodinated benzene ring, exemplified by structures like this compound, practical and scalable syntheses often start from more accessible precursors like isophthalic acid. The conversion of this simple starting material into a highly functionalized and pure final product like Iohexol is a testament to the sophistication of modern pharmaceutical chemistry. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to equip researchers and professionals in the field with a deeper understanding of the synthesis of these life-saving diagnostic tools.
References
- 1. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]
- 4. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3,5-Triiodobenzoic acid | Duchefa Biochemie [duchefa-biochemie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-Amino-2,4,6-triiodoisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
- 10. resin-products.com [resin-products.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. esisresearch.org [esisresearch.org]
- 13. How To [chem.rochester.edu]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. unifr.ch [unifr.ch]
- 16. researchgate.net [researchgate.net]
- 17. waterflowcontrol.com.au [waterflowcontrol.com.au]
- 18. Applications and Functions of Ion Exchange Resins in Water Purification [exchangeresins.com]
- 19. WO2012084926A1 - Desalination of a composition comprising a contrast agent - Google Patents [patents.google.com]
Step-by-step synthesis of 1,3,5-trisubstituted benzenes from tri-iodinated precursors
Application Notes & Protocols
Topic: Step-by-Step Synthesis of 1,3,5-Trisubstituted Benzenes from Tri-iodinated Precursors
Abstract
Symmetrically 1,3,5-trisubstituted benzene scaffolds are foundational motifs in supramolecular chemistry, materials science, and medicinal chemistry. Their rigid C3-symmetric structure allows for the precise spatial arrangement of functional groups, making them ideal building blocks for creating complex molecular architectures, organic frameworks, and pharmacologically active agents. This guide provides a detailed, experience-driven overview of the synthesis of these valuable compounds, focusing on the strategic use of 1,3,5-triiodobenzene as a versatile and highly reactive precursor. We will delve into the mechanistic underpinnings and provide validated, step-by-step protocols for three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction: The Strategic Advantage of 1,3,5-Triiodobenzene
The synthesis of polysubstituted arenes is a central theme in organic chemistry.[1] While classical methods often rely on electrophilic aromatic substitution, they can suffer from poor regioselectivity and limited functional group tolerance.[2][3] A more robust and precise approach involves the use of pre-functionalized aromatic cores, upon which desired substituents are installed using modern cross-coupling methodologies.
1,3,5-triiodobenzene emerges as a superior starting material for several key reasons:
-
High Reactivity: The Carbon-Iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to bromo- or chloro-analogs.[4]
-
Symmetry and Versatility: The C3 symmetry of the precursor simplifies the synthesis of symmetrically trisubstituted products. Furthermore, by carefully controlling reaction stoichiometry, it is possible to perform sequential couplings to generate unsymmetrical, multi-functionalized derivatives from the same starting material.[5]
-
Commercial Availability: 1,3,5-triiodobenzene is a readily available and relatively inexpensive starting material, making it suitable for both small-scale research and larger-scale production.
This document will guide researchers through the practical application of this precursor to generate diverse 1,3,5-trisubstituted systems.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-X (X = N, O, S) bond formation, earning the 2010 Nobel Prize in Chemistry.[6] These reactions share a common mechanistic framework but utilize different nucleophilic partners to achieve distinct chemical transformations.[7]
Workflow: From Precursor to Product
The general strategy involves coupling the electrophilic C-I bonds of 1,3,5-triiodobenzene with a suitable nucleophilic partner in the presence of a palladium catalyst, a ligand, and a base.
Caption: General synthetic routes from 1,3,5-triiodobenzene.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures. It involves the reaction of an organohalide with an organoboron species, typically a boronic acid or ester.[8]
Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating arylalkyne structures.[10] It uniquely employs a dual-catalyst system of palladium and copper(I).[6]
Mechanistic Insight: The palladium cycle mirrors the Suzuki reaction. Concurrently, the copper(I) catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-I complex, facilitating the key C-C bond formation.[6]
Caption: Simplified catalytic cycle for Sonogashira coupling.
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
For the synthesis of aryl amines, the Buchwald-Hartwig amination is the state-of-the-art method. It allows for the coupling of aryl halides with a vast range of primary and secondary amines.[11][12]
Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. Subsequent reductive elimination forms the desired C-N bond and regenerates the active Pd(0) catalyst.[13] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the final reductive elimination step.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Validated Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents should be handled under an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 1: Synthesis of 1,3,5-Triphenylbenzene via Suzuki-Miyaura Coupling
This protocol describes the threefold Suzuki-Miyaura coupling of 1,3,5-triiodobenzene with phenylboronic acid.
Materials & Reagents:
| Reagent | Formula | MW | Amount | Mmol | Eq. |
|---|---|---|---|---|---|
| 1,3,5-Triiodobenzene | C₆H₃I₃ | 455.80 | 456 mg | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 440 mg | 3.6 | 3.6 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 829 mg | 6.0 | 6.0 |
| Toluene | C₇H₈ | - | 15 mL | - | - |
| Ethanol | C₂H₅OH | - | 5 mL | - | - |
| Water | H₂O | - | 5 mL | - | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3,5-triiodobenzene (456 mg, 1.0 mmol), phenylboronic acid (440 mg, 3.6 mmol), and potassium carbonate (829 mg, 6.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase, visualizing with UV light. The disappearance of the starting material spot indicates reaction completion.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexanes) or by recrystallization from ethanol to yield 1,3,5-triphenylbenzene as a white solid.
Protocol 2: Synthesis of 1,3,5-Tris(phenylethynyl)benzene via Sonogashira Coupling
This protocol details the threefold Sonogashira coupling to install alkyne functionalities.[10]
Materials & Reagents:
| Reagent | Formula | MW | Amount | Mmol | Eq. |
|---|---|---|---|---|---|
| 1,3,5-Triiodobenzene | C₆H₃I₃ | 455.80 | 456 mg | 1.0 | 1.0 |
| Phenylacetylene | C₈H₆ | 102.13 | 368 mg (0.4 mL) | 3.6 | 3.6 |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 12 mg | 0.06 | 0.06 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 20 mL | - | Solvent/Base |
| Tetrahydrofuran (THF) | C₄H₈O | - | 10 mL | - | Solvent |
Procedure:
-
To a 50 mL Schlenk flask, add 1,3,5-triiodobenzene (456 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (12 mg, 0.06 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (20 mL) via syringe.
-
Add phenylacetylene (0.4 mL, 3.6 mmol) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature for 24 hours. A pale yellow precipitate of triethylammonium iodide will form.
-
Reaction Monitoring: Monitor by TLC (hexane/ethyl acetate) for the consumption of the starting material.
-
Workup: Remove the triethylamine under reduced pressure. Dilute the residue with dichloromethane (50 mL) and wash with saturated aqueous ammonium chloride (2 x 30 mL) to remove copper salts, followed by water (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: The crude solid is purified by column chromatography on silica gel (eluent: 2-5% ethyl acetate in hexanes) to afford 1,3,5-tris(phenylethynyl)benzene as a crystalline solid.
Protocol 3: Synthesis of N1,N3,N5-Triphenylbenzene-1,3,5-triamine via Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation to create a triarylamine structure.
Materials & Reagents:
| Reagent | Formula | MW | Amount | Mmol | Eq. |
|---|---|---|---|---|---|
| 1,3,5-Triiodobenzene | C₆H₃I₃ | 455.80 | 456 mg | 1.0 | 1.0 |
| Aniline | C₆H₇N | 93.13 | 335 mg (0.33 mL) | 3.6 | 3.6 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 28 mg | 0.03 | 0.03 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 52 mg | 0.09 | 0.09 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 404 mg | 4.2 | 4.2 |
| Toluene (anhydrous) | C₇H₈ | - | 20 mL | - | - |
Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox.
-
To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (28 mg, 0.03 mmol), Xantphos (52 mg, 0.09 mmol), and sodium tert-butoxide (404 mg, 4.2 mmol).
-
Add 1,3,5-triiodobenzene (456 mg, 1.0 mmol).
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene (20 mL) followed by aniline (0.33 mL, 3.6 mmol) via syringe.
-
Place the reaction in a preheated oil bath at 110 °C and stir for 18-24 hours.
-
Reaction Monitoring: Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with water (10 mL). Dilute with ethyl acetate (40 mL) and filter through a pad of Celite to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield the desired triamine product.
Divergent Synthesis: Crafting Unsymmetric Architectures
A significant advantage of using poly-iodinated precursors is the potential for divergent, stepwise synthesis. While the three positions on 1,3,5-triiodobenzene are electronically and sterically equivalent, their reactivity can be controlled by stoichiometry. By using one equivalent of a coupling partner, a mono-substituted di-iodobenzene can be selectively formed. This intermediate can then be subjected to a second, different coupling reaction, and so on.[4]
Caption: Conceptual workflow for divergent synthesis.
This strategy requires careful optimization of reaction conditions and purification at each step to isolate the desired intermediate before proceeding. The differential reactivity of C-I vs C-Br vs C-Cl bonds can also be exploited in mixed-halogenated precursors for highly selective, orthogonal coupling strategies.[4][14]
References
- 1. researchgate.net [researchgate.net]
- 2. 16.5 Trisubstituted Benzenes: Additivity of Effects – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 2,3,5-Triiodobenzaldehyde as a Versatile Precursor in Pharmaceutical Synthesis
Document ID: AN2026-TIB-001
Abstract
2,3,5-Triiodobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a strategic precursor in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring three iodine atoms and a reactive aldehyde group, offers a rich platform for constructing complex molecular architectures. The iodine atoms provide multiple, regiochemically distinct handles for modern cross-coupling reactions, while the aldehyde allows for classical transformations such as olefination and reductive amination. This guide provides an in-depth exploration of the utility of this compound in pharmaceutical synthesis, with a focus on the preparation of thyroid hormone analogues and bioactive stilbenes. Detailed protocols for key transformations, including the Suzuki-Miyaura coupling, Sonogashira coupling, and Wittig reaction, are presented, along with insights into the underlying chemical principles and expected outcomes.
Introduction: The Strategic Value of Polysubstituted Scaffolds
In the landscape of drug discovery, the ability to rapidly generate and diversify complex molecular scaffolds is paramount. Polysubstituted aromatic rings are privileged motifs in a vast number of therapeutic agents. This compound emerges as a valuable starting material due to the orthogonal reactivity of its functional groups. The aldehyde can be selectively transformed in the presence of the iodo-substituents, and conversely, the carbon-iodine bonds can be functionalized without affecting the aldehyde, allowing for a modular and flexible approach to target molecules.
The presence of three iodine atoms is particularly noteworthy. Not only do they impart significant mass, which is advantageous in the development of radiocontrast agents, but they also serve as versatile leaving groups in a variety of palladium-catalyzed cross-coupling reactions.[1] This enables the introduction of diverse aryl, alkyl, and alkynyl moieties, which are crucial for tuning the pharmacological properties of a lead compound.
Core Applications in Pharmaceutical Synthesis
Synthesis of Thyroid Hormone Analogues
Thyroid hormones, such as triiodothyronine (T3) and thyroxine (T4), are critical regulators of metabolism, and their analogues are sought after for the treatment of metabolic disorders.[2][3] The core structure of these hormones features a di-iodinated inner phenyl ring linked via an ether bond to a second, variously substituted outer ring. This compound provides a logical starting point for the synthesis of the 'inner ring' fragment of novel thyromimetics.
The synthetic strategy typically involves an initial Ullmann condensation or a related nucleophilic aromatic substitution to form the diaryl ether linkage, followed by elaboration of the aldehyde into the characteristic alanine side chain or a bioisostere thereof.
Precursors for Bioactive Stilbenes and Related Olefins
Stilbene derivatives are a class of polyphenolic compounds with a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[4][5] The Wittig reaction is a powerful and widely used method for the synthesis of stilbenes, allowing for the stereoselective formation of the central carbon-carbon double bond.[6][7] this compound can be employed as the aldehyde component in a Wittig reaction to generate tri-iodinated stilbenes. These intermediates can then be further functionalized via cross-coupling reactions at the iodine positions to create libraries of novel stilbenoid compounds for structure-activity relationship (SAR) studies.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The utility of this compound is best illustrated through the key chemical reactions it can undergo. The following sections provide detailed, step-by-step protocols for three fundamental transformations.
Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is arguably one of the most important C-C bond-forming reactions in modern organic synthesis, prized for its functional group tolerance and generally mild conditions.[8] When applied to this compound, it allows for the selective introduction of an aryl or heteroaryl group at one of the C-I positions.
Causality and Regioselectivity: The reactivity of the C-I bonds in polyiodinated benzenes is influenced by both steric and electronic factors. In this compound, the iodine atoms at positions 3 and 5 are ortho and para to the electron-withdrawing aldehyde group, respectively, making them more activated towards oxidative addition to the palladium(0) catalyst compared to the iodine at position 2, which is sterically hindered. It is generally observed that the least sterically hindered and most electronically activated position reacts preferentially. Therefore, mono-coupling is expected to occur predominantly at the 5-position.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-2,3-diiodobenzaldehyde
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and 4-methoxyphenylboronic acid.
-
Add potassium carbonate and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-methoxyphenyl)-2,3-diiodobenzaldehyde.
-
Data Summary Table:
| Parameter | Value |
| Reaction Scale | 1.0 mmol |
| Temperature | 100 °C |
| Reaction Time | 18 h |
| Typical Yield | 75-85% |
| Purification | Silica Gel Chromatography |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[9][10] This reaction is invaluable for synthesizing conjugated enynes and for introducing rigid linkers into drug molecules.
Causality and Regioselectivity: Similar to the Suzuki coupling, the Sonogashira reaction on this compound is expected to proceed with a high degree of regioselectivity. The reaction involves a palladium catalyst and a copper(I) co-catalyst.[11] The oxidative addition of the aryl iodide to the palladium(0) species is the rate-determining step, and as such, the most electronically activated and least sterically hindered C-I bond at the 5-position is the most likely to react first.
Caption: Workflow for the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 2,3-diiodo-5-(phenylethynyl)benzaldehyde
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (solvent and base)
-
Tetrahydrofuran (THF) (co-solvent, optional)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed triethylamine (and THF if used). Stir to dissolve the solids.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and can be complete within a few hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the amine salt and catalyst residues.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.
-
Data Summary Table:
| Parameter | Value |
| Reaction Scale | 1.0 mmol |
| Temperature | Room Temperature |
| Reaction Time | 2-6 h |
| Typical Yield | 80-95% |
| Purification | Silica Gel Chromatography |
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[12] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).
Causality and Stereoselectivity: The electronic nature of the benzaldehyde can influence the reactivity and stereochemical outcome of the Wittig reaction. This compound is an electron-deficient aromatic aldehyde due to the inductive effect of the iodine atoms. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the Wittig reagent. When using non-stabilized ylides (e.g., derived from simple alkyl halides), the reaction typically favors the formation of the Z-alkene.[13]
Caption: Workflow for the Wittig olefination reaction.
Experimental Protocol: Synthesis of 1-(2,3,5-triiodostyryl)benzene
-
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
-
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Olefination: Cool the ylide solution back down to 0 °C. Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product will contain the desired stilbene and triphenylphosphine oxide.
-
Purify by column chromatography on silica gel to separate the product from the byproduct.
-
Data Summary Table:
| Parameter | Value |
| Reaction Scale | 1.0 mmol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 h |
| Typical Yield | 70-90% |
| Purification | Silica Gel Chromatography |
Conclusion and Future Outlook
This compound is a powerful and versatile precursor for the synthesis of complex pharmaceutical targets. Its utility is rooted in the orthogonal reactivity of its aldehyde and iodo-substituents, which allows for a wide range of synthetic manipulations. The protocols outlined in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, and Wittig olefination demonstrate the potential for this building block in the rapid construction and diversification of molecular scaffolds. As the demand for novel therapeutic agents continues to grow, the strategic use of polysubstituted precursors like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 2. An improved synthesis of TRβ-selective thyromimetic GC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Experimental procedure for substitution reactions with 2,3,5-Triiodobenzaldehyde
An Application Guide to Regioselective Substitution Reactions of 2,3,5-Triiodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its three iodine substituents, differentially activated by the electron-withdrawing aldehyde group, offer a versatile platform for sequential and site-selective functionalization. This guide provides a comprehensive overview of key substitution reactions, focusing on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. By elucidating the principles of regioselectivity and providing detailed, field-proven protocols, this document serves as a practical resource for the strategic synthesis of complex, multisubstituted aromatic compounds.
Introduction: The Synthetic Potential of this compound
In the landscape of synthetic organic chemistry, polyhalogenated aromatic compounds are invaluable building blocks. This compound (TIBAL) stands out due to its unique arrangement of reactive sites.[1] The presence of an aldehyde group, a key functional handle for further transformations like reductive amination or olefination, significantly influences the electronic properties of the benzene ring.[2] More importantly, the three C-I bonds can be selectively addressed in substitution reactions, enabling the controlled, stepwise introduction of diverse functionalities.
The primary value of TIBAL lies in the differential reactivity of its iodine atoms. This guide will explore how steric and electronic factors can be leveraged to control reaction outcomes, particularly in widely used palladium-catalyzed cross-coupling reactions. Understanding these nuances is critical for designing efficient synthetic routes to novel pharmaceutical agents and advanced organic materials.
Principles of Regioselectivity
The key to unlocking the synthetic potential of TIBAL is controlling which of the three C-I bonds reacts. The reactivity is governed by two main factors:
-
Steric Hindrance : The iodine at the C3 position is flanked by two other large iodine atoms, making it significantly more sterically hindered than the iodines at the C2 and C5 positions. Consequently, metal catalysts and bulky nucleophiles will preferentially approach the less hindered "terminal" positions.[3][4]
-
Electronic Effects : The aldehyde group is a meta-director and a potent electron-withdrawing group. This electronic pull enhances the electrophilicity of the aromatic ring, making it more susceptible to certain types of reactions, particularly nucleophilic attack.
These principles allow for a predictable and sequential approach to functionalization, as will be detailed in the following protocols.
Caption: Regioselectivity profile of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5] For TIBAL, these reactions proceed with high regioselectivity, primarily at the less sterically hindered C2 and C5 positions.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides.[6][7] When applied to TIBAL, mono- or di-alkynylation can be achieved selectively at the terminal positions. Studies on analogous 1,2,3-triiodobenzene systems have shown that these reactions proceed exclusively at the less hindered terminal C-I bonds, a principle that directly applies here.[3][8][9]
Causality Behind Experimental Choices:
-
Catalyst System : A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard. The palladium complex undergoes oxidative addition with the C-I bond, while the copper acetylide participates in the transmetalation step.[6]
-
Base : An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is crucial. It serves as the solvent and also deprotonates the terminal alkyne to form the reactive acetylide.[7]
-
Solvent : Anhydrous, deoxygenated solvents like THF or DMF are used to prevent catalyst deactivation and unwanted side reactions like Glaser coupling.
-
Temperature : Reactions are often run at room temperature to enhance selectivity and minimize side reactions.[3]
Protocol: Regioselective Mono-Sonogashira Coupling of TIBAL
Caption: Workflow for Mono-Sonogashira Coupling of TIBAL.
Detailed Steps:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq).
-
Add the copper(I) iodide co-catalyst (10 mol%).
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly add the terminal alkyne (1.1 eq) via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Purpose |
| TIBAL:Alkyne Ratio | 1.0 : 1.1 | Favors mono-substitution. |
| Catalyst | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Standard for Sonogashira coupling.[8] |
| Base/Solvent | Triethylamine (TEA) | Deprotonates alkyne, neutralizes HX. |
| Temperature | Room Temperature | Enhances regioselectivity.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation. |
| Typical Yield | 70-90% | Varies with alkyne substrate. |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and amines.[10][11] Similar to the Sonogashira coupling, this reaction on TIBAL is highly regioselective for the terminal C2 and C5 positions. A study on the amination of 5-substituted-1,2,3-triiodobenzene confirms that the reaction proceeds exclusively at the less sterically hindered positions.[4]
Causality Behind Experimental Choices:
-
Catalyst/Ligand : This reaction requires a palladium precatalyst and a specialized phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are essential to facilitate the challenging reductive elimination step that forms the C-N bond.[12][13]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12]
-
Solvent : Anhydrous, aprotic solvents like toluene or dioxane are standard to ensure the stability of the catalyst and base.
-
Temperature : Elevated temperatures (80-110 °C) are often necessary to drive the catalytic cycle, particularly the initial oxidative addition and final reductive elimination steps.[12]
Protocol: Regioselective Buchwald-Hartwig Mono-Amination of TIBAL
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube.
-
Add the base (e.g., NaOt-Bu, 1.4 eq), this compound (1.0 eq), and a stir bar.
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
| Parameter | Condition | Purpose |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Palladium(0) source.[11] |
| Ligand | XPhos (4 mol%) | Bulky ligand to promote reductive elimination.[4] |
| Base | NaOt-Bu (1.4 eq) | Strong, non-nucleophilic base for amine deprotonation.[12] |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic medium. |
| Temperature | 100 °C | Overcomes activation barriers in the catalytic cycle. |
| Typical Yield | 65-85% | Dependent on the amine coupling partner. |
Suzuki-Miyaura Coupling: Formation of C-C Single Bonds
The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)-C(sp²) bonds between an aryl halide and an organoboron reagent.[14][15] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals. The regioselectivity follows the established pattern, favoring reaction at C2 and C5.[16][17]
Causality Behind Experimental Choices:
-
Organoboron Reagent : Boronic acids or their corresponding esters (e.g., pinacol esters) are used. They are generally stable, commercially available, and have low toxicity.[14]
-
Base : An aqueous base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[15]
-
Catalyst/Ligand : A variety of palladium catalysts and phosphine ligands can be used. Pd(PPh₃)₄ is a classic choice, while more advanced systems using ligands like SPhos can improve yields for challenging substrates.[15][18]
-
Solvent System : Often a biphasic mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[16]
Protocol: Regioselective Suzuki-Miyaura Mono-Arylation of TIBAL
Caption: Workflow for Suzuki-Miyaura Coupling of TIBAL.
Nucleophilic Aromatic Substitution (SₙAr)
While palladium catalysis is dominant, the inherent electronic properties of TIBAL also permit Nucleophilic Aromatic Substitution (SₙAr) reactions. The aldehyde function acts as a strong electron-withdrawing group, activating the ortho (C2) and para (C5, relative to the C3-I) positions towards attack by strong nucleophiles.[19][20][21]
Causality Behind Experimental Choices:
-
Activation : The reaction is facilitated by the electron-withdrawing nature of the aldehyde group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[20][22]
-
Nucleophile : Strong nucleophiles are required, such as alkoxides, thiolates, or amines.[21][23]
-
Solvent : Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the nucleophilic salt without solvating the nucleophile, thus enhancing its reactivity.
-
Leaving Group : In SₙAr, reactivity often follows the order F > Cl > Br > I, which is counterintuitive to C-X bond strength. This is because the rate-determining step is the initial nucleophilic attack, which is favored by more electronegative halogens that increase the carbon's electrophilicity.[21] Despite iodine being a less ideal leaving group in this context, the strong activation by the aldehyde can still enable the reaction.
Hypothetical Protocol: SₙAr with Sodium Methoxide
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction for the formation of a new, less polar spot by TLC.
-
After completion, cool the reaction, pour it into ice-water, and neutralize with dilute HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the methoxy-substituted product.
Conclusion and Outlook
This compound is a powerful and versatile synthetic intermediate. The predictable regioselectivity of its C-I bonds, governed primarily by steric hindrance, allows for the selective and sequential introduction of a wide array of functional groups using modern cross-coupling methodologies like the Sonogashira, Buchwald-Hartwig, and Suzuki-Miyaura reactions. The protocols and principles outlined in this guide provide a robust framework for researchers in drug discovery and materials science to leverage this unique scaffold in the design and synthesis of novel, complex molecules. Future work may explore the functionalization of the more challenging C3 position after the terminal sites have been blocked, further expanding the synthetic utility of this valuable building block.
References
- 1. This compound | 477534-99-9 [chemicalbook.com]
- 2. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig_reaction [chemeurope.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 22. diva-portal.org [diva-portal.org]
- 23. ncrdsip.com [ncrdsip.com]
Harnessing 2,3,5-Triiodobenzaldehyde for the Development of Novel Therapeutics
An Application Guide for Researchers
Abstract
2,3,5-Triiodobenzaldehyde is an aromatic aldehyde whose therapeutic potential is beginning to be explored. While direct research on this specific molecule is nascent, its structural features—a reactive aldehyde group and a heavily iodinated phenyl ring—position it as a compound of significant interest for drug discovery. This guide synthesizes information from structurally related analogues, namely 2,3,5-Triiodobenzoic Acid (TIBA) and the parent benzaldehyde molecule, to propose potential mechanisms of action and provide detailed protocols for investigation. We present this compound not only as a potential direct therapeutic agent but also as a versatile synthetic scaffold for generating libraries of novel drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to explore its applications in oncology and beyond.
Introduction and Scientific Context
This compound belongs to a class of halogenated aromatic compounds. Its structure is analogous to 2,3,5-Triiodobenzoic Acid (TIBA), a well-documented molecule known primarily as a polar auxin transport inhibitor in plant biology and, more recently, for its antitumor properties.[1][2] The key distinction lies in the functional group: an aldehyde (-CHO) in place of a carboxylic acid (-COOH). This aldehyde group offers a reactive handle for chemical modification, making this compound an attractive starting material for medicinal chemistry campaigns.[3][4]
The therapeutic rationale for investigating this molecule is twofold:
-
Inherent Biological Activity: The tri-iodinated phenyl core, shared with TIBA, may confer direct cytotoxicity against cancer cells, potentially through mechanisms like the induction of reactive oxygen species (ROS).[1]
-
Synthetic Versatility: The aldehyde functional group serves as a key building block for creating a diverse range of derivatives, such as Schiff bases, hydrazones, and other heterocyclic compounds, which can be screened for enhanced therapeutic efficacy.
This guide provides the foundational knowledge and detailed experimental procedures required to systematically evaluate the therapeutic potential of this compound and its derivatives.
Potential Therapeutic Mechanisms (Inferred from Analogues)
While direct mechanistic studies on this compound are limited, we can infer potential pathways based on authoritative research on its analogues.
Anticancer Activity via Induction of Oxidative Stress
The most compelling analogue, TIBA, has demonstrated significant antitumor activity in non-small cell lung cancer (H460) and chronic myeloid leukemia (K562) cell lines.[1][5] The primary mechanism is the generation of ROS, which overwhelms the cellular antioxidant capacity, leading to oxidative stress and subsequent programmed cell death (apoptosis).[1] This process involves the intrinsic apoptotic pathway, characterized by the translocation of the Bax protein and caspase activation.[5] It is plausible that the shared tri-iodinated aromatic ring of this compound could facilitate similar ROS-generating activity. Notably, TIBA exhibited lower cytotoxicity in normal renal epithelial (VERO) cells, suggesting a potential therapeutic window for this class of compounds.[1]
Caption: Hypothesized ROS-induced apoptotic pathway.
Modulation of Oncogenic Signaling Pathways
Research on the parent molecule, benzaldehyde, has revealed its ability to suppress multiple major signaling pathways that are frequently activated in cancer cells. These include the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[6] This broad-spectrum inhibition appears to be mediated by regulating the function of 14-3-3 family proteins, particularly the 14-3-3ζ isoform, which acts as a central hub in oncogenic networks.[6][7] Benzaldehyde has been shown to suppress the interaction of 14-3-3ζ with its client proteins, effectively dismantling key parts of the cancer cell's survival machinery.[7] Investigating whether this compound shares this ability to disrupt crucial protein-protein interactions is a promising avenue for research.
Application as a Synthetic Scaffold for Drug Discovery
The true potential of this compound may lie in its role as a versatile chemical precursor. The aldehyde group is highly susceptible to nucleophilic attack, enabling a wide array of chemical transformations to generate novel molecular entities with potentially enhanced potency, selectivity, and drug-like properties.
Key Synthetic Transformations:
-
Schiff Base Formation: Reaction with primary amines to form imines.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Aldol and Knoevenagel Condensations: Carbon-carbon bond-forming reactions to build molecular complexity.
This synthetic tractability allows for a Diversity-Oriented Synthesis (DOS) approach to rapidly generate a library of compounds for high-throughput screening.
Caption: Workflow for developing therapeutics from the scaffold.
Experimental Protocols & Methodologies
The following protocols provide a validated framework for the initial biological evaluation of this compound or its synthesized derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the test compound required to inhibit the growth of cultured cancer cells by 50% (IC50).
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This is a robust and widely accepted first-pass screen for cytotoxic potential.[1][5]
Materials:
-
Cancer cell lines (e.g., H460, K562) and a non-cancerous control line (e.g., VERO).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 180 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on TIBA studies, is 10 µM to 500 µM.[5]
-
Remove the medium from the wells and add 200 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Table 1: Reference Cytotoxicity Data for Analogue TIBA
This table provides benchmark IC50 values from published studies on the related compound, 2,3,5-Triiodobenzoic Acid (TIBA), to guide concentration selection for initial experiments.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Source |
| H460 | Non-small cell lung cancer | ~250 µM | [5] |
| K562 | Chronic myeloid leukemia | Not specified, but dose-dependent decrease | [1] |
| VERO | Normal kidney epithelial | Significantly higher than tumor cells | [1] |
Protocol 2: Evaluation of Intracellular ROS Generation (H₂DCFDA Assay)
This protocol measures the production of intracellular ROS following treatment with the test compound.
Rationale: Based on the known mechanism of TIBA, this assay is critical to determine if this compound also induces oxidative stress.[1] H₂DCFDA is a cell-permeant probe that fluoresces upon oxidation by ROS.
Materials:
-
Cell lines of interest.
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe.
-
Test compound (this compound).
-
N-acetyl-cysteine (NAC) as a ROS scavenger (positive control).
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate as described in Protocol 1.
-
(Optional) Pre-treatment with Scavenger: For control wells, pre-treat cells with NAC (e.g., 5 mM) for 1 hour before adding the test compound.
-
Compound Treatment: Treat cells with the test compound at concentrations around its IC50 value for a defined period (e.g., 24 hours).
-
Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of H₂DCFDA solution (e.g., 10 µM in PBS) to each well and incubate for 30 minutes at 37°C, protected from light.
-
Data Acquisition: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
-
Analysis: Compare the fluorescence intensity of treated cells to untreated controls. A significant increase indicates ROS production. The reduction of fluorescence in NAC co-treated cells confirms that the signal is ROS-dependent.[1]
Protocol 3: Apoptosis Analysis via Annexin V/7-AAD Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: This protocol validates that the observed cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of early apoptotic cells, while 7-AAD is a viability dye that enters cells with compromised membranes (late apoptotic/necrotic).[1]
Materials:
-
Cell lines of interest.
-
Test compound.
-
FITC-conjugated Annexin V.
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).
-
Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Treatment: Treat cells in a 6-well plate with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of 7-AAD.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of Annexin V Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Analysis: Quantify the cell populations:
-
Viable: Annexin V negative / 7-AAD negative.
-
Early Apoptotic: Annexin V positive / 7-AAD negative.
-
Late Apoptotic/Necrotic: Annexin V positive / 7-AAD positive.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule for therapeutic development. Based on strong evidence from its structural analogues, it is a rational candidate for investigation as an anticancer agent, with potential mechanisms involving ROS-mediated apoptosis and the disruption of key oncogenic signaling pathways. Furthermore, its chemical structure makes it an ideal scaffold for the synthesis of next-generation therapeutics. The protocols detailed in this guide provide a robust starting point for researchers to unlock the full potential of this compound and its derivatives in the ongoing search for novel and effective treatments.
References
- 1. The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Using 2,3,5-Triiodobenzaldehyde in Metal-Catalyzed Cross-Coupling Reactions
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2,3,5-Triiodobenzaldehyde
This compound is a powerful and versatile building block in modern organic synthesis. Its utility stems from the presence of three distinct carbon-iodine (C-I) bonds on an aromatic scaffold, each offering a potential site for functionalization, alongside an aldehyde group that can be used for further synthetic transformations. This polyhalogenated arene is particularly valuable for constructing complex, highly substituted molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
Metal-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, are cornerstone methodologies for C-C, C-N, and C-O bond formation.[4][5][6] When applied to a substrate like this compound, these reactions present a formidable challenge and a significant opportunity: controlling the regioselectivity of the coupling. The ability to selectively functionalize one C-I bond over the others allows for a streamlined, divergent approach to synthesizing a library of related compounds from a single starting material.
This guide provides an in-depth analysis of the factors governing regioselectivity and detailed, field-proven protocols for employing this compound in several key palladium-catalyzed cross-coupling reactions.
The Crucial Challenge: Understanding and Controlling Regioselectivity
The primary challenge in using polyhalogenated arenes with identical halogens is achieving site-selectivity.[1][2][3] The inherent similarities in the reactivity of the C-I bonds mean that reaction conditions must be carefully tuned to favor one position over the others. Several factors dictate the outcome:
-
Steric Hindrance: The iodine atom at the C2 position is ortho to the bulky aldehyde group, making it the most sterically hindered. The C5 position is the least hindered, while the C3 position has intermediate steric bulk. Consequently, reactions controlled by sterics will preferentially occur at the C5 position.
-
Electronic Effects: The aldehyde is a moderately electron-withdrawing group, which can influence the electrophilicity of the attached carbon atoms. Oxidative addition of the palladium catalyst to the C-I bond is the first and often rate-determining step in the catalytic cycle.[4][7] This step is generally favored at C-I bonds that are more electron-deficient.
-
Ligand and Additive Control: The choice of phosphine ligand bound to the palladium center is a powerful tool for steering regioselectivity.[8][9] Bulky, electron-rich ligands can amplify steric preferences and modify the electronic nature of the catalyst, enabling selective reaction at a less-favored electronic site. Non-covalent interactions between a specialized ligand and the substrate can also be engineered to direct the catalyst to a specific position.[10]
For 5-substituted-1,2,3-triiodobenzenes, which are structurally analogous to this compound, studies have shown that cross-coupling reactions like Sonogashira and Buchwald-Hartwig amination proceed with high regioselectivity at the less sterically hindered terminal positions.[11][12] This provides a strong predictive framework for the reactivity of this compound.
Caption: Factors influencing regioselectivity in cross-coupling reactions.
The Palladium Catalytic Cycle: A Unifying Mechanism
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[5][6][7] Understanding this cycle is essential for troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the triiodobenzaldehyde, forming a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation (for Suzuki/Sonogashira): The organic group from the coupling partner (e.g., an organoboron or organocopper species) is transferred to the palladium center, displacing the iodide.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Detailed Application Notes and Protocols
Safety Precaution: this compound and organometallic reagents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) as palladium catalysts and some reagents are air-sensitive.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, employing a dual palladium and copper catalyst system.[13][14] This protocol is adapted from methodologies developed for structurally similar 1,2,3-triiodoarenes and is optimized for regioselective mono-alkynylation.[11][15]
Protocol: Regioselective Mono-Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv., e.g., 484 mg, 1.0 mmol), Cesium Carbonate (Cs₂CO₃, 3.5 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous, degassed Toluene (to make a 0.1 M solution). Stir the mixture for 15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.05 equiv.) via syringe.
-
Catalyst Addition: In quick succession, add Copper(I) Iodide (CuI, 20 mol%) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%) to the flask.
-
Reaction Execution: Wrap the flask in aluminum foil to protect it from light. Stir the reaction vigorously at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The disappearance of the starting material indicates completion.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale (The "Why") |
| Palladium Catalyst | Pd(PPh₃)₄ | A reliable Pd(0) source that is active for a wide range of substrates.[11] |
| Copper Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide intermediate, facilitating transmetalation.[14][16] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base required to deprotonate the terminal alkyne. Its solubility in organic solvents is beneficial. |
| Solvent | Toluene (anhydrous) | An inert, non-polar solvent suitable for Sonogashira couplings. Must be degassed to remove oxygen. |
| Temperature | Room Temperature | The high reactivity of the C-I bond allows the reaction to proceed under mild conditions, enhancing selectivity.[11] |
| Stoichiometry | ~1:1 (Aryl Iodide:Alkyne) | Using a slight excess of the alkyne ensures full conversion of the limiting triiodobenzaldehyde for mono-coupling. |
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki reaction is arguably the most widely used cross-coupling reaction for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and the low toxicity of its boron-based reagents.[7][17][18]
Protocol: Regioselective Mono-Suzuki Coupling
-
Reaction Setup: In an oven-dried flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Reagent Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1), to the flask.
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography.
| Parameter | Condition | Rationale (The "Why") |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a standard. Modern catalysts using bulky phosphine ligands like SPhos can improve yields and rates. |
| Boron Reagent | Arylboronic Acid | Stable, commercially available, and environmentally benign C-nucleophiles.[19] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[17][20] |
| Solvent | Toluene/Ethanol/H₂O | Biphasic solvent systems are common and help to dissolve both the organic and inorganic reagents. |
| Temperature | 80-90 °C | Moderate heating is often required to drive the reaction to completion, especially with less reactive coupling partners. |
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
This reaction has revolutionized the synthesis of C-N bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[21][22][23] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.
Protocol: Regioselective Mono-Amination
-
Reaction Setup: To a glovebox or under a strong flow of Argon, add the Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction Execution: Place the reaction in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Workup: After cooling, dilute the mixture with Diethyl Ether or Ethyl Acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel.
| Parameter | Condition | Rationale (The "Why") |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) sources that form the active catalyst in situ.[24] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands ("Buchwald ligands") are essential to facilitate the reductive elimination step, which is often slow for C-N bond formation.[23] |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile.[24] |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling point aprotic solvents are preferred. |
| Temperature | 100 °C | Elevated temperatures are generally necessary to achieve reasonable reaction rates. |
Heck Coupling: Synthesis of Substituted Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with excellent trans selectivity.[25][26][27] It is a powerful tool for C-C bond formation without the need for pre-formed organometallic reagents.[28]
Protocol: Regioselective Mono-Heck Coupling
-
Reaction Setup: Combine this compound (1.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 3 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 6 mol%) in a Schlenk flask.
-
Inert Atmosphere: Seal the flask and purge with Argon or Nitrogen.
-
Reagent Addition: Add an anhydrous polar aprotic solvent like DMF or Acetonitrile, followed by the alkene (e.g., n-butyl acrylate, 1.5 equiv.) and a base (e.g., Triethylamine (Et₃N) or K₂CO₃, 2.0 equiv.).
-
Reaction Execution: Heat the mixture to 80-120 °C and stir until the reaction is complete (as monitored by GC-MS or TLC, typically 16-24 hours).
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography.
| Parameter | Condition | Rationale (The "Why") |
| Palladium Catalyst | Pd(OAc)₂ | A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[29] |
| Ligand | PPh₃ or P(o-tolyl)₃ | Triphenylphosphine is standard. More sterically demanding phosphines can sometimes improve yields and selectivity. |
| Base | Et₃N or K₂CO₃ | An organic or inorganic base is required to neutralize the HI generated during the catalytic cycle and regenerate the Pd(0) catalyst.[26] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used to facilitate the reaction. |
| Alkene | Electron-deficient (e.g., acrylates) | Alkenes with electron-withdrawing groups are more reactive in the Heck reaction.[26] |
General Experimental Workflow & Troubleshooting
A successful cross-coupling experiment relies on a systematic workflow from preparation to analysis.
Caption: Standard experimental workflow for cross-coupling reactions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst; Insufficiently inert atmosphere (O₂); Poor quality reagents/solvent; Incorrect temperature. | Use fresh catalyst/ligands; Ensure proper degassing of solvents and purging of the reaction vessel; Dry solvents and reagents thoroughly; Optimize temperature. |
| Dehalogenation (Ar-I → Ar-H) | Presence of water or other proton sources; Base-induced side reactions. | Use rigorously dried solvents and reagents; Screen different bases (e.g., switch from a carbonate to a phosphate base). |
| Homo-coupling (R-R) | Side reactions of the organometallic partner, often promoted by oxygen. | Maintain a strictly inert atmosphere; Adjust catalyst loading or add specific additives if necessary. |
| Poor Regioselectivity | Reaction conditions not optimized for selectivity. | Screen different ligands (especially bulkier ones); Lower the reaction temperature; Try different solvents to influence solubility and reactivity. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. fiveable.me [fiveable.me]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]
- 11. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. diva-portal.org [diva-portal.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. m.youtube.com [m.youtube.com]
- 24. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 25. Heck Reaction [organic-chemistry.org]
- 26. Heck reaction - Wikipedia [en.wikipedia.org]
- 27. m.youtube.com [m.youtube.com]
- 28. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Synthesis of Novel Schiff Bases Utilizing 2,3,5-Triiodobenzaldehyde
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 2,3,5-triiodobenzaldehyde. Schiff bases, characterized by their azomethine group (-C=N-), are a pivotal class of organic compounds with extensive applications in medicinal chemistry, catalysis, and materials science.[1][2][3] The incorporation of the bulky, electron-withdrawing iodine atoms from the this compound precursor is anticipated to confer unique steric and electronic properties to the resulting imines, making them attractive targets for drug development and coordination chemistry. This document outlines the underlying reaction mechanism, provides a step-by-step synthesis protocol, details characterization methods, and discusses potential applications for researchers, chemists, and professionals in drug development.
Introduction: The Significance of Tri-iodinated Schiff Bases
Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][4][5] The resulting carbon-nitrogen double bond, or imine, is a critical pharmacophore responsible for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][6][7][8] The versatility of Schiff base synthesis allows for the facile introduction of various functional groups, enabling the fine-tuning of their chemical and biological properties.
This compound serves as a particularly interesting starting material. The three iodine atoms on the aromatic ring introduce significant steric hindrance and possess strong electron-withdrawing capabilities. These features can influence the reactivity of the azomethine group, modulate the overall geometry of the molecule, and enhance its potential for forming coordination complexes with metal ions.[2] Halogenated salicylaldehydes, for instance, have been shown to exhibit antibacterial and antifungal activity, a property that may be imparted to their Schiff base derivatives.[9] This guide provides the foundational knowledge and practical steps to explore the synthesis and potential of this promising subclass of Schiff bases.
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process is often catalyzed by a small amount of acid or base, or driven by heat.[7] The generally accepted mechanism proceeds in two main stages:
-
Nucleophilic Attack and Hemiaminal Formation: The nitrogen atom of the primary amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound.[4] This results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[2][4]
-
Dehydration to Form the Imine: The hemiaminal is typically unstable and undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the Schiff base (imine).[4][6] The removal of water from the reaction mixture can help to drive the equilibrium towards the product.[10]
Acid catalysis can accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[6]
Caption: General mechanism of Schiff base formation.
Experimental Protocol: Synthesis and Characterization
This section provides a detailed protocol for the synthesis of a Schiff base from this compound and a representative primary amine, aniline. This procedure can be adapted for other primary amines with minor modifications to reaction times and purification methods.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (50 mL or 100 mL) |
| Aniline (or other primary amine) | Reflux condenser |
| Absolute Ethanol | Magnetic stirrer and stir bar |
| Glacial Acetic Acid (catalyst) | Heating mantle or water bath |
| Diethyl ether (for washing) | Buchner funnel and filter paper |
| Thin Layer Chromatography (TLC) plates | Rotary evaporator |
| Deuterated solvent for NMR (e.g., DMSO-d₆) | FT-IR Spectrometer |
| NMR Spectrometer | |
| Melting point apparatus |
Safety Precautions
-
This compound: May be harmful if swallowed. Causes skin and serious eye irritation.[11][12] Handle in a well-ventilated area, preferably a fume hood.
-
Aniline: Toxic by inhalation, in contact with skin, and if swallowed. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.
-
General: Always handle chemicals in accordance with their Safety Data Sheets (SDS).[11][12][13][14]
Synthetic Procedure
Caption: Experimental workflow for Schiff base synthesis.
Step-by-Step Protocol:
-
Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol) in absolute ethanol (20-30 mL) with gentle warming if necessary.
-
Addition of Amine: To the stirred solution, add an equimolar amount of aniline (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or water bath. Continue refluxing for 3-4 hours.[10]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base should form. If precipitation is slow, the flask can be cooled in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum or in a desiccator.
-
Characterization: Determine the melting point, and record the FT-IR, ¹H NMR, and ¹³C NMR spectra to confirm the structure of the synthesized Schiff base.
Characterization of the Product
The successful synthesis of the Schiff base is confirmed through various analytical techniques:
-
Melting Point: A sharp melting point indicates the purity of the compound.[15]
-
FT-IR Spectroscopy: The key evidence for Schiff base formation is the appearance of a strong absorption band in the region of 1615-1650 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration.[15] Concurrently, the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should be observed.[15]
-
¹H NMR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm. The aromatic protons of both the triiodobenzaldehyde and the amine moieties will also be present in the aromatic region of the spectrum.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 140-160 ppm.[16]
| Analytical Data (Expected) | Characteristic Signal/Value | Interpretation |
| Melting Point | Sharp, defined range | Purity of the synthesized compound |
| FT-IR (cm⁻¹) | ~1625 cm⁻¹ | C=N (azomethine) stretch |
| Absence of ~1700 cm⁻¹ | Disappearance of aldehyde C=O | |
| Absence of ~3300-3400 cm⁻¹ | Disappearance of amine N-H | |
| ¹H NMR (ppm) | δ 8.0 - 9.0 (singlet) | Azomethine proton (-CH=N-) |
| ¹³C NMR (ppm) | δ 140 - 160 | Azomethine carbon (-C =N-) |
Applications and Future Directions
Schiff bases are versatile molecules with a broad range of applications.[3] Those derived from halogenated precursors are of particular interest.
-
Medicinal Chemistry: The presence of iodine can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. These compounds can be screened for a variety of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][7][8][17] The steric bulk of the iodine atoms may also lead to selective binding to biological targets.
-
Coordination Chemistry: The imine nitrogen is a good ligand for coordinating with metal ions.[2] Schiff bases from this compound can be used to synthesize novel metal complexes. These complexes have potential applications as catalysts in organic synthesis, for example, in oxidation, reduction, or C-C coupling reactions.[3][9]
-
Materials Science: Conjugated Schiff bases can exhibit interesting photophysical properties, making them candidates for use in dyes, sensors, and nonlinear optical materials.[2]
The protocols and information presented here provide a solid foundation for the synthesis and exploration of novel Schiff bases derived from this compound, opening avenues for new discoveries in drug development and catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Schiff base - Wikipedia [en.wikipedia.org]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 10. researchgate.net [researchgate.net]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
- 17. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5-Triiodobenzaldehyde
Welcome to the Technical Support Center for the synthesis of 2,3,5-Triiodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of the synthesis typically involves the iodination of an appropriate aminobenzaldehyde precursor, followed by a Sandmeyer reaction to introduce the final iodine atom. This guide will walk you through the critical aspects of this synthesis, helping you to navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low yield in the synthesis of the precursor, 2-Amino-3,5-diiodobenzaldehyde.
-
Potential Cause: Incomplete iodination of the starting material (e.g., 2-aminobenzaldehyde). The directing effects of the amino and aldehyde groups can lead to a mixture of mono-, di-, and tri-iodinated products.
-
Scientific Explanation: The amino group is a strong activating group and ortho-, para-director, while the aldehyde group is a deactivating group and meta-director. This complex interplay of electronic effects can make achieving selective di-iodination challenging.
-
Suggested Solution:
-
Choice of Iodinating Agent: Iodine monochloride (ICl) is a potent and effective iodinating agent for aromatic compounds.[1] However, for substrates prone to over-iodination, a milder reagent like N-Iodosuccinimide (NIS) in the presence of a catalytic amount of acid can offer better control.[1]
-
Reaction Conditions: Carefully control the stoichiometry of the iodinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will likely lead to undesired tri-iodination. Monitoring the reaction progress by TLC or HPLC is crucial to stop the reaction at the optimal time.
-
Protecting Group Strategy: To ensure regioselectivity and prevent over-iodination, consider protecting the highly activating amino group as an amide (e.g., acetamide) before iodination. The acetyl group can be readily removed by hydrolysis after the iodination step.
-
Problem 2: Poor yield or failed Sandmeyer reaction for the conversion of 2-Amino-3,5-diiodobenzaldehyde to this compound.
-
Potential Cause 1: Incomplete diazotization.
-
Scientific Explanation: The formation of the diazonium salt is a critical step and is highly dependent on temperature and acid concentration. Aryl diazonium salts are notoriously unstable and can decompose if the temperature is not strictly controlled.[2]
-
Suggested Solution:
-
Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
Acid Concentration: A sufficient excess of a strong mineral acid like hydrochloric or sulfuric acid is necessary to generate nitrous acid in situ and to stabilize the resulting diazonium salt.[2]
-
-
Potential Cause 2: Decomposition of the diazonium salt before the addition of the iodide source.
-
Scientific Explanation: Diazonium salts are prone to decomposition, especially at elevated temperatures, leading to the formation of phenols and other byproducts.[2] The presence of electron-withdrawing iodine atoms on the aromatic ring can further influence the stability of the diazonium salt.
-
Suggested Solution:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the next step. Do not attempt to isolate the diazonium salt unless you are using a stabilizing counter-ion like tetrafluoroborate.[2]
-
Dropwise Addition: Add the cold diazonium salt solution dropwise to the iodide solution (e.g., potassium iodide) to ensure that the diazonium salt reacts as it is introduced, minimizing its decomposition time.[3]
-
-
Potential Cause 3: Side reactions during the Sandmeyer reaction.
-
Scientific Explanation: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of byproducts such as biaryls.[4] Also, the diazonium group can be replaced by other nucleophiles present in the reaction mixture, such as water, leading to the formation of the corresponding phenol.[3]
-
Suggested Solution:
-
Use of Copper Catalyst: While the iodination Sandmeyer reaction can proceed without a copper catalyst, the use of CuI can sometimes improve the yield and reduce side reactions.[3]
-
Solvent Choice: Performing the reaction in a non-aqueous solvent like acetonitrile can minimize the formation of phenolic byproducts from the reaction with water.[3]
-
Problem 3: Difficulty in purifying the final product, this compound.
-
Potential Cause: Presence of closely related impurities such as isomeric triiodobenzaldehydes or partially iodinated benzaldehydes.
-
Scientific Explanation: The similar polarity of these byproducts can make their separation from the desired product challenging by standard chromatographic methods.
-
Suggested Solution:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for purification. Experiment with different solvents to find one that provides good solubility for the product at elevated temperatures and poor solubility at room temperature.
-
Column Chromatography: If recrystallization is not effective, careful column chromatography on silica gel with a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate) may be required.
-
Bisulfite Adduct Formation: Aldehydes can form solid, crystalline bisulfite adducts. This can be a useful purification strategy to separate the aldehyde from non-aldehydic impurities. The pure aldehyde can then be regenerated from the adduct by treatment with acid or base.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common and logical starting material is 2-aminobenzaldehyde. This allows for the sequential introduction of the iodine atoms, first at the 3- and 5-positions, followed by the conversion of the amino group to the third iodine atom at the 2-position via a Sandmeyer reaction.
Q2: Why is the Sandmeyer reaction preferred for introducing the final iodine atom?
A2: The Sandmeyer reaction provides a reliable method to replace an amino group on an aromatic ring with a variety of substituents, including iodine.[4] Direct electrophilic iodination to introduce the third iodine atom at the sterically hindered 2-position in the presence of an aldehyde group would be extremely challenging.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Diazonium salts are potentially explosive, especially when dry.[2] Always handle them in solution and at low temperatures. Iodine and its compounds are corrosive and can cause severe burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I monitor the progress of the reactions?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of both the iodination and the Sandmeyer reaction. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion and the formation of byproducts.
Experimental Protocols
Part 1: Synthesis of 2-Amino-3,5-diiodobenzaldehyde
This protocol is a representative procedure based on the iodination of aminobenzaldehydes.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Aminobenzaldehyde | 121.14 | 10.0 g | 0.0825 |
| Iodine Monochloride (ICl) | 162.35 | 29.5 g | 0.182 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
| Sodium Acetate | 82.03 | 15.0 g | 0.183 |
| Sodium Thiosulfate | 158.11 | - | - |
| Dichloromethane | 84.93 | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzaldehyde (10.0 g, 0.0825 mol) and sodium acetate (15.0 g, 0.183 mol) in glacial acetic acid (200 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (29.5 g, 0.182 mol) in glacial acetic acid (50 mL) dropwise over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into a beaker containing ice water (500 mL) and a solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3,5-diiodobenzaldehyde.
Part 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on the Sandmeyer iodination of aromatic amines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-3,5-diiodobenzaldehyde | 372.93 | 10.0 g | 0.0268 |
| Concentrated Hydrochloric Acid | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.0 g | 0.0290 |
| Potassium Iodide (KI) | 166.00 | 9.0 g | 0.0542 |
| Water | 18.02 | - | - |
| Diethyl Ether | 74.12 | - | - |
| Saturated Sodium Thiosulfate Solution | - | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
Diazotization: In a 250 mL beaker, suspend 2-amino-3,5-diiodobenzaldehyde (10.0 g, 0.0268 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (2.0 g, 0.0290 mol) in cold water (10 mL) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate 500 mL flask, dissolve potassium iodide (9.0 g, 0.0542 mol) in water (100 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.
Visualizations
Reaction Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in the Sandmeyer reaction.
References
Troubleshooting side reactions in 2,3,5-Triiodobenzaldehyde synthesis
Welcome to the technical support center for the synthesis of 2,3,5-Triiodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes.
Introduction
The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates and other fine chemicals. However, the introduction of three iodine atoms onto a benzaldehyde ring presents several challenges, including the potential for multiple side reactions that can significantly impact yield and purity. This guide provides in-depth, experience-driven advice to identify, understand, and mitigate these issues.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Incomplete Iodination Leading to Low Yield of this compound
Symptoms:
-
The final product contains significant amounts of mono- and di-iodinated benzaldehydes.
-
The overall yield of the desired tri-iodinated product is lower than expected.
Probable Causes:
-
Insufficient Iodinating Agent: The stoichiometry of the iodinating agent to the starting material is crucial. An inadequate amount will result in incomplete reaction.
-
Low Reactivity of the Substrate: The aldehyde group is a deactivating group, making electrophilic aromatic substitution less favorable.
-
Ineffective Activation of Iodine: Molecular iodine (I₂) is a weak electrophile and often requires an oxidizing agent or a strong acid catalyst to generate a more potent iodinating species (I⁺).[1][2]
-
Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently to overcome the activation energy barrier for the third iodination step.
Solutions:
-
Optimize Stoichiometry: Carefully control the molar ratio of the iodinating agent to the benzaldehyde derivative. A slight excess of the iodinating agent may be necessary to drive the reaction to completion.
-
Enhance Iodinating Agent Reactivity:
-
Use of an Oxidizing Agent: Employ an oxidizing agent like nitric acid, iodic acid (HIO₃), or periodic acid to generate a more electrophilic iodine species in situ.[3][4] The use of an oxidizing agent is critical as the hydrogen iodide (HI) produced during the reaction can reduce the iodinated product back to the starting material.[5]
-
Lewis Acid Catalysis: For deactivated aromatic compounds, the addition of a Lewis acid catalyst can facilitate the reaction.[6]
-
-
Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC to find the optimal balance between reaction rate and side product formation.[6]
-
Choice of Starting Material: In some cases, starting with a more activated precursor, such as 2,3,5-triiodobenzoic acid, and then converting the carboxylic acid to an aldehyde in a subsequent step might be a more efficient route.[7][8]
Issue 2: Formation of Over-Iodinated or Isomeric Byproducts
Symptoms:
-
Presence of tetra-iodinated benzaldehyde or other isomeric tri-iodobenzaldehydes in the final product mixture.
-
Difficulty in purifying the desired 2,3,5-isomer.
Probable Causes:
-
Excessive Iodinating Agent: A large excess of the iodinating agent can lead to the introduction of a fourth iodine atom.
-
High Reaction Temperature: Elevated temperatures can sometimes lead to decreased regioselectivity and the formation of undesired isomers.[6]
-
Reaction Time: Prolonged reaction times, especially at higher temperatures, can contribute to the formation of over-iodinated products.
Solutions:
-
Precise Stoichiometric Control: Use a carefully measured amount of the iodinating agent. A 1:3 molar ratio of starting material to iodinating agent is a good starting point, with minor adjustments based on experimental results.
-
Temperature and Time Optimization:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.[6]
-
Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-iodination.
-
-
Purification Strategy: If isomeric byproducts are formed, a careful purification strategy is required. Recrystallization is often a viable method for separating isomers with different solubilities. Column chromatography may also be necessary for more challenging separations.
Issue 3: Oxidation of the Aldehyde Group
Symptoms:
-
Formation of 2,3,5-triiodobenzoic acid as a significant byproduct.
-
A decrease in the yield of the desired aldehyde.
Probable Causes:
-
Harsh Oxidizing Conditions: The oxidizing agents used to activate iodine can also oxidize the aldehyde functional group to a carboxylic acid, especially at elevated temperatures.[1]
-
Presence of Air (Oxygen): In some cases, atmospheric oxygen can contribute to the oxidation of the aldehyde, particularly under prolonged heating.
Solutions:
-
Milder Oxidizing Agents: Select a milder oxidizing agent or use it under more controlled conditions (e.g., lower temperature, slower addition).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Alternative Synthetic Routes: Consider a synthetic pathway where the aldehyde functionality is introduced after the iodination steps. For example, starting with 1,2,4-trihalobenzene and converting it to the aldehyde.[9]
Issue 4: Tarring and Decomposition
Symptoms:
-
Formation of a dark, insoluble tar-like substance in the reaction mixture.
-
Significant loss of product and difficulty in purification.
Probable Causes:
-
Excessively High Temperatures: Overheating the reaction can lead to polymerization and decomposition of the starting materials and products.
-
Strongly Acidic Conditions: Highly acidic environments, while necessary for some iodination methods, can promote side reactions and decomposition.
-
Moisture Sensitivity: Some iodinating agents, like iodine monochloride (ICl), are moisture-sensitive and can decompose, leading to uncontrolled reactions.[6]
Solutions:
-
Temperature Control: Maintain strict control over the reaction temperature using an oil bath or a temperature controller. For some reactions, conducting them at reduced temperatures may be necessary to avoid tarring.[9]
-
Gradual Reagent Addition: Add reagents, especially strong acids or oxidizing agents, slowly and in a controlled manner to manage any exothermic processes.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents, especially when working with moisture-sensitive compounds.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
While several methods exist, a common approach involves the direct iodination of a benzaldehyde derivative. Another route involves the synthesis of 2,3,5-triiodobenzoic acid followed by its reduction to the corresponding alcohol and subsequent oxidation to the aldehyde.[7][8] A patented process also describes the preparation from 1,2,4-trihalobenzene.[9]
Q2: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can track the disappearance of the starting material and the appearance of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.
Q3: What are the recommended purification methods for this compound?
The primary purification method is recrystallization, often from a suitable solvent system like ethanol/water or acetic acid/water. For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel can be employed.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. Iodine and its compounds can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some reactions may be exothermic, so proper temperature control is essential. Be cautious when handling strong acids and oxidizing agents.
Q5: My reaction is producing di- or even tri-iodinated products instead of the desired mono-iodinated compound. How can I improve the selectivity?
To improve selectivity for mono-iodination, you should carefully control the stoichiometry, using a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent.[6] Lowering the reaction temperature can also significantly improve selectivity by decreasing the overall reaction rate.[6]
Experimental Protocols
Standard Protocol for the Iodination of an Aromatic Compound using ICl
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.
-
Reagent Addition: Slowly add a solution of iodine monochloride (ICl) in the same solvent to the stirred reaction mixture via the dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.
-
Work-up: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Data Summary Table
| Issue | Probable Cause(s) | Key Troubleshooting Steps |
| Incomplete Iodination | Insufficient iodinating agent, low reactivity, ineffective iodine activation | Optimize stoichiometry, use oxidizing agents, increase temperature |
| Over-iodination/Isomers | Excess iodinating agent, high temperature, prolonged reaction time | Precise stoichiometry, lower temperature, monitor reaction time |
| Aldehyde Oxidation | Harsh oxidizing conditions, air exposure | Use milder oxidants, inert atmosphere, alternative route |
| Tarring/Decomposition | High temperature, strong acidity, moisture | Strict temperature control, gradual addition, anhydrous conditions |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Iodination - Wordpress [reagents.acsgcipr.org]
- 2. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 3. Page loading... [guidechem.com]
- 4. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis routes of 2,3,5-Triiodobenzoic acid [benchchem.com]
- 9. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,3,5-Triiodobenzaldehyde
Welcome to the technical support resource for the purification of 2,3,5-Triiodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot common issues and select the optimal purification strategy for your specific needs.
Initial Assessment: Understanding Your Crude Material
Before any purification attempt, a preliminary analysis of your crude this compound is critical. The synthetic route used will dictate the likely impurity profile. A common synthesis involves the oxidation of 2,3,5-triiodobenzyl alcohol or a related precursor.
Common Impurities to Expect:
-
Starting Material: Unreacted 2,3,5-triiodobenzyl alcohol or 2,3,5-triiodotoluene.
-
Over-oxidation Product: The highly polar 2,3,5-Triiodobenzoic Acid (TIBA).
-
Reagent-Derived Impurities: Byproducts from the specific oxidizing agent used.
-
Solvent Residues: Residual reaction or workup solvents.
A quick Thin Layer Chromatography (TLC) analysis is the most effective first step. This will reveal the number of components and their relative polarities, guiding your purification strategy.
Table 1: Recommended Initial TLC Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, versatile adsorbent for moderately polar compounds. |
| Mobile Phase | 7:3 Hexane / Ethyl Acetate | Good starting point for separating the aldehyde from less polar starting materials and more polar acid impurities. Adjust ratio as needed. |
| Visualization | UV Light (254 nm) | The aromatic ring will be UV active. |
| Potassium Permanganate Stain | The aldehyde functional group will react to give a yellow/brown spot on a purple background, helping to identify the product. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q1: My crude product TLC shows a spot at the baseline that doesn't move. What is it and how do I remove it?
A1: A highly polar, immobile spot on a silica gel TLC plate is characteristic of a carboxylic acid, in this case, 2,3,5-Triiodobenzoic Acid (TIBA), a common over-oxidation byproduct.[1][2] TIBA is highly insoluble in water but soluble in basic aqueous solutions.[3] This allows for a simple and highly effective liquid-liquid extraction prior to any other purification steps.
Solution: Mildly Basic Aqueous Wash
-
Dissolve the crude product in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂), so vent the funnel frequently.[4]
-
Separate the layers. The TIBA will have reacted with the NaHCO₃ to form its sodium salt, which is soluble in the aqueous layer.
-
Wash the organic layer again with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
-
Re-analyze the product by TLC. The baseline spot should be significantly reduced or eliminated.
Q2: After an aqueous workup, my product is an off-white or light brown solid. How can I decolorize it and improve purity?
A2: Discoloration often points to persistent, minor impurities or slight decomposition.[5] For solid products like this compound, recrystallization is the most powerful technique for removing small amounts of impurities and obtaining a high-purity, crystalline final product.[6][7] The key is selecting an appropriate solvent system where the aldehyde has high solubility at elevated temperatures and low solubility at room or colder temperatures.[8]
Solution: Recrystallization Protocol
-
Solvent Selection: Based on the principle of "like dissolves like," moderately polar solvents are a good starting point.[9] A mixed-solvent system is often ideal. We recommend a Toluene/Hexane or Ethanol/Water system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more polar solvent (e.g., Toluene) and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[10]
-
Hot Filtration (if necessary): If you observe insoluble particulate matter, perform a hot gravity filtration to remove it. This prevents it from being incorporated into your final crystals.[10][11]
-
Crystallization: Remove the flask from the heat. Slowly add the less polar "anti-solvent" (e.g., Hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the hot polar solvent to redissolve the cloudiness, then cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold anti-solvent (Hexane) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum. The expected melting point of pure this compound is 134-138 °C.[12] A sharp melting point within this range is a good indicator of high purity.
Q3: My TLC shows multiple spots with very close Rf values. Recrystallization isn't working. What's the next step?
A3: When impurities have similar polarity to the desired product, making separation by recrystallization ineffective, column chromatography is the method of choice.[13][14] This technique separates compounds based on their differential adsorption to a stationary phase.[15]
A word of caution: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to side reactions like acetal formation if an alcohol solvent is used.[16]
Solution: Flash Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine the optimal mobile phase (eluent). Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35.[16] A gradient elution, starting with a non-polar eluent and gradually increasing polarity, is often most effective. For example, start with 100% Hexane and gradually increase the percentage of Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel (this is known as "dry loading") and carefully add it to the top of the packed column. Dry loading typically results in better separation.
-
Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow & Decision Making
The following diagram illustrates a logical workflow for purifying your crude product, starting from the initial analysis.
Caption: Decision tree for selecting the optimal purification technique.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and stability of pure this compound? A: Pure this compound should be an off-white to light brown solid.[12] It is stable under normal conditions but should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent slow oxidation of the aldehyde group over time.[12][17]
Q: Can I use an extraction to separate the product from unreacted starting material? A: This is generally not effective. Both the aldehyde product and likely starting materials (e.g., 2,3,5-triiodobenzyl alcohol) are neutral organic compounds with similar solubility profiles. An acid-base extraction is only effective for removing acidic (like TIBA) or basic impurities.[18] Chromatography is the preferred method for separating neutral compounds of differing polarity.
Q: My recrystallization resulted in an oil instead of crystals. What went wrong? A: "Oiling out" during recrystallization can happen for several reasons:
-
Cooling too quickly: The solution became supersaturated too fast for a crystal lattice to form. Try letting it cool more slowly.
-
Impure product: High levels of impurities can depress the melting point of the mixture below the temperature of the solution, causing it to separate as a liquid.
-
Inappropriate solvent: The boiling point of the solvent might be higher than the melting point of your product (or the product-impurity eutectic mixture).[6] Solution: Try reheating the oil to redissolve it, add slightly more of the good solvent, and then allow it to cool much more slowly. If it persists, scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[10] If these fail, the product is likely too impure for recrystallization and requires column chromatography first.
Q: Which analytical techniques should I use to confirm the purity and identity of my final product? A: A combination of techniques is best for full characterization:
-
TLC: To show a single spot in a relevant solvent system.
-
Melting Point: A sharp melting point close to the literature value (134-138 °C) is a strong indicator of purity.[12]
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. The ¹H NMR spectrum should show a characteristic aldehyde proton peak around 9.8-10.5 ppm and distinct aromatic proton signals.[19]
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at approximately 1700 cm⁻¹.
References
- 1. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. toku-e.com [toku-e.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. EP0015616B1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. This compound CAS#: 477534-99-9 [m.chemicalbook.com]
- 13. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 14. magritek.com [magritek.com]
- 15. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of 2,3,5-Triiodobenzaldehyde Instability in Reactions
Welcome to the technical support center for 2,3,5-Triiodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability and reactivity of this versatile yet sensitive reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve successful and reproducible results in your experiments.
I. Understanding the Instability of this compound
This compound is a highly functionalized aromatic aldehyde that serves as a valuable building block in organic synthesis. However, its utility is often hampered by its inherent instability. The electron-withdrawing nature of the three iodine atoms on the benzene ring, combined with the reactive aldehyde functional group, makes the molecule susceptible to degradation under various conditions. Key factors contributing to its instability include:
-
Oxidation: The aldehyde group is prone to oxidation, especially in the presence of air (oxygen), leading to the formation of the corresponding 2,3,5-triiodobenzoic acid. This is a common issue with many aromatic aldehydes.
-
Light Sensitivity: Poly-iodinated aromatic compounds can be sensitive to light, which can promote the formation of radical species and lead to decomposition.
-
Moisture: The presence of water can facilitate hydration of the aldehyde and may also contribute to oxidative degradation pathways.
-
Temperature: Elevated temperatures can accelerate decomposition, leading to discoloration and the formation of polymeric byproducts.
This guide will equip you with the knowledge and techniques to mitigate these challenges and effectively utilize this compound in your research.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, providing explanations for the underlying causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low reaction yield or incomplete conversion. | Degradation of this compound before or during the reaction. | Purity Check: Before use, assess the purity of your starting material. The presence of 2,3,5-triiodobenzoic acid is a common impurity. This can be checked by ¹H NMR (the aldehyde proton signal will be diminished, and a carboxylic acid proton signal may be visible) or by a simple acid-base wash of a small sample. Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1] Fresh Solvent: Use freshly distilled or anhydrous solvents to minimize moisture. |
| Formation of a white precipitate in the reaction mixture. | The primary impurity, 2,3,5-triiodobenzoic acid, may be insoluble in the reaction solvent and precipitate out. | Purification of Starting Material: If the starting material is impure, purify it before use. A common method is to dissolve the aldehyde in a suitable organic solvent and wash with a mild base like saturated sodium bicarbonate solution to remove the acidic impurity.[2] Solubility Test: Before running the reaction, test the solubility of your this compound lot in the chosen solvent to ensure it should be fully dissolved under the reaction conditions. |
| Discoloration of the solid or reaction solution (yellow to brown). | Decomposition of the aldehyde, potentially due to exposure to light, air, or heat. Formation of polymeric materials. | Storage: Store this compound at 2-8 °C under an inert gas and protected from light.[1] Reaction Temperature: Run reactions at the lowest effective temperature. If heating is necessary, do so under a robust inert atmosphere. Degassing: Degas the reaction solvent prior to use to remove dissolved oxygen. |
| Inconsistent reaction outcomes between batches. | Varying purity of the this compound used. | Standardize Purity: Establish a standard purity check for each new batch of the aldehyde. This can be done using techniques like NMR, IR, or melting point analysis. Consistent Handling: Implement a standardized protocol for handling and storing the reagent across all experiments. |
| Side reactions involving the iodine substituents. | Under certain conditions (e.g., strong bases, high temperatures, or with certain catalysts), nucleophilic aromatic substitution or reductive deiodination can occur. | Reaction Condition Optimization: Carefully select your reaction conditions. Avoid harsh bases if possible. If a strong base is required, consider running the reaction at a lower temperature. Literature Precedent: Search for similar reactions with other poly-iodinated aromatics to anticipate potential side reactions and find milder conditions. |
III. Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: Proper storage is critical. This compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), at a refrigerated temperature of 2–8 °C, and protected from light.[1] For long-term storage, consider sealing the container with paraffin film to provide an extra barrier against atmospheric moisture and oxygen.
Q2: My this compound has turned a brownish color. Can I still use it?
A2: A brownish color is an indication of decomposition. While it might still contain some of the desired aldehyde, the impurities present can significantly impact your reaction. It is highly recommended to purify the material before use. A simple purification can be attempted by dissolving the compound in a suitable organic solvent and washing with a saturated sodium bicarbonate solution to remove acidic impurities, followed by drying and removal of the solvent. For more significant degradation, column chromatography may be necessary, but care must be taken as the compound can degrade on silica gel.
Q3: What is the most common impurity in this compound?
A3: The most common impurity is 2,3,5-triiodobenzoic acid, which is formed by the oxidation of the aldehyde group.[2] The presence of this acidic impurity can often be detected by a broadened melting point range or by spectroscopic methods like ¹H NMR, where a singlet corresponding to the carboxylic acid proton may be observed.
Q4: Can I use stabilizers with this compound?
A4: Yes, for some applications, the addition of a stabilizer might be beneficial, especially for long-term storage of solutions. For aromatic aldehydes, small amounts of radical inhibitors like butylated hydroxytoluene (BHT) can be effective. Thiourea and its derivatives have also been reported as effective oxidation inhibitors for aldehydes.[3] However, you must ensure that the stabilizer does not interfere with your downstream reaction. It is advisable to conduct a small-scale control experiment to verify compatibility.
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: A combination of techniques is ideal for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: This is a powerful tool to confirm the structure and identify impurities. The aldehyde proton should appear as a singlet, and its integration relative to the aromatic protons can indicate purity. The presence of 2,3,5-triiodobenzoic acid can also be detected.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch around 1700 cm⁻¹ is characteristic of the aldehyde. Oxidation to the carboxylic acid would result in the appearance of a broad O-H stretch and a shift in the C=O stretch.
-
Mass Spectrometry (MS): This can confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point within the reported range (e.g., 134-138 °C) is a good indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.
IV. Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Wash
This protocol is designed to remove the common impurity, 2,3,5-triiodobenzoic acid.
Materials:
-
Impure this compound
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the impure this compound in a suitable organic solvent (e.g., DCM or diethyl ether) in a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer contains the purified aldehyde, while the aqueous layer contains the sodium salt of the carboxylic acid impurity.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated NaHCO₃ solution one more time.
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble components.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Store the purified product under an inert atmosphere at 2-8 °C.
Protocol 2: Setting up a Reaction with this compound under Inert Atmosphere
This protocol outlines the best practices for setting up a reaction to minimize degradation of the aldehyde.
Materials:
-
Purified this compound
-
Schlenk flask or a three-neck round-bottom flask
-
Inert gas source (Nitrogen or Argon) with a manifold or balloon
-
Anhydrous, degassed solvent
-
Other reagents for the reaction
-
Syringes and needles
Procedure:
-
Dry the reaction glassware in an oven and allow it to cool under a stream of inert gas.
-
Add the purified this compound and any other solid reagents to the reaction flask.
-
Seal the flask and evacuate and backfill with inert gas at least three times to ensure an inert atmosphere.[4]
-
Add the anhydrous, degassed solvent to the flask via a syringe through a septum.
-
If any liquid reagents are to be added, do so via syringe.
-
Maintain a positive pressure of the inert gas throughout the reaction, for example, by using an inert gas balloon.
-
Proceed with your reaction as planned, monitoring by TLC or another appropriate method.
V. Visualization of Key Concepts
Degradation Pathway of this compound
References
Technical Support Center: Method Refinement for Monitoring 2,3,5-Triiodobenzaldehyde Reactions by HPLC
Welcome to the technical support center for monitoring 2,3,5-Triiodobenzaldehyde reactions by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method refinement, enabling you to develop robust and reliable analytical protocols.
Troubleshooting Guide: From Common Issues to Effective Solutions
This section addresses specific challenges you may encounter during the HPLC analysis of this compound and its reaction mixtures. Each issue is broken down by probable causes and actionable solutions, grounded in chromatographic principles.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak symmetry is a common problem that can significantly impact the accuracy of quantification.
Probable Causes:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar aldehyde group of this compound, leading to peak tailing.
-
Column Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase, causing peak distortion.[1]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.[2]
-
Metal Chelation: Trace metals in the HPLC system (e.g., in the column hardware or frits) can chelate with the analyte, contributing to peak tailing.
Solutions:
-
Mobile Phase Modification:
-
Acidify the Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or phosphoric acid, to the aqueous component of your mobile phase. This will suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[3]
-
Buffer Selection: For more precise pH control, use a buffer system. A phosphate buffer at a concentration of 10-25 mM is often effective and has a low UV cutoff, which is advantageous for UV detection.[4][5]
-
-
Optimize Injection Parameters:
-
Reduce Injection Volume and Concentration: Systematically decrease the injection volume and/or dilute your sample to find the optimal concentration that does not overload the column.
-
Sample Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase composition. If the sample is not soluble, use the weakest possible solvent that ensures complete dissolution.
-
-
Column Selection and Care:
-
End-Capped Columns: Utilize high-quality, end-capped C18 or Phenyl columns. End-capping neutralizes most of the active silanol groups.
-
Phenyl Columns: For aromatic compounds like this compound, a phenyl stationary phase can offer alternative selectivity through π-π interactions, potentially improving peak shape.[6]
-
Column Washing: If you suspect metal contamination, wash the column with a solution of a chelating agent like EDTA, following the manufacturer's instructions.
-
Issue 2: Baseline Noise, Drift, or Spikes
An unstable baseline can make it difficult to accurately integrate peaks, especially those of low-abundance intermediates or impurities.
Probable Causes:
-
Mobile Phase Issues: Dissolved gases, improper mixing of mobile phase components, or contaminated solvents are common culprits.[7][8][9][10]
-
Detector Problems: A dirty flow cell or a failing lamp in the UV detector can cause noise and drift.[7]
-
Pump Malfunctions: Inconsistent pump performance can lead to pressure fluctuations and a noisy baseline.[11]
-
Column Bleed: Degradation of the stationary phase, especially at extreme pH or high temperatures, can cause the baseline to drift upwards during a gradient run.
Solutions:
-
Mobile Phase Preparation and Handling:
-
Degassing: Always degas your mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved gases that can form bubbles in the system.[9][10]
-
Fresh Solvents: Prepare mobile phases fresh daily using high-purity, HPLC-grade solvents to avoid degradation and contamination.[10][12]
-
Proper Mixing: If preparing a buffered mobile phase, ensure the buffer salts are fully dissolved in the aqueous portion before mixing with the organic solvent to prevent precipitation.
-
-
System Maintenance:
-
Flush the System: Regularly flush the system, including the pump, injector, and detector, with a strong, miscible solvent like isopropanol to remove contaminants.
-
Clean the Flow Cell: If you suspect a dirty flow cell, flush it with a suitable cleaning solution as recommended by the instrument manufacturer.
-
Check Pump Seals and Valves: Worn pump seals or malfunctioning check valves can cause pressure fluctuations and should be replaced as part of routine maintenance.[2]
-
Issue 3: Retention Time Variability
Inconsistent retention times from one injection to the next can lead to misidentification of peaks and inaccurate quantification.
Probable Causes:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition, such as evaporation of the more volatile organic component, can cause retention time drift.[13]
-
Temperature Fluctuations: The column temperature affects solvent viscosity and the kinetics of analyte-stationary phase interactions. Inconsistent temperature control can lead to shifting retention times.[14]
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time shifts, particularly in gradient elution.[15]
-
Flow Rate Instability: Leaks in the system or pump issues can lead to an inconsistent flow rate, directly impacting retention times.[15]
Solutions:
-
Ensure Mobile Phase Consistency:
-
Use a Solvent Mixer: For gradient elution, ensure your HPLC's solvent mixer is functioning correctly.
-
Cover Solvent Reservoirs: Keep solvent reservoirs covered to minimize evaporation.
-
-
Control Temperature:
-
Use a Column Oven: A thermostatically controlled column oven is essential for maintaining a stable column temperature and achieving reproducible retention times.
-
-
Proper Column Equilibration:
-
Adequate Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A good rule of thumb is to allow at least 10-20 column volumes of the initial mobile phase to pass through the column.
-
-
System Check:
-
Leak Check: Regularly inspect fittings and connections for any signs of leaks.
-
Flow Rate Verification: If you suspect a problem with the pump, you can verify the flow rate by collecting the eluent over a set period and measuring the volume.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for monitoring a this compound reaction?
A good starting point is a reverse-phase method. Based on the analysis of similar iodinated aromatic compounds, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 or 5 µm | C18 offers good hydrophobic retention, while Phenyl phases can provide alternative selectivity for aromatic compounds.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acidification minimizes silanol interactions, improving peak shape.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and better UV transparency at low wavelengths.[16] |
| Gradient | Start with a 5-10 minute scouting gradient from 5% to 95% B. | This will help to determine the approximate elution conditions for your starting material, product, and any intermediates. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection | UV, scan for optimal wavelength (start at ~240 nm) | A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength. For benzaldehydes, a wavelength around 240-250 nm is a good starting point.[11][17] |
Q2: How do I prepare my reaction mixture for HPLC analysis?
Proper sample preparation is crucial for obtaining reliable data and prolonging the life of your column.
-
Quench the Reaction: If necessary, stop the reaction at your desired time point using a suitable quenching agent.
-
Dilute the Sample: Take a small aliquot of the reaction mixture and dilute it with a solvent that is miscible with your mobile phase, such as acetonitrile or methanol. The dilution factor will depend on the concentration of your reactants.
-
Filter the Sample: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.
-
Solvent Compatibility: Ensure the final sample solvent is not significantly stronger than your initial mobile phase to avoid peak distortion.
Q3: I don't see my product peak, only the starting material. What should I do?
This could be due to several factors related to either the reaction itself or the HPLC method.
-
Check Reaction Progress: First, confirm that the reaction has indeed proceeded, perhaps using a rapid qualitative technique like Thin-Layer Chromatography (TLC).
-
Adjust Gradient Profile: Your product may be much more or less polar than the starting material and may be eluting very early or very late.
-
If you suspect your product is highly retained, extend the gradient time and/or increase the final percentage of the organic solvent (Mobile Phase B).
-
If you think it might be eluting with the solvent front, start your gradient at a lower percentage of organic solvent.
-
-
Check Detection Wavelength: The UV absorbance maximum (λmax) of your product may be different from your starting material. If you are using a single-wavelength UV detector, you may be missing your product peak. A PDA detector is invaluable here, as it allows you to examine the entire UV spectrum for each peak. If you don't have a PDA, you can try running the analysis at a few different wavelengths (e.g., 220 nm, 254 nm, 280 nm) to see if the product peak appears.
Q4: My peaks are co-eluting (not fully separated). How can I improve the resolution?
Improving resolution often involves adjusting the selectivity of your chromatographic system.
-
Modify the Mobile Phase:
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust the pH: If your analytes have ionizable groups, adjusting the pH of the mobile phase can significantly impact their retention and selectivity.
-
-
Alter the Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase. If you are using a C18 column, a phenyl or a polar-embedded phase column could provide the necessary change in selectivity.
-
Optimize the Gradient: A shallower gradient (i.e., increasing the percentage of the organic solvent more slowly) can often improve the separation of closely eluting peaks.
Visualizing the Workflow
A systematic approach is key to effective method development and troubleshooting.
Caption: A workflow for HPLC method development and troubleshooting.
References
- 1. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. lawdata.com.tw [lawdata.com.tw]
- 10. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
- 13. Method developments for iodine speciation by reversed-phase liquid chromatography-ICP-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 16. s-und-s.pl [s-und-s.pl]
- 17. Mobile phase effects in reversed-phase liquid chromatography: a comparison of acetonitrile/water and methanol/water solvents as studied by molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions Involving 2,3,5-Triiodobenzaldehyde
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions with 2,3,5-triiodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction: The Challenge of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. As a polyhalogenated aromatic compound, it offers multiple potential reaction sites. Furthermore, the presence of an electron-withdrawing aldehyde group and significant steric hindrance around the iodine atoms can profoundly influence catalyst activity and selectivity. Optimizing the catalyst loading is therefore not merely about maximizing yield, but also about controlling regioselectivity and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands used for coupling reactions with polyiodinated benzaldehydes?
A1: For substrates like this compound, the choice of catalyst and ligand is critical for success. Generally, palladium(II) precatalysts such as palladium acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), or a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective.[1]
The ligand plays a pivotal role in stabilizing the active palladium species and facilitating the catalytic cycle. For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands are often preferred. These ligands can enhance the rate of reductive elimination, the product-forming step, which can help to outcompete side reactions like dehalogenation.[2] Commonly used ligands include:
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many coupling reactions.[3]
-
Buchwald Biaryl Phosphine Ligands (e.g., SPhos, XPhos): These are known for their high activity in challenging coupling reactions, including those with sterically hindered aryl halides.[4]
-
Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and electron-rich ligand that can be highly effective but may require careful handling due to its air sensitivity.[2]
Q2: What is a typical starting catalyst loading for a coupling reaction with this compound?
A2: For initial screening, a catalyst loading in the range of 1-5 mol% of the palladium source is a common starting point.[5] The optimal loading will depend on the specific reaction (Suzuki, Sonogashira, Heck), the reactivity of the coupling partner, and the chosen ligand. It is often beneficial to start with a slightly higher loading to ensure the reaction proceeds and then optimize downwards to minimize cost and residual palladium in the product. For some highly efficient catalyst systems, loadings can be reduced to as low as 0.1 mol% or even into the parts-per-million (ppm) range.[5][6]
Q3: My reaction is showing low to no conversion. What are the first troubleshooting steps related to the catalyst?
A3: Low or no conversion is a common issue and can often be traced back to the catalyst system. Here’s a systematic approach to troubleshooting:
-
Verify Catalyst and Ligand Integrity: Ensure your palladium source and ligand are not degraded. Many phosphine ligands can oxidize over time, and palladium catalysts can be sensitive to air and moisture.[7] Using fresh reagents is always recommended.
-
Ensure Inert Atmosphere: Palladium-catalyzed coupling reactions are typically sensitive to oxygen.[1] Ensure your reaction vessel was properly degassed (e.g., by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen) and that all solvents and liquid reagents are thoroughly deoxygenated.
-
Check for Inefficient Pre-catalyst Activation: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. If this activation is inefficient, the catalytic cycle will not initiate. Consider adding a small amount of a reducing agent or switching to a pre-formed Pd(0) catalyst.
-
Increase Catalyst Loading: As a straightforward initial step, increasing the catalyst loading (e.g., doubling the initial amount) can help to overcome issues of low catalyst activity or gradual deactivation. If this improves the yield, it suggests a problem with catalyst turnover.
Troubleshooting Guide: Specific Issues with this compound
Issue 1: Poor Regioselectivity - Coupling at Multiple Iodine Positions
A key challenge with this compound is controlling which of the three iodine atoms reacts. The relative reactivity is influenced by both electronic and steric factors.
Understanding the Reactivity of the C-I Bonds:
Based on studies of analogous 5-substituted-1,2,3-triiodobenzenes, the terminal iodine atoms (at the C2 and C5 positions) are significantly more reactive than the internal iodine (at the C3 position) in Sonogashira couplings. This is attributed to the lower steric hindrance at the terminal positions.[1] The electron-withdrawing aldehyde group at C1 will further activate the ortho (C2) and para (C5) positions towards oxidative addition.
Troubleshooting Steps for Poor Regioselectivity:
-
Lower the Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less reactive C-I bond, leading to a mixture of products. Running the reaction at a lower temperature can enhance selectivity for the more reactive site.
-
Use a Bulkier Ligand: A sterically demanding ligand can further amplify the steric differences between the iodine atoms, favoring reaction at the less hindered C2 and C5 positions.
-
Control Stoichiometry: For mono-functionalization, using a slight excess of the this compound relative to the coupling partner can help to minimize double-addition products.
Issue 2: Significant Formation of Dehalogenated Byproduct
Dehalogenation, where an iodine atom is replaced by a hydrogen, is a common side reaction, especially with electron-deficient aryl iodides.[4]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of a Proton Source | Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and reagents. | Reduction in hydrodehalogenation.[2] |
| Base is Too Strong or Nucleophilic | Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | Minimized protonolysis and reduced dehalogenation.[2] |
| Slow Reductive Elimination | Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to accelerate the product-forming step. | Increased yield of the desired cross-coupled product.[2] |
| High Reaction Temperature | Lower the reaction temperature to the minimum required for a reasonable reaction rate. | Decreased rate of dehalogenation side reactions.[2] |
Issue 3: Catalyst Deactivation
Catalyst deactivation can lead to stalled reactions and low yields. With a substrate like this compound, the aldehyde functionality could potentially interact with the catalyst.
Troubleshooting Catalyst Deactivation:
-
Protect the Aldehyde Group: If you suspect the aldehyde is interfering with the catalyst, consider protecting it as an acetal. This can be deprotected after the coupling reaction.
-
Use a More Robust Catalyst System: Some palladium precatalysts, particularly those with bulky biarylphosphine ligands, are designed to be more stable and resistant to deactivation.
-
Incremental Addition of the Catalyst: In some cases, adding the catalyst in portions throughout the reaction can help to maintain a sufficient concentration of the active species.
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading in a Suzuki Coupling
This protocol outlines a general procedure for screening different catalyst loadings for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flasks or similar reaction vessels
Procedure:
-
To a series of oven-dried Schlenk flasks, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
In separate vials, prepare stock solutions of the palladium catalyst and the ligand.
-
To each Schlenk flask, add the appropriate volume of the catalyst and ligand stock solutions to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).
-
Evacuate and backfill each flask with inert gas (repeat three times).
-
Add the degassed solvent to each flask.
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of each reaction by TLC or GC-MS at regular intervals.
-
Compare the reaction rates and final conversions to determine the optimal catalyst loading.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting coupling reactions with this compound.
Concluding Remarks
Optimizing catalyst loading for coupling reactions involving this compound requires a systematic and informed approach. By understanding the inherent reactivity of this substrate and the common pitfalls of palladium-catalyzed cross-coupling, researchers can effectively troubleshoot and refine their reaction conditions to achieve high yields and selectivity. This guide provides a foundation for this process, encouraging a deeper investigation into the "why" behind experimental choices to foster more robust and reliable synthetic methods.
References
- 1. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. benchchem.com [benchchem.com]
Navigating the Synthesis of 2,3,5-Triiodobenzaldehyde: A Technical Support Guide for Scale-Up
Welcome to the technical support center for the synthesis of 2,3,5-Triiodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this key chemical intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern success at a manufacturing scale.
Introduction: The Synthetic Challenge
This compound is a valuable building block in organic synthesis, notable for its densely functionalized aromatic ring. Its synthesis, typically achieved through the electrophilic iodination of benzaldehyde, presents several challenges when transitioning from the laboratory bench to larger-scale production. These challenges often revolve around achieving complete tri-iodination, managing side reactions, and implementing an efficient purification strategy. This guide provides in-depth troubleshooting advice and detailed protocols to navigate these complexities.
Core Synthesis Pathway: Electrophilic Aromatic Iodination
The primary route to this compound involves the direct iodination of benzaldehyde. Due to the deactivating effect of the aldehyde group, this reaction requires a potent iodinating system to achieve the desired degree of substitution. A common and effective method utilizes a combination of iodine (I₂) and an oxidizing agent, such as iodic acid (HIO₃), in an acidic medium.
Troubleshooting Guide: Common Issues and Solutions in Scaling Up
This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.
Reaction Progression and Control
Q1: My reaction seems to stall, yielding a mixture of mono- and di-iodinated benzaldehydes. How can I drive the reaction to completion for the tri-iodinated product?
A1: Incomplete iodination is a frequent hurdle. Several factors could be at play:
-
Insufficient Electrophilicity: The aldehyde group deactivates the aromatic ring, making the third iodination step particularly sluggish. To overcome this, ensure your iodinating agent is sufficiently reactive. When using the I₂/HIO₃ system, the in-situ generated electrophile (likely H₂OI⁺ or a related species) must be present in a high enough concentration.[1][2] Increasing the reaction temperature or the concentration of the strong acid catalyst (e.g., sulfuric acid) can enhance the rate of the final iodination. However, this must be carefully balanced against the risk of side reactions.
-
Reaction Time: Exhaustive iodination, especially on a larger scale, may require significantly longer reaction times than initial lab-scale experiments. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or GC) to determine the optimal reaction time.
-
Stoichiometry of Reagents: Ensure that you are using a sufficient excess of the iodinating reagents to account for all three substitutions. A molar ratio of at least 3:1 of iodine atoms to benzaldehyde is required. In practice, a slight excess of the iodinating agent may be necessary to drive the reaction to completion.
Q2: I am observing the formation of a significant amount of dark-colored byproducts. What are these, and how can I minimize them?
A2: The formation of colored impurities is often due to oxidation of the aldehyde or side reactions involving the iodine.
-
Aldehyde Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially under harsh reaction conditions (e.g., high temperatures and strong oxidizing agents). This can be minimized by maintaining careful temperature control and avoiding unnecessarily long reaction times.
-
Iodine-Related Side Reactions: At elevated temperatures, iodine can participate in various side reactions, leading to the formation of polymeric materials. Running the reaction at the lowest effective temperature is crucial.
-
Starting Material Purity: Impurities in the starting benzaldehyde can also contribute to byproduct formation. Ensure the use of high-purity benzaldehyde for the reaction.
Frequently Asked Questions (FAQs)
Q: What is the most effective method for purifying this compound on a large scale?
A: Purification of polyhalogenated aromatic aldehydes can be challenging due to their physical properties.
-
Recrystallization: This is often the most viable method for large-scale purification. Identifying a suitable solvent system is key. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Mixtures of solvents, such as ethanol/water or toluene/heptane, may provide the desired solubility profile.
-
Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered and then decomposed to regenerate the pure aldehyde.[3] This method can be effective for removing non-aldehydic impurities. However, the steric hindrance from the three iodine atoms in this compound might affect the efficiency of adduct formation.
-
Column Chromatography: While effective at the lab scale, column chromatography is often not practical or economical for large-scale manufacturing. It should be considered as a secondary purification step if very high purity is required and recrystallization is insufficient.
Q: What are the primary safety concerns when working with the I₂/HIO₃ iodination system on a larger scale?
A: Scaling up this reaction requires strict adherence to safety protocols due to the nature of the reagents.
-
Iodine Vapor: Iodine sublimes and its vapors are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including respiratory protection, should be worn.
-
Strong Acids and Oxidizers: Iodic acid and any strong acid catalyst (e.g., sulfuric acid) are highly corrosive.[4] They should be handled with extreme care, using appropriate gloves, eye protection, and protective clothing.
-
Exothermic Reaction: The iodination reaction can be exothermic, especially on a large scale. The addition of reagents should be controlled, and adequate cooling should be available to manage the reaction temperature and prevent runaways.
Q: Can I use other iodinating agents like N-Iodosuccinimide (NIS) for this synthesis?
A: N-Iodosuccinimide (NIS) is a common and effective iodinating agent.[5][6][7][8][9] For the exhaustive iodination of a deactivated ring like benzaldehyde, NIS would likely need to be activated with a strong acid, such as trifluoroacetic acid or sulfuric acid. While potentially effective, the cost of NIS on a large scale can be a significant consideration compared to the more economical I₂/HIO₃ system.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common electrophilic iodination methods and should be optimized for specific equipment and scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Benzaldehyde | 106.12 | 1.0 |
| Iodine (I₂) | 253.81 | 1.5 |
| Iodic Acid (HIO₃) | 175.91 | 1.0 |
| Acetic Acid | - | Solvent |
| Sulfuric Acid (conc.) | - | Catalyst |
| Sodium Thiosulfate | - | Quenching |
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge benzaldehyde and glacial acetic acid.
-
In a separate vessel, prepare a solution of iodine and iodic acid in glacial acetic acid. This may require gentle warming to fully dissolve the iodine.
-
Cool the benzaldehyde solution to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to the benzaldehyde solution, maintaining the temperature below 10 °C.
-
To this mixture, add the iodine/iodic acid solution dropwise via the addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C.
-
Monitor the reaction progress by HPLC or TLC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of ice-water containing sodium thiosulfate to quench the excess iodine.
-
The crude product will precipitate as a solid. Filter the solid and wash it thoroughly with water.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Process
Chemical Reaction Pathway
Caption: Electrophilic iodination of benzaldehyde.
Troubleshooting Workflow for Incomplete Iodination
Caption: Stepwise approach to address incomplete iodination.
References
- 1. jocpr.com [jocpr.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Workup [chem.rochester.edu]
- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 5. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. data.epo.org [data.epo.org]
Validation & Comparative
A Senior Scientist's Guide to the Validation of Analytical Methods for 2,3,5-Triiodobenzaldehyde Purity Assessment
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
2,3,5-Triiodobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). As with any intermediate destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final drug product. Process-related impurities or degradation products can carry their own pharmacological or toxicological profiles, potentially compromising patient safety and leading to regulatory hurdles.
This guide provides a comparative analysis of three common analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. More importantly, it delves into the causality behind the validation of these methods, grounding every protocol in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]
The Unified Framework for Method Validation
The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is fit for its intended purpose.[3] This "fitness for purpose" is established by assessing a specific set of performance characteristics. The validation process is a systematic journey that ensures the data generated is reliable, reproducible, and accurate.
Caption: General workflow for analytical method validation.
The core performance characteristics evaluated during validation include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5][6]
-
Accuracy: The closeness of agreement between the value found and an accepted reference value or true value.[7]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy. These are critical for impurity testing.[5][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[8]
Technique 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Suitability: RP-HPLC is the workhorse of pharmaceutical purity analysis. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[10] For a molecule like this compound, which is non-volatile and possesses a distinct chromophore, RP-HPLC is exceptionally well-suited. It can separate the main component from both more polar and less polar impurities, making it an ideal choice for a stability-indicating method.
Caption: Experimental workflow for RP-HPLC analysis.
Experimental Protocol: HPLC
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[10]
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Gradient: 50% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Filter through a 0.45 µm filter prior to injection.[10]
-
Validation Protocol & Rationale
-
Specificity:
-
Why: To prove the method can distinguish the main peak from potential impurities (e.g., starting materials, by-products like 2,3,5-Triiodobenzoic acid) and degradation products.
-
How: Inject the diluent (blank), a standard solution, a sample solution, and a sample solution spiked with known potential impurities. The peak for this compound should be pure (as determined by PDA analysis) and well-resolved from all other peaks.
-
-
Linearity:
-
Why: To confirm a proportional response across the analytical range.
-
How: Prepare at least five concentrations of the reference standard, typically from 50% to 150% of the target assay concentration. Plot the peak area against concentration and perform a linear regression analysis.
-
-
Accuracy:
-
Why: To demonstrate the method's results are correct.
-
How: Analyze a sample of known purity (e.g., a placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery at each level.
-
-
Precision (Repeatability & Intermediate):
-
Why: To show the method produces consistent results.
-
How:
-
Repeatability: Perform at least six replicate analyses of the same sample solution on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for each set and for the combined data.
-
-
-
Robustness:
-
Why: To ensure the method is reliable under normal, slightly varied operating conditions.
-
How: Deliberately vary parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on the results and system suitability parameters.
-
Hypothetical HPLC Validation Data Summary
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Specificity | Analyte peak resolved from impurities (Resolution > 2) | Pass; Resolution > 3.5 |
| Linearity (Range) | Correlation Coefficient (R²) ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0% | 0.8% |
| Intermediate: ≤ 2.0% | 1.1% | |
| LOQ (% w/w) | Reportable | 0.05% |
| Robustness | System suitability passes under all varied conditions | Pass |
Technique 2: Gas Chromatography (GC)
Principle & Suitability: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[7][11] While this compound has a relatively high boiling point, it is amenable to GC analysis, particularly for detecting volatile organic impurities that might not be seen by HPLC. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
Caption: Experimental workflow for GC-FID analysis.
Experimental Protocol: GC
-
Instrumentation: Gas chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[3]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Oven Program: Hold at 150 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min.[2][12]
-
Detector Temperature: 310 °C (FID).
-
-
Sample Preparation:
-
Solution: Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask and dilute to volume with methyl acetate or another suitable solvent.[13]
-
Validation Protocol & Rationale
The validation approach for GC mirrors that of HPLC, focusing on the same core parameters.
-
Specificity:
-
Why: To ensure separation from volatile starting materials, residual solvents, and related substances.
-
How: Inject the solvent blank and a sample spiked with potential volatile impurities. The analyte peak should be baseline resolved from all others.
-
-
Linearity, Accuracy, Precision, Robustness:
-
Why & How: The rationale and experimental designs are analogous to those described for HPLC. For robustness, parameters like inlet temperature (±10 °C), oven ramp rate (±1 °C/min), and carrier gas flow (±0.1 mL/min) would be varied.
-
Hypothetical GC Validation Data Summary
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Specificity | Analyte peak resolved from impurities (Resolution > 1.5) | Pass; Resolution > 2.0 |
| Linearity (Range) | Correlation Coefficient (R²) ≥ 0.998 | 0.9991 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.6% - 101.9% |
| Precision (%RSD) | Repeatability: ≤ 3.0% | 1.5% |
| Intermediate: ≤ 3.0% | 1.9% | |
| LOQ (% w/w) | Reportable | 0.03% |
| Robustness | System suitability passes under all varied conditions | Pass |
Technique 3: Potentiometric Titration
Principle & Suitability: This classic analytical technique is an absolute method for determining the concentration of the aldehyde functional group. The method involves reacting the aldehyde with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid (HCl). The liberated HCl, which is stoichiometrically equivalent to the amount of aldehyde present, is then titrated with a standardized sodium hydroxide solution. This method is excellent for a high-precision assay of the main component but lacks the specificity to identify or quantify individual impurities.
Experimental Protocol: Titration
-
Reagents:
-
Hydroxylamine Hydrochloride Reagent (0.5 M in 60% ethanol).
-
Standardized 0.5 N Sodium Hydroxide (NaOH) VS.
-
High-purity water and ethanol.
-
-
Instrumentation: Autotitrator with a calibrated pH electrode.
-
Procedure:
-
Accurately weigh approximately 1.0 g of this compound into a 250 mL beaker.
-
Dissolve the sample in 75 mL of the Hydroxylamine Hydrochloride Reagent.
-
Allow the reaction to proceed for 10 minutes with gentle stirring.
-
Immerse the pH electrode and titrate the liberated HCl with standardized 0.5 N NaOH to the potentiometric endpoint.
-
Perform a blank titration using 75 mL of the reagent alone and subtract the blank volume from the sample titration volume.
-
-
Calculation: % Purity = [(V_sample - V_blank) * N_NaOH * MW_analyte] / [W_sample * 10] Where V = volume in mL, N = Normality of NaOH, MW = Molecular Weight (483.81 g/mol ), W = weight of sample in grams.
Validation Protocol & Rationale
Validation for a titration focuses primarily on accuracy, precision, and specificity for the functional group.
-
Specificity:
-
Why: To confirm that only the aldehyde reacts under the test conditions.
-
How: Analyze any acidic or basic impurities (like 2,3,5-Triiodobenzoic acid) separately to confirm they do not interfere with the endpoint or can be corrected for. The method is inherently non-specific for neutral impurities.
-
-
Accuracy:
-
Why: To ensure the titration gives the correct result.
-
How: Assay a highly purified reference standard of this compound. The result should be within a narrow range of 100% (e.g., 99.5% - 100.5%).
-
-
Precision (Repeatability):
-
Why: To demonstrate low variability in the assay result.
-
How: Perform at least six replicate assays on the same batch of material. The %RSD should be very low, reflecting the high precision of titrimetric methods.
-
Hypothetical Titration Validation Data Summary
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Specificity | No interference from acidic/basic impurities | Pass; Benzoic acid impurity titrates separately |
| Accuracy (% Assay) | 99.5% - 100.5% (on reference std) | 100.1% |
| Precision (%RSD) | Repeatability: ≤ 0.5% | 0.2% |
Comparative Guide and Expert Recommendations
| Feature | RP-HPLC | Gas Chromatography (GC-FID) | Potentiometric Titration |
| Primary Use | Purity, Impurity Profiling, Stability | Purity, Volatile Impurities, Solvents | High-Precision Assay |
| Specificity | Excellent: Separates a wide range of impurities. | Good: Excellent for volatile impurities. | Poor: Specific to the aldehyde group only. |
| Sensitivity (LOQ) | High: Can quantify impurities down to ~0.05%. | Very High: Can quantify impurities to <0.05%. | Not Applicable for impurity detection. |
| Sample Throughput | Moderate | Moderate to High | Low |
| Complexity | High (instrumentation & method dev.) | High (instrumentation & method dev.) | Low |
| Robustness | Good | Good | Excellent |
Expert Recommendations:
-
For comprehensive quality control, release testing, and stability studies: RP-HPLC is the undeniable method of choice. Its ability to separate and quantify a wide array of potential non-volatile impurities and degradation products makes it essential for ensuring the complete purity profile of this compound. It is the only technique of the three that can be readily adapted into a fully validated, stability-indicating method as required by regulatory agencies.
-
As a complementary technique or for specific investigations: Gas Chromatography is a powerful tool for analyzing volatile impurities, such as residual solvents from the manufacturing process or volatile starting materials, which may not be detected by HPLC.
-
For assaying the bulk material with high precision: Potentiometric Titration offers a simple, cost-effective, and highly precise method to determine the percentage of the main component. It is an excellent choice for quickly confirming the strength of a raw material batch, but it must be used in conjunction with a chromatographic technique (like HPLC) to control for impurities.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. lcms.cz [lcms.cz]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. jocpr.com [jocpr.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies [mdpi.com]
- 9. This compound CAS#: 477534-99-9 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Carbonyl Reactivity: 2,3,5-Triiodobenzaldehyde vs. 2,3,5-Trichlorobenzaldehyde
A Technical Guide for Synthetic and Medicinal Chemists
In the landscape of aromatic aldehydes, halogenated derivatives serve as pivotal building blocks for complex molecular architectures in drug discovery and materials science. The nature and position of the halogen substituents profoundly dictate the reactivity of the aldehyde functional group, influencing reaction kinetics, yields, and even mechanistic pathways. This guide provides an in-depth comparison of the reactivity of two such analogues: 2,3,5-Triiodobenzaldehyde and its lighter halogen counterpart, 2,3,5-Trichlorobenzaldehyde. By examining the interplay of electronic and steric effects, we aim to provide researchers with predictive insights for reaction design and optimization.
Structural and Physicochemical Properties: The Foundation of Reactivity
At first glance, this compound and 2,3,5-trichlorobenzaldehyde share a common structural scaffold. However, the significant differences in the properties of iodine and chlorine atoms establish a stark contrast in their chemical behavior.
| Property | This compound | 2,3,5-Trichlorobenzaldehyde |
| Molecular Formula | C₇H₃I₃O | C₇H₃Cl₃O[1][2] |
| Molecular Weight | 483.81 g/mol [3] | 209.46 g/mol [2] |
| Appearance | Off-white to light brown solid[3] | Solid |
| Melting Point | 134-138 °C[3] | 73-75 °C[2] |
| van der Waals Radius (Halogen) | Iodine: ~198 pm | Chlorine: ~175 pm |
| Electronegativity (Pauling Scale) | Iodine: 2.66 | Chlorine: 3.16 |
The most critical differentiators are the size (van der Waals radius) and electronegativity of the halogen atoms. Iodine is substantially larger and less electronegative than chlorine[4]. These fundamental atomic properties give rise to disparate electronic and steric environments around the reactive aldehyde center.
The Dichotomy of Electronic and Steric Effects
The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is governed by two primary factors: its electrophilicity (an electronic effect) and the physical accessibility for nucleophilic attack (a steric effect).
Electronic Effects: A Tale of Induction and Resonance
Halogens influence the aromatic ring through a combination of a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R)[5].
-
Inductive Effect (-I): Due to their electronegativity, both chlorine and iodine pull electron density away from the benzene ring through the sigma bonds. Because chlorine is significantly more electronegative than iodine, the -I effect of the three chlorine atoms in 2,3,5-trichlorobenzaldehyde is considerably stronger. This leads to a greater net withdrawal of electron density from the ring and, consequently, a more electrophilic (electron-poor) carbonyl carbon.
-
Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the ring's π-system. This effect partially counteracts the inductive withdrawal. However, for halogens, the inductive effect is dominant.
Net Electronic Result: Both molecules feature a carbonyl carbon that is more electrophilic than that of unsubstituted benzaldehyde. However, due to the superior inductive effect of chlorine, the carbonyl carbon of 2,3,5-trichlorobenzaldehyde is rendered significantly more electron-deficient and thus, electronically more reactive towards nucleophiles.
Steric Hindrance: The Decisive Factor
The sheer size of the iodine atoms creates a profoundly different steric landscape. The van der Waals radius of iodine is much larger than that of chlorine. In this compound, the iodine atom at the C2 (ortho) position imposes a formidable steric shield around the aldehyde group. This physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to approach and attack the carbonyl carbon[6][7]. In contrast, the smaller chlorine atoms in 2,3,5-trichlorobenzaldehyde present a much lower steric barrier.
Expert Insight: While electronic activation is a key principle, in cases of ortho-substituted benzaldehydes, steric hindrance often becomes the dominant factor controlling reactivity. The massive steric bulk of an ortho-iodine atom can easily override the electronic activation, leading to sluggish or even failed reactions where a less electronically activated but sterically accessible analogue would proceed smoothly.
The following diagram illustrates the conflicting influences on the carbonyl carbon's reactivity.
Caption: Factors influencing the reactivity of the two aldehydes.
Comparative Performance in Key Synthetic Transformations
The theoretical differences in electronic and steric profiles manifest in tangible performance variations across common synthetic reactions.
Nucleophilic Addition Reactions
This class of reactions, including Grignard additions, cyanohydrin formation, and reductions with hydrides (e.g., NaBH₄), is fundamental to aldehyde chemistry[6][8][9]. The reaction proceeds via the attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate[7].
-
2,3,5-Trichlorobenzaldehyde: Expected to exhibit high reactivity. The strong electronic activation from the chlorine atoms and minimal steric hindrance allow for rapid nucleophilic attack.
-
This compound: Expected to be significantly less reactive. The severe steric congestion around the aldehyde, particularly from the ortho-iodine, will dramatically slow the rate of nucleophilic approach, overriding the moderate electronic activation. High activation energy barriers due to steric clash will likely lead to lower yields and require more forcing reaction conditions. A patent describing the reduction of 2,3,5-trichlorobenzaldehyde with NaBH₄ notes the reaction proceeds over 3.5 hours at room temperature, which is a relatively standard timeframe[10]. Similar reactions with the triiodo-analogue would be expected to be slower.
Predicted Reactivity: 2,3,5-Trichlorobenzaldehyde >> this compound
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an "active methylene" compound (e.g., malonic acid, diethyl malonate) in the presence of a weak base to form an α,β-unsaturated product[11][12].
-
2,3,5-Trichlorobenzaldehyde: The high electrophilicity of the carbonyl carbon makes it an excellent substrate for this condensation. The reaction should proceed efficiently under standard conditions (e.g., piperidine or ammonium salt catalysis)[13].
-
This compound: The steric bulk of the ortho-iodine substituent will likely hinder the formation of the intermediate and slow the subsequent dehydration step. While the reaction is probably feasible, it would be expected to require longer reaction times or higher temperatures compared to its chloro-analogue.
Predicted Reactivity: 2,3,5-Trichlorobenzaldehyde > this compound
Wittig Reaction
The Wittig reaction, which converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent), is notoriously sensitive to steric hindrance[14][15][16].
-
2,3,5-Trichlorobenzaldehyde: Should serve as a competent substrate for the Wittig reaction with a range of stabilized and non-stabilized ylides.
-
This compound: This is where the most dramatic difference in reactivity is expected. The formation of the four-membered oxaphosphetane intermediate requires the ylide to approach the carbonyl carbon. The immense steric shield provided by the ortho-iodine atom will make this approach extremely difficult, particularly with bulky ylides. The reaction is likely to be very low-yielding or fail completely under standard conditions.
Predicted Reactivity: 2,3,5-Trichlorobenzaldehyde >>> this compound
Experimental Protocols & Methodologies
To provide a practical context, we outline a general, self-validating protocol for a benchmark reaction sensitive to the factors discussed: the Knoevenagel-Doebner condensation.
Protocol: Knoevenagel-Doebner Condensation with Malonic Acid
This procedure is a modification that uses pyridine as the base and solvent, often leading to condensation followed by decarboxylation to yield a cinnamic acid derivative[11].
Objective: To synthesize the corresponding trihalogenated cinnamic acid to assess relative reaction rates and yields.
Materials:
-
2,3,5-Trisubstituted Benzaldehyde (Iodo or Chloro variant)
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine (catalyst)
-
Hydrochloric Acid (10% aqueous)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Workflow Diagram:
Caption: General workflow for the Knoevenagel-Doebner condensation.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 2,3,5-trisubstituted benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the solution.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde. Self-Validating Check: For the triiodo- compound, a significantly longer reaction time is anticipated. The trichloro- compound should show near-complete conversion much faster.
-
Workup: After completion, cool the mixture to room temperature and pour it slowly into a beaker containing ice and 10% aqueous hydrochloric acid. This will neutralize the pyridine and precipitate the product.
-
Extraction: If the product does not fully precipitate, extract the aqueous mixture with diethyl ether (3 x volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude cinnamic acid derivative by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion and Outlook
The comparative analysis reveals a clear hierarchy of reactivity governed by a trade-off between electronic activation and steric hindrance.
-
2,3,5-Trichlorobenzaldehyde emerges as the more reactive species across a range of common nucleophilic addition and condensation reactions. Its reactivity is driven by a potent electron-withdrawing inductive effect from the three chlorine atoms, coupled with relatively low steric hindrance, making the carbonyl carbon a prime target for nucleophilic attack.
-
This compound , while still electronically activated, is severely encumbered by the steric bulk of its three large iodine atoms, particularly the ortho-substituent. This steric impediment is the dominant factor, drastically reducing its reactivity, especially in sterically demanding transformations like the Wittig reaction.
For researchers and drug development professionals, this guide underscores a critical principle: when selecting halogenated benzaldehydes as synthetic intermediates, one must look beyond simple electronic arguments. The choice between a chloro, bromo, or iodo derivative can have profound practical consequences for reaction efficiency. While the triiodo-scaffold may be desired for its utility in cross-coupling reactions or as a heavy atom for X-ray crystallography, chemists must be prepared to employ more forcing conditions or alternative synthetic routes to overcome its inherent steric challenges at the aldehyde position.
References
- 1. 2,3,5-Trichlorobenzaldehyde(56961-75-2) 1H NMR [m.chemicalbook.com]
- 2. 2,3,5-Trichlorobenzaldehyde 98 56961-75-2 [sigmaaldrich.com]
- 3. This compound CAS#: 477534-99-9 [m.chemicalbook.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 13. pure.tue.nl [pure.tue.nl]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
In-Vitro Characterization of Novel Tri-iodinated Chalcones: A Comparative Guide for Drug Discovery Professionals
Introduction: The Rationale for Exploring 2,3,5-Triiodobenzaldehyde Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of halogens, particularly iodine, into small molecules is a well-established approach to enhance therapeutic efficacy. The introduction of iodine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This compound, with its unique substitution pattern, presents a compelling yet underexplored starting scaffold for the synthesis of novel bioactive compounds. The high atomic weight and potential for halogen bonding of the iodine atoms can lead to unique pharmacological profiles.
This guide focuses on a hypothetical series of novel chalcone derivatives synthesized from this compound, which we will refer to as TIBC-1 to TIBC-5 . Chalcones are a class of organic compounds belonging to the flavonoid family, known for their diverse biological activities, including anticancer and antimicrobial properties. Our hypothesis is that the tri-iodo substitution pattern on the A-ring of the chalcone scaffold will confer potent and selective bioactivity.
This document provides a comprehensive framework for the in-vitro characterization of these novel compounds, comparing their hypothetical performance against established therapeutic agents. The methodologies and insights presented herein are designed to guide researchers in the early stages of drug discovery and development.
Hypothetical Synthesis of Tri-iodinated Chalcones (TIBCs)
The proposed synthesis of the TIBC series involves a Claisen-Schmidt condensation reaction between this compound and a variety of substituted acetophenones. This reaction is a reliable and versatile method for generating chalcones.
Caption: Hypothetical synthesis of TIBC derivatives.
Comparative In-Vitro Analysis: Anticancer Activity
For this guide, we will focus on the potential anticancer properties of the TIBC series. A panel of human cancer cell lines will be used to assess their cytotoxic and apoptotic effects. The performance of the TIBC compounds will be compared against a standard chemotherapeutic agent, Doxorubicin.
Cell Viability and Cytotoxicity
The initial screening of novel compounds involves determining their effect on cancer cell viability and proliferation.[1][2] A variety of assays are available for this purpose, each with its own advantages.[3][4] The CellTiter-Glo® Luminescent Cell Viability Assay is a popular choice due to its high sensitivity and high-throughput compatibility.[2] This assay quantifies ATP, an indicator of metabolically active cells.
Table 1: Hypothetical IC50 Values of TIBC Derivatives against various Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| TIBC-1 | 15.2 | 22.5 | 18.9 |
| TIBC-2 | 8.7 | 12.1 | 9.8 |
| TIBC-3 | 2.1 | 3.5 | 2.8 |
| TIBC-4 | 35.6 | 48.2 | 41.5 |
| TIBC-5 | 5.4 | 7.9 | 6.3 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Note: The data presented in this table is purely illustrative to guide the reader on how results would be presented.
Based on this hypothetical data, TIBC-3 demonstrates the most potent cytotoxic activity across all cell lines, warranting further investigation.
Induction of Apoptosis
A key hallmark of many successful anticancer drugs is their ability to induce programmed cell death, or apoptosis.[1][4] Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Caption: Workflow for assessing apoptosis induction.
Table 2: Hypothetical Caspase-3/7 Activation by TIBC-3
| Treatment | Fold Increase in Caspase-3/7 Activity (vs. Untreated Control) |
| Untreated Control | 1.0 |
| TIBC-3 (at IC50) | 8.5 |
| Doxorubicin (at IC50) | 10.2 |
Note: The data presented in this table is purely illustrative.
The hypothetical results suggest that TIBC-3 is a potent inducer of apoptosis, a desirable characteristic for an anticancer agent.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours. The optimal cell concentration can vary and should be determined empirically.[5]
-
Compound Treatment: Treat the cells with a serial dilution of the TIBC compounds and the comparator drug (Doxorubicin) for 48-72 hours.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add the CellTiter-Glo® Reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the CellTiter-Glo® protocol.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Signal Generation: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.
Comparative In-Vitro Analysis: Antimicrobial Activity
Given the broad spectrum of activity often observed with halogenated compounds, it is prudent to also screen the TIBC series for antimicrobial potential.[6]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7] This is a standard in-vitro test for assessing the potency of new antimicrobial agents.
Table 3: Hypothetical MIC Values of TIBC Derivatives against Bacterial Strains
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| TIBC-1 | 64 | >128 |
| TIBC-2 | 32 | 128 |
| TIBC-3 | 8 | 64 |
| TIBC-4 | >128 | >128 |
| TIBC-5 | 16 | 128 |
| Ciprofloxacin | 0.5 | 0.015 |
Note: The data presented in this table is purely illustrative.
The hypothetical data suggests that TIBC-3 has the most promising antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform a serial two-fold dilution of the TIBC compounds and the comparator antibiotic (Ciprofloxacin) in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
This guide has outlined a systematic approach for the in-vitro characterization of a novel, hypothetical series of this compound-derived chalcones (TIBCs). The illustrative data suggests that compounds like the hypothetical TIBC-3 could possess potent anticancer and antibacterial properties.
Further in-vitro characterization would be necessary to elucidate the mechanism of action of these promising lead compounds. For anticancer activity, this could involve cell cycle analysis, western blotting for key apoptotic proteins, and kinase inhibition profiling.[1] For antimicrobial activity, time-kill kinetics and mechanism of action studies would be the next logical steps.
The unique tri-iodinated scaffold presented here serves as a conceptual starting point for the design and synthesis of new therapeutic agents with potentially novel mechanisms of action. The comprehensive in-vitro characterization pipeline detailed in this guide provides a robust framework for the preclinical evaluation of such compounds.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. In vitro Cancer Drug Screening Services [visikol.com]
- 4. scilit.com [scilit.com]
- 5. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Spectroscopic Approach to Confirming the Structure of 2,3,5-Triiodobenzaldehyde Reaction Products
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of reaction products is a cornerstone of scientific rigor. 2,3,5-Triiodobenzaldehyde, a heavily substituted aromatic aldehyde, serves as a versatile starting material. Its high molecular weight and unique substitution pattern present distinct challenges and opportunities for structural analysis. This guide provides an in-depth, comparative framework for elucidating the structures of its common reaction products using a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causality behind spectral observations, ensuring a self-validating and authoritative analytical workflow.
The Analytical Challenge: Beyond the Starting Material
This compound is a crystalline solid with a complex substitution pattern that influences its reactivity and the spectral characteristics of its derivatives. To confirm a successful chemical transformation, one must demonstrate not only the modification of the aldehyde functional group but also the retention of the tri-iodo-substituted aromatic core. Two of the most fundamental transformations for an aldehyde are its oxidation to a carboxylic acid and its reduction to a primary alcohol.
-
Oxidation: this compound → 2,3,5-Triiodobenzoic Acid
-
Reduction: this compound → 2,3,5-Triiodobenzyl Alcohol
This guide will use these two key reactions as comparative examples to illustrate the principles of spectroscopic confirmation.
Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For substituted benzaldehydes, both ¹H and ¹³C NMR are indispensable.[1]
Expertise in Action: ¹H NMR Spectroscopy
The ¹H NMR spectrum provides a direct map of the proton environments. The most telling signal for the starting material, this compound, is the aldehyde proton, which is highly deshielded by the anisotropic effect of the carbonyl group and appears far downfield.
-
Starting Material (this compound): The key diagnostic signal is the aldehyde proton (CHO), typically found around δ 9.5-10.5 ppm.[2] The aromatic region will show two doublets, corresponding to the two remaining aromatic protons.
-
Alternative 1: Oxidation Product (2,3,5-Triiodobenzoic Acid): The most critical change is the complete disappearance of the sharp aldehyde proton singlet. It is replaced by a broad singlet for the carboxylic acid proton (COOH) at δ 10-13 ppm.[3] This signal is often broad due to hydrogen bonding and exchange with trace amounts of water. The aromatic protons may experience a slight shift, but their splitting pattern will remain, confirming the integrity of the benzene ring.
-
Alternative 2: Reduction Product (2,3,5-Triiodobenzyl Alcohol): Again, the aldehyde proton signal vanishes. In its place, two new signals appear: a singlet for the benzylic methylene protons (CH₂OH) around δ 4.5-5.0 ppm and a broad singlet or triplet for the hydroxyl proton (OH) with a variable chemical shift. The appearance of the CH₂ group, integrating to two protons, is unequivocal proof of reduction.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Functional Group | This compound | 2,3,5-Triiodobenzoic Acid | 2,3,5-Triiodobenzyl Alcohol |
| Aldehyde (CHO) | ~9.9 | - | - |
| Carboxylic Acid (COOH) | - | ~12.0 (broad) | - |
| Benzylic Methylene (CH₂) | - | - | ~4.7 |
| Hydroxyl (OH) | - | - | Variable (broad) |
| Aromatic (Ar-H) | ~8.2 (d), ~8.0 (d) | ~8.1 (d), ~7.9 (d) | ~7.9 (d), ~7.7 (d) |
Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the product is fully dissolved.
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube. The liquid height should be sufficient to be within the detector coil of the NMR spectrometer.[1]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which is critical for sharp, well-resolved peaks.
-
Data Acquisition: Utilize a standard 1D proton experiment. A 45° pulse angle with a relaxation delay of 2-5 seconds is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.
-
Processing: Fourier transform the acquired data, phase correct the spectrum, and integrate all signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Expertise in Action: ¹³C NMR Spectroscopy
¹³C NMR complements the proton data by providing a count of unique carbon atoms and information about their electronic environment.
-
Starting Material: The aldehyde carbonyl carbon (C=O) gives a characteristic peak in the highly deshielded region of δ 190-195 ppm. The three iodine-bearing carbons will appear at low field strength due to the heavy atom effect.
-
Alternative 1: Oxidation Product: The aldehyde carbon signal disappears and is replaced by a carboxylic acid carbonyl carbon signal, which is more shielded and appears around δ 165-175 ppm.
-
Alternative 2: Reduction Product: The aldehyde carbon signal is replaced by a much more shielded benzylic carbon (CH₂OH) signal around δ 60-65 ppm.
This clear and significant shift in the key carbon signal provides a powerful, self-validating check on the functional group transformation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups, particularly the carbonyl group.
Expertise in Action: Interpreting IR Spectra
The causality behind IR absorptions is the vibration of chemical bonds. The strong dipole moment of a carbonyl bond makes it one of the most intense absorptions in an IR spectrum.[4]
-
Starting Material (this compound): The spectrum is dominated by a strong, sharp C=O stretching absorption around 1700 cm⁻¹.[2] Crucially, it also displays two weaker, but highly diagnostic, C-H stretching bands for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.[5] The presence of both the C=O stretch and the aldehydic C-H stretches is definitive for an aldehyde.
-
Alternative 1: Oxidation Product (2,3,5-Triiodobenzoic Acid): The transformation is confirmed by the disappearance of the aldehyde C-H stretches and the C=O aldehyde peak. New, characteristic peaks appear: an extremely broad O-H stretch from ~2500-3300 cm⁻¹ (due to hydrogen bonding in the carboxylic acid dimer) which often overlaps the C-H stretches, and a new C=O stretch for the carboxylic acid, typically around 1710 cm⁻¹.
-
Alternative 2: Reduction Product (2,3,5-Triiodobenzyl Alcohol): Both the aldehyde C=O and C-H stretches disappear completely. A strong, broad O-H stretching band appears in the region of ~3200-3600 cm⁻¹, and a new C-O stretching band emerges around 1050 cm⁻¹.
Table 2: Comparative Diagnostic IR Frequencies (cm⁻¹)
| Vibration | This compound | 2,3,5-Triiodobenzoic Acid | 2,3,5-Triiodobenzyl Alcohol |
| Aldehyde C-H Stretch | ~2820, ~2720 | - | - |
| Carbonyl C=O Stretch | ~1700 (strong, sharp) | ~1710 (strong, sharp) | - |
| Hydroxyl O-H Stretch | - | ~2500-3300 (very broad) | ~3200-3600 (broad) |
| C-O Stretch | - | ~1300 | ~1050 |
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the definitive molecular weight of the product, serving as the final piece of the structural puzzle. For halogenated compounds, MS offers particularly clear data.
Expertise in Action: High-Resolution MS (HRMS)
While low-resolution MS confirms the nominal mass, HRMS is essential for trustworthiness as it provides the exact mass to several decimal places. This allows for the unambiguous determination of the elemental formula, confirming that the three iodine atoms are retained in the product structure.
-
Starting Material (this compound, C₇H₃I₃O): Exact Mass: 483.7318 g/mol .
-
Alternative 1: Oxidation Product (2,3,5-Triiodobenzoic Acid, C₇H₃I₃O₂): The addition of an oxygen atom increases the molecular weight by ~16 amu. Exact Mass: 499.7267 g/mol .[6][7] The observation of this new molecular ion peak is strong evidence of oxidation.
-
Alternative 2: Reduction Product (2,3,5-Triiodobenzyl Alcohol, C₇H₅I₃O): The addition of two hydrogen atoms increases the molecular weight by ~2 amu. Exact Mass: 485.7475 g/mol .[8] Fragmentation patterns will also differ; the alcohol will readily lose a molecule of water (M-18), a fragmentation pathway absent in the aldehyde and acid.
The presence of heavy halogen atoms like iodine often leads to characteristic fragmentation patterns involving the loss of the halogen.[9] However, the most crucial piece of data is the accurate mass of the molecular ion.
Integrated Workflow for Structural Confirmation
Caption: Integrated workflow for product structure confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 2,3,5-Triiodobenzoic acid(88-82-4) 1H NMR spectrum [chemicalbook.com]
- 4. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3,5-Triiodobenzyl alcohol | C7H5I3O | CID 3495743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of 2,3,5-Triiodobenzaldehyde
For the discerning researcher in materials science, medicinal chemistry, and drug development, 2,3,5-triiodobenzaldehyde stands as a valuable, albeit synthetically challenging, building block. Its densely functionalized aromatic core, featuring three heavy iodine atoms and a reactive aldehyde group, offers a unique scaffold for creating novel molecular architectures. The strategic placement of the iodine atoms allows for subsequent cross-coupling reactions, while the aldehyde provides a handle for a myriad of chemical transformations.
This guide provides an in-depth, comparative analysis of plausible synthetic routes to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each approach, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.
Plausible Synthetic Strategies: A Strategic Overview
The synthesis of this compound is not as straightforward as that of many simpler benzaldehydes. The high degree of iodination presents challenges in terms of regioselectivity and the stability of intermediates. Based on established principles of organic synthesis and analogous transformations reported in the literature, we can propose three primary synthetic strategies:
-
Direct Electrophilic Iodination: This approach involves the direct introduction of iodine atoms onto a pre-existing benzaldehyde or a precursor that can be readily converted to an aldehyde.
-
The Sandmeyer Reaction: A classic and reliable method for introducing halogens to an aromatic ring, this route would begin with a corresponding triaminobenzene derivative.
-
Functional Group Interconversion from a Pre-iodinated Scaffold: This strategy focuses on synthesizing a stable, tri-iodinated precursor, such as 2,3,5-triiodobenzoic acid, and then converting the carboxylic acid to an aldehyde.
Below, we will explore each of these routes in detail, providing hypothetical, yet experimentally grounded, protocols and a critical evaluation of their respective strengths and weaknesses.
Route 1: Direct Electrophilic Iodination
Direct iodination of an aromatic ring is a common and often effective method for synthesizing iodoarenes. However, achieving the desired 2,3,5-triiodo substitution pattern on a benzaldehyde skeleton is challenging due to the directing effects of the aldehyde group and the steric hindrance of introducing multiple large iodine atoms. A plausible starting material for this approach would be a di-iodinated benzaldehyde, which would then undergo a third iodination.
Reaction Scheme:
A Senior Application Scientist's Guide to Synthon Reactivity: 2,3,5-Triiodobenzaldehyde in Complex Synthesis
Introduction: The Strategic Role of Synthons in Modern Chemistry
In the intricate discipline of retrosynthetic analysis, the conceptual disassembly of a complex target molecule into simpler, attainable precursors is paramount. Central to this process is the identification of synthons —idealized structural units representing potential reactive sites. While synthons are conceptual fragments, their real-world counterparts, known as synthetic equivalents , are the tangible reagents we employ in the laboratory. The judicious selection of a synthetic equivalent can dictate the efficiency, selectivity, and overall success of a synthetic campaign.
This guide provides an in-depth performance assessment of 2,3,5-Triiodobenzaldehyde , a polyhalogenated aromatic synthon, in the context of complex molecule synthesis. Its utility will be objectively compared against other halogenated benzaldehydes, supported by mechanistic principles and generalized experimental data. This analysis is designed to arm researchers, scientists, and drug development professionals with the insights needed to make informed decisions in synthetic strategy.
The Decisive Factor: Halogen Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] The performance of halogenated synthons in these reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many catalytic cycles, such as the renowned Suzuki-Miyaura coupling, is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2]
A weaker C-X bond facilitates a faster oxidative addition, leading to higher overall reaction rates and often allowing for milder reaction conditions. The bond dissociation energies follow a clear and predictable trend, establishing a reactivity hierarchy among aryl halides:
C-I > C-Br > C-Cl >> C-F
This hierarchy is not merely academic; it is a powerful tool that enables chemoselectivity . In a molecule bearing multiple different halogens, a skilled chemist can selectively functionalize the more reactive C-I bond while leaving a C-Br or C-Cl bond intact for subsequent transformations.[3] this compound, with its three highly reactive C-I bonds, represents a uniquely potent building block for rapid diversification and complexity generation.
Figure 1: Relationship between halogen type, reactivity in oxidative addition, and the required reaction conditions.
Comparative Performance Analysis: The Suzuki-Miyaura Coupling
To provide a tangible comparison, we will assess the performance of this compound and its bromo- and chloro-analogs in a generalized Suzuki-Miyaura cross-coupling reaction with an arylboronic acid. The presence of three identical halogens in these synthons presents a challenge of controlling selectivity, but for this analysis, we will consider the initial reactivity for a single coupling.[4][5][6]
The key differentiator is the energy required to activate the C-X bond. The weaker C-I bond means that reactions with this compound can often proceed with lower catalyst loadings, at lower temperatures, and with milder bases compared to its counterparts.[7] This can be critical when dealing with sensitive functional groups elsewhere in the molecule.
| Synthon | Typical Catalyst System | Relative Temp. | Key Advantages | Key Limitations |
| This compound | Pd(OAc)₂, Pd(PPh₃)₄, or other standard Pd(0)/Pd(II) catalysts.[8][9] | Low (RT to 80 °C) | Highest Reactivity: Fast reaction rates, mild conditions.[10] Multiple Reaction Sites: Offers potential for sequential, site-selective functionalization. | Cost: Generally more expensive. Stability: Can be light-sensitive; potential for side reactions (e.g., homocoupling). |
| 2,3,5-Tribromobenzaldehyde | Requires more robust ligands (e.g., SPhos, XPhos) or higher catalyst loading.[2] | Medium (80-110 °C) | Good Balance: Moderate reactivity with better stability and lower cost than iodo-derivatives. | Slower Kinetics: Requires more forcing conditions than iodides. |
| 2,3,5-Trichlorobenzaldehyde | Requires specialized, highly active catalyst systems (e.g., PEPPSI-iPr, catalysts with bulky, electron-rich phosphine ligands).[1][2] | High (>100 °C) | Lowest Cost: Most economical starting material. High Stability: Very stable and easy to handle. | Lowest Reactivity: Requires harsh conditions, limiting functional group tolerance. Strong bases and high temperatures are common. |
Application in Advanced Materials: Synthesis of Porous Organic Polymers (POPs)
A compelling modern application for polyfunctional synthons like this compound is in the synthesis of Porous Organic Polymers (POPs).[11] POPs are a class of materials characterized by high surface areas, tunable porosity, and exceptional stability, making them ideal for applications in gas storage, catalysis, and sensing.[12][13]
The synthesis of POPs often involves the polycondensation of rigid, geometrically defined monomers.[11] Multi-functional aldehydes are excellent building blocks for this purpose, as they can react with various linkers (e.g., amines, pyrroles) to form stable, extended networks.[14][15] The aldehyde groups on a synthon like this compound can be used to form the polymer backbone, while the iodine atoms remain as reactive handles for post-synthetic modification, allowing for the tuning of the polymer's properties after its initial formation.
Figure 2: Conceptual workflow for synthesizing and functionalizing a Porous Organic Polymer (POP).
Experimental Protocol: A Self-Validating System for Comparative Analysis
To objectively assess the reactivity of different halogenated benzaldehydes, a standardized Suzuki-Miyaura coupling protocol is essential. This general procedure is designed to serve as a baseline for comparison.
Objective: To compare the reaction efficiency of an aryl iodide (e.g., 4-iodobenzaldehyde as a model for this compound's reactivity), an aryl bromide, and an aryl chloride under identical, mild conditions.
Materials:
-
Aryl Halide (4-iodobenzaldehyde, 4-bromobenzaldehyde, 4-chlorobenzaldehyde) (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (6 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of the inert gas via a balloon.
-
Solvent Addition: Add the degassed solvents (Toluene, 6 mL; Ethanol, 2 mL; Water, 2 mL) via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath at 80 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) against the starting aryl halide. Note the time required for the disappearance of the starting material.
-
Workup: Upon completion (or after a set time, e.g., 12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and compare the results for the iodo-, bromo-, and chloro-substrates.
Expected Outcome & Causality: Under these mild conditions, the reaction with 4-iodobenzaldehyde is expected to proceed to completion in the shortest time with the highest yield. The 4-bromobenzaldehyde will react significantly slower, likely requiring a longer reaction time or a higher temperature to achieve a comparable yield. The 4-chlorobenzaldehyde is expected to show little to no conversion, demonstrating its inertness under these conditions and validating the need for more specialized, highly active catalyst systems.
Conclusion and Strategic Recommendations
This compound stands out as a highly reactive and versatile synthon for complex organic synthesis. Its primary advantage lies in the lability of its three carbon-iodine bonds, which facilitates rapid bond formation under mild conditions that are compatible with a wide range of sensitive functional groups.
Choose this compound when:
-
Speed and mild conditions are critical: Its high reactivity allows for efficient reactions at lower temperatures.
-
Sequential functionalization is the goal: The potential for site-selective coupling offers a powerful strategy for building molecular complexity.
-
Downstream transformations are challenging: Introducing functionality early and reliably can de-risk a complex synthetic route.
Conversely, for simpler syntheses where cost is a primary driver and harsher conditions are tolerable, bromo- or even chloro-analogs may be more appropriate. The ultimate choice of synthon is a strategic decision that must balance reactivity, cost, stability, and the specific demands of the synthetic target. By understanding the fundamental principles of C-X bond activation, the synthetic chemist is empowered to select the optimal tool for the task at hand.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [agris.fao.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021) | Vignesh Palani | 80 Citations [scispace.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. mdpi.com [mdpi.com]
- 13. Facile synthesis of porous organic polymers for the absorption of Pd(ii) ions and organic dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Porous organic polymers with anchored aldehydes: a new platform for post-synthetic amine functionalization en route for enhanced CO2 adsorption properties. | Semantic Scholar [semanticscholar.org]
- 15. Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3,5-Triiodobenzaldehyde
The causality behind these rigorous disposal procedures is rooted in the potential hazards associated with halogenated organic compounds. Such compounds can be toxic, persist in the environment, and may produce hazardous byproducts if not disposed of correctly. Therefore, the following protocols are designed to mitigate these risks and ensure the safety of laboratory personnel and the environment.
Core Principles of 2,3,5-Triiodobenzaldehyde Waste Management
Before delving into specific procedures, it is crucial to understand the foundational principles that govern the disposal of this compound.
-
Segregation is Key: Halogenated waste streams must be kept separate from non-halogenated waste.[1][2] The high cost and specific methods required for the incineration of halogenated compounds necessitate this separation.
-
Avoid Sewer Disposal: Under no circumstances should this compound or its residues be disposed of down the sink.[1][3] This practice can lead to the contamination of waterways and potential damage to plumbing infrastructure.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[3] This is a critical step for ensuring safe handling and proper disposal by your institution's environmental health and safety (EHS) department or a licensed disposal company.
-
Personal Protective Equipment (PPE): Always handle this compound and its waste with appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
Small Spills (Less than 1 gram and contained)
In the event of a small spill, the following steps should be taken:
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[4]
-
Wear Appropriate PPE: Don safety glasses, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.
-
Collect the Material: Carefully sweep up the contained material and place it into a designated, clearly labeled container for halogenated solid waste.[4][5][6]
-
Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and then with soap and water. Place the cleaning materials in the same halogenated solid waste container.
-
Dispose of Waste: Seal the waste container and arrange for its disposal through your institution's EHS department.
Bulk Solid Waste
For the disposal of unused or expired this compound:
-
Containerize: Keep the chemical in its original container if possible. If not, transfer it to a new, compatible, and clearly labeled container.
-
Labeling: The label should include the chemical name ("this compound"), the approximate quantity, and the hazard characteristics (e.g., "Toxic," "Halogenated Waste").
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company.[4]
Contaminated Labware and Materials
For items such as weigh boats, gloves, and paper towels contaminated with this compound:
-
Collection: Place all contaminated solid materials into a designated, labeled container for halogenated solid waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as liquid halogenated waste.[1] After rinsing, the defaced container can be disposed of as regular trash.[1]
Liquid Waste Solutions
For solutions containing this compound:
-
Waste Stream Identification: This is considered a halogenated organic liquid waste.
-
Collection: Collect all liquid waste containing this compound in a designated, compatible, and properly labeled container.
-
Segregation: Do not mix this waste with non-halogenated organic waste or aqueous waste.[1][2]
-
Disposal: Once the container is full, arrange for its disposal through your institution's EHS department.
Summary of Waste Handling
| Waste Type | Container | Labeling | Disposal Route |
| Bulk Solid | Original or compatible, sealed container. | "this compound," quantity, and hazards. | EHS or licensed disposal company. |
| Small Spills | Sealed container for halogenated solid waste. | "Halogenated Solid Waste," contents. | EHS or licensed disposal company. |
| Contaminated Solids | Sealed container for halogenated solid waste. | "Halogenated Solid Waste," contents. | EHS or licensed disposal company. |
| Liquid Solutions | Compatible, sealed container for halogenated liquid waste. | "Halogenated Liquid Waste," contents. | EHS or licensed disposal company. |
Ultimate Disposal Method
The recommended ultimate disposal method for this compound is incineration by a licensed hazardous waste facility.[4] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to neutralize the hazardous combustion products, such as hydrogen iodide.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Practical Guide to Handling 2,3,5-Triiodobenzaldehyde
For the researcher pioneering advancements in pharmaceutical development and complex organic synthesis, the introduction of novel reagents is a constant. 2,3,5-Triiodobenzaldehyde, a heavily substituted aromatic aldehyde, presents unique opportunities in the design of new molecular architectures. However, its handling demands a meticulous and informed approach to safety. This guide provides immediate, essential safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you, our scientific partners, with the knowledge to handle this compound with the utmost confidence and safety.
Immediate Safety Profile: At-a-Glance Hazard Assessment
| Hazard Category | Anticipated Risk & Rationale |
| Acute Oral Toxicity | Harmful if swallowed. [1][2] This is inferred from data on 2,3,5-triiodobenzoic acid. The presence of three heavy iodine atoms on the benzene ring contributes significantly to the molecular weight and may influence its biological activity. |
| Skin Irritation | Causes skin irritation. [3] Aromatic aldehydes can be irritating to the skin. Prolonged or repeated contact should be avoided. |
| Eye Irritation | Causes serious eye irritation. [1][3] Direct contact with the eyes is likely to cause significant irritation and potential damage. |
| Respiratory Irritation | May cause respiratory irritation. While specific data is lacking, aromatic aldehydes as a class can be irritants to the respiratory tract. Inhalation of dust or vapors should be minimized. |
| Sensitization | Potential for skin sensitization. [4] Aromatic aldehydes can react with proteins in the skin to form imines (Schiff bases), a known molecular initiating event for skin sensitization.[4] While some aromatic aldehydes are non-sensitizers, structurally similar compounds can show moderate to strong sensitization potential.[4][5] |
| Reactivity | Stable under recommended storage conditions. [6] Avoid strong acids, strong bases, and sources of ignition.[6] |
| Environmental | No specific data available. As a halogenated aromatic compound, it should be prevented from entering drains or the environment.[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. Each component is selected to mitigate a specific, identified risk.
Core PPE Requirements
-
Eye and Face Protection : Chemical safety goggles are mandatory.[6] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection : A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron or suit is recommended. Closed-toe shoes are mandatory in any laboratory setting.
-
Hand Protection : Given that this is an aromatic aldehyde, the choice of glove material is critical.
-
Recommended : Butyl rubber gloves offer good protection against aldehydes.[8]
-
Acceptable for Splash Protection : Nitrile gloves can be used for short-term splash protection, but they should be changed immediately upon contact with the chemical.[9] Be aware that nitrile has poor resistance to some aromatic hydrocarbons.[8][9]
-
Not Recommended : Latex gloves are not recommended due to their poor resistance to many organic chemicals.[10]
-
Action Rationale : The selection of appropriate gloves is based on preventing skin irritation and potential sensitization. Always inspect gloves for any signs of degradation or perforation before use.
-
Respiratory Protection: Ensuring Clean Air
-
Primary Engineering Control : All handling of this compound, including weighing and transfers, should be conducted within a certified chemical fume hood. This is the most effective way to minimize inhalation exposure.
-
Secondary Respiratory Protection : In the rare event that a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[11][12]
-
Cartridge Selection : An organic vapor cartridge (black color-coded) is appropriate for this class of compound.[11][12] If the compound is being handled in a way that generates dust, a particulate filter (e.g., P100, magenta color-coded) should be used in combination with the OV cartridge.[11]
-
Causality : The aldehyde functional group and the aromatic nature of the molecule necessitate protection against organic vapors. The high molecular weight suggests it is a solid at room temperature, making dust generation a possibility during handling.
-
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and ensuring the integrity of your experiment.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation and Collection
-
Designated Waste Container : All solid waste contaminated with this compound, including weigh boats, contaminated paper towels, and spent gloves, must be placed in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list this compound as a constituent.
-
Solvent Waste : Any solvent used to rinse glassware or in the reaction that contains this compound must be collected in a separate "Halogenated Organic Liquid Waste" container.
-
Rationale : Segregating halogenated waste from non-halogenated waste is crucial for proper disposal and is often a regulatory requirement.[13] Improper mixing of waste streams can lead to dangerous reactions and complicates the disposal process.
Disposal Procedure
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Never dispose of this compound or its waste down the drain or in regular trash.[14][15]
-
Ensure waste containers are kept closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, assured that you have taken the necessary steps to protect yourself, your colleagues, and the environment.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. fishersci.com [fishersci.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. glovesbyweb.com [glovesbyweb.com]
- 11. oshacode.com [oshacode.com]
- 12. cdpr.ca.gov [cdpr.ca.gov]
- 13. benchchem.com [benchchem.com]
- 14. nj.gov [nj.gov]
- 15. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
